2,4-D 2-Ethylhexyl ester
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethylhexyl 2-(2,4-dichlorophenoxy)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Cl2O3/c1-3-5-6-12(4-2)10-21-16(19)11-20-15-8-7-13(17)9-14(15)18/h7-9,12H,3-6,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSFJRIWRPJUOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)COC1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Cl2O3 | |
| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18091 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034235 | |
| Record name | 2,4-D 2-EHE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Sweet smelling liquid., Golden yellow liquid; [HSDB] Amber to light brown liquid with phenolic odor; [MSDSonline] | |
| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18091 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2,4-D 2-Ethylhexyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5126 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
>300 °C (decomp) | |
| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
171 °C (Cleveland open cup) | |
| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 0.086 mg/L at 25 °C | |
| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.148 at 20 °C | |
| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000359 [mmHg], 47.9 mPa /3.59X10-4 mm Hg/ at 25 °C (Calculated) | |
| Record name | 2,4-D 2-Ethylhexyl ester | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5126 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Golden yellow, non viscous liquid | |
CAS No. |
1928-43-4 | |
| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18091 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 2-Ethylhexyl (2,4-dichlorophenoxy)acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1928-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-D-2-ethylhexyl [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001928434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-D 2-EHE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4034235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl 2,4-dichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.068 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-D-etexyl | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4373UKV25 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
<-37 °C | |
| Record name | 2,4-D 2-ETHYLHEXYL ESTER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7309 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Manufacturing of 2,4-D 2-Ethylhexyl Ester
This technical guide provides a comprehensive overview of the synthesis, manufacturing processes, and mode of action of 2,4-D 2-Ethylhexyl Ester, a widely used herbicide. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of key processes.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective herbicide used to control broadleaf weeds.[1] In its pure form, 2,4-D is a crystalline solid with low solubility in water and oils, making it unsuitable for direct application.[2] To enhance its usability and effectiveness, it is converted into various formulations, with amine salts and esters being the most common. The 2-ethylhexyl ester (2-EHE) of 2,4-D is a particularly prevalent formulation, accounting for a significant portion of the global use of 2,4-D.[3] Ester formulations like 2-EHE are known for their rapid absorption by plants.[2]
This guide will delve into the core aspects of this compound synthesis, including the chemical reactions, manufacturing workflow, and the herbicidal signaling pathway.
Synthesis and Manufacturing
The industrial production of this compound is a two-stage process that begins with the synthesis of 2,4-D acid, followed by its esterification with 2-ethylhexanol.
Synthesis of 2,4-Dichlorophenoxyacetic Acid (2,4-D)
The synthesis of 2,4-D acid typically involves the reaction of 2,4-dichlorophenol with chloroacetic acid in an alkaline solution. This process is followed by acidification to precipitate the 2,4-D acid.
Esterification of 2,4-D with 2-Ethylhexanol
The core of this compound manufacturing is the esterification of 2,4-D acid with 2-ethylhexanol. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and is driven by the removal of water to shift the equilibrium towards the product side.
A general workflow for the manufacturing process is illustrated below:
References
Environmental Fate and Degradation of 2,4-D 2-Ethylhexyl Ester in Soil and Water: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide for the control of broadleaf weeds. It is commonly formulated as esters to enhance its efficacy. One such formulation is the 2-ethylhexyl ester (2,4-D EHE). Understanding the environmental fate and degradation of 2,4-D EHE is critical for assessing its potential environmental impact and ensuring its safe use. This technical guide provides an in-depth overview of the degradation of 2,4-D EHE in soil and water, focusing on hydrolysis, photolysis, and microbial degradation. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key degradation pathways.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | 2-ethylhexyl 2-(2,4-dichlorophenoxy)acetate | PubChem |
| CAS Number | 1928-43-4 | PubChem |
| Molecular Formula | C16H22Cl2O3 | PubChem |
| Molecular Weight | 333.25 g/mol | PubChem |
| Water Solubility | Low | [1] |
| Vapor Pressure | 6.16 x 10-5 mmHg | Australian Pesticides and Veterinary Medicines Authority |
Degradation of 2,4-D 2-Ethylhexyl Ester in Water
The degradation of 2,4-D EHE in aquatic environments is primarily driven by hydrolysis and, to a lesser extent, photolysis.
Hydrolysis
Hydrolysis is a major pathway for the degradation of 2,4-D EHE in water, leading to the formation of the parent acid, 2,4-D, and 2-ethylhexanol. The rate of hydrolysis is highly dependent on the pH of the water.
Quantitative Data for Hydrolysis of 2,4-D EHE
| pH | Temperature (°C) | Half-life | Major Degradate | Reference |
| 5 | 25 | Slow degradation, 77.7% remaining after 30 days | 2,4-D | Australian Pesticides and Veterinary Medicines Authority |
| 7 | 25 | Moderate degradation, 59.3% remaining after 30 days | 2,4-D | Australian Pesticides and Veterinary Medicines Authority |
| 9 | 25 | Rapid degradation, 14.2% remaining after 144 hours | 2,4-D (81.4% of recovered radioactivity) | Australian Pesticides and Veterinary Medicines Authority |
| Natural Water (Tittabawasse River) | Not specified | 6.2 hours | 2,4-D (93.8% of recovered radioactivity after 24 hours) | Australian Pesticides and Veterinary Medicines Authority |
Experimental Protocol for Abiotic Hydrolysis
A typical hydrolysis study for 2,4-D EHE follows international guidelines such as OECD Test Guideline 111.[2][3][4]
-
Test System: Sterile aqueous buffer solutions at pH 4, 7, and 9 are used.
-
Test Substance Application: A stock solution of 2,4-D EHE (radiolabeled or non-labeled) is prepared in a suitable solvent (e.g., acetonitrile) and added to the buffer solutions to achieve a final concentration that does not exceed its water solubility.
-
Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C) for a defined period (e.g., up to 30 days).
-
Sampling: Aliquots of the test solutions are collected at various time intervals.
-
Analysis: The concentrations of 2,4-D EHE and its degradation products (primarily 2,4-D acid) are determined using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection.[1][5] For radiolabeled studies, Liquid Scintillation Counting (LSC) is also used to quantify the distribution of radioactivity.
-
Data Analysis: The rate of hydrolysis and the half-life of 2,4-D EHE are calculated using first-order kinetics.
Photolysis
Photolysis, or degradation by light, can also contribute to the breakdown of 2,4-D EHE in water, although it is generally considered a less significant pathway compared to hydrolysis.
Quantitative Data for Photolysis of 2,4-D EHE in Water
| Condition | Half-life (days) | Reference |
| Light Exposed (pH 5 buffer) | 128.2 | Australian Pesticides and Veterinary Medicines Authority |
| Dark Control (pH 5 buffer) | 252.5 | Australian Pesticides and Veterinary Medicines Authority |
Experimental Protocol for Aqueous Photolysis
Photolysis studies are typically conducted according to guidelines such as those from the US EPA.
-
Test System: A sterile, aqueous buffer solution (e.g., pH 5) is used. Quartz tubes are often employed as they are transparent to ultraviolet light.
-
Light Source: A light source that simulates natural sunlight is used, such as a xenon arc lamp. The light intensity is monitored using a chemical actinometer.
-
Test Substance Application: Radiolabeled or non-labeled 2,4-D EHE is added to the buffer solution.
-
Incubation: The test solutions are exposed to the light source for a specified duration. Dark control samples are incubated under the same conditions but shielded from light to assess abiotic degradation in the absence of light.
-
Sampling and Analysis: Samples are collected at various time points and analyzed for the parent compound and photoproducts using HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and/or Thin-Layer Chromatography (TLC).[6]
-
Data Analysis: The photodegradation rate and half-life are calculated.
Degradation of this compound in Soil
In the soil environment, the degradation of 2,4-D EHE is rapid and is primarily mediated by microbial activity, which facilitates the initial hydrolysis to 2,4-D acid. The resulting 2,4-D acid is then further degraded by soil microorganisms.
Microbial Degradation
Soil microorganisms play a crucial role in the breakdown of 2,4-D EHE. The ester is quickly hydrolyzed to 2,4-D acid, which then serves as a carbon and energy source for various soil bacteria and fungi.
Quantitative Data for Microbial Degradation of 2,4-D EHE in Soil/Water Slurries
| Soil Type | Half-life (hours) | Major Degradate | Reference |
| Catlin Soil Slurry | 1.25 | 2,4-D (88.3% of recovered radioactivity after 4 hours) | Australian Pesticides and Veterinary Medicines Authority |
| Hanford Soil Slurry | 1.45 | 2,4-D (78.6% of recovered radioactivity after 4 hours) | Australian Pesticides and Veterinary Medicines Authority |
Experimental Protocol for Aerobic Soil Metabolism
Studies on the microbial degradation of 2,4-D EHE in soil are often conducted following guidelines like the US EPA OCSPP 835.4100.
-
Soil Selection: Well-characterized soils with a known microbial activity are used.
-
Test Substance Application: Radiolabeled 2,4-D EHE is applied to the soil samples at a concentration relevant to agricultural use.
-
Incubation: The treated soil samples are incubated under controlled aerobic conditions (e.g., constant temperature and moisture). Volatile traps may be used to collect any gaseous degradation products like CO2.
-
Sampling: Soil samples are collected at various time intervals.
-
Extraction and Analysis: The soil samples are extracted with appropriate solvents to recover the parent compound and its metabolites. The extracts are then analyzed using techniques like HPLC, GC-MS, and LSC to identify and quantify the degradation products.
-
Data Analysis: The rate of degradation and the half-life of 2,4-D EHE and its major metabolites are determined. The extent of mineralization to CO2 is also quantified.
Degradation Pathways
The primary degradation pathway of 2,4-D EHE in both soil and water is the hydrolysis of the ester linkage to form 2,4-D acid and 2-ethylhexanol. The 2,4-D acid is then subject to further microbial degradation.
Hydrolysis of 2,4-D EHE to 2,4-D Acid
Caption: Initial hydrolysis of 2,4-D EHE.
Microbial Degradation Pathway of 2,4-D Acid
The microbial degradation of 2,4-D acid has been extensively studied, and the key enzymatic steps are well-characterized, particularly the tfd gene-encoded pathway.
Caption: The tfd gene-mediated degradation pathway of 2,4-D acid.
Conclusion
The environmental fate of this compound is characterized by its rapid degradation in both soil and water. The primary degradation mechanism is the hydrolysis of the ester bond to form 2,4-D acid, a process that is significantly influenced by pH in water and is rapidly mediated by microorganisms in soil. The resulting 2,4-D acid is then further mineralized by a variety of soil and aquatic microorganisms through well-established metabolic pathways. While photolysis can contribute to the degradation of 2,4-D EHE in water, it is generally a slower process compared to hydrolysis. The information presented in this guide provides a comprehensive overview for researchers and scientists working on the environmental assessment of this widely used herbicide.
References
An In-depth Technical Guide to the Toxicological Profile and Ecotoxicity of 2,4-D 2-Ethylhexyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) has been a widely utilized herbicide since its introduction in the 1940s.[1] It belongs to the phenoxy family of herbicides and is effective in controlling broadleaf weeds in various agricultural and non-agricultural settings.[2] The 2-ethylhexyl ester of 2,4-D (2,4-D-2-EHE) is a common formulation, accounting for a significant portion of its global use.[3] This technical guide provides a comprehensive overview of the toxicological profile and ecotoxicity of 2,4-D 2-ethylhexyl ester, with a focus on quantitative data, detailed experimental protocols, and visual representations of key biological and environmental processes. It is important to note that this compound is rapidly hydrolyzed to 2,4-D acid in the body and the environment; therefore, the toxicological and ecotoxicological properties of the acid form are highly relevant.[4][5]
Toxicological Profile
The toxicological profile of this compound has been established through a battery of studies conducted in accordance with international guidelines. The findings indicate a low to moderate order of acute toxicity and that the various forms of 2,4-D are toxicologically equivalent.[2]
Acute Toxicity
The acute toxicity of this compound is characterized by low to moderate toxicity following oral and dermal exposure. The ester form is noted to be a minimal eye irritant, in contrast to the acid and salt forms which are severe eye irritants.[2]
| Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 896 mg/kg bw | [2] |
| LD50 | Rat | Dermal | >2000 mg/kg bw | [1] |
| LC50 | Rat | Inhalation | >5.4 mg/L | [1] |
| Eye Irritation | Rabbit | - | Minimal Irritant | [2] |
| Skin Irritation | Rabbit | - | Slight to Minimal Irritant | [2] |
| Skin Sensitization | Guinea Pig | - | Not a Sensitizer | [2] |
Subchronic and Chronic Toxicity
Subchronic and chronic toxicity studies have been conducted on various animal models to determine the potential long-term effects of 2,4-D and its derivatives. The primary target organ identified in these studies is the kidney.[2]
| Study Type | Species | NOAEL | Key Findings | Reference |
| Subchronic (90-day) | Rat | 15 mg/kg/day | Mild kidney toxicity at higher doses. | [2] |
| Subchronic (90-day) | Mouse | 5 mg/kg/day | Mild kidney toxicity at higher doses. | [2] |
| Chronic (1-year) | Dog | 1.0 mg/kg/day | Reductions in body weight gain and food consumption, minor increases in blood urea nitrogen, creatinine, and alanine aminotransferase. | [6] |
Genotoxicity
2,4-D and its forms have been evaluated for genotoxicity in a range of in vitro and in vivo assays. The overall weight of evidence suggests that 2,4-D is not genotoxic.[2]
| Assay | System | Result | Reference |
| Bacterial Reverse Mutation (Ames) | S. typhimurium, E. coli | Negative | [2] |
| In vitro Chromosomal Aberration | Chinese Hamster Ovary (CHO) cells | Negative | [2] |
| In vivo Micronucleus | Mouse | Negative | [2] |
Carcinogenicity
Long-term carcinogenicity bioassays in rodents have not demonstrated a carcinogenic potential for 2,4-D.[2]
| Species | NOAEL | Key Findings | Reference |
| Rat | 5 mg/kg/day | No evidence of carcinogenicity. | [2] |
| Mouse | 5 mg/kg/day | No evidence of carcinogenicity. | [2] |
Reproductive and Developmental Toxicity
Studies on the reproductive and developmental effects of 2,4-D and its derivatives have been conducted in rats and rabbits. Developmental effects were generally observed only at doses that also caused maternal toxicity.[2][7]
| Study Type | Species | NOAEL | Key Findings | Reference |
| Two-Generation Reproduction | Rat | 5 mg/kg/day | Minimal decreases in pup body weights at parentally toxic doses. | [2] |
| Developmental Toxicity | Rat | 25 mg/kg/day | No adverse fetal effects at doses that did not produce maternal toxicity. | [2][8] |
| Developmental Toxicity | Rabbit | 75 mg/kg/day | Embryonal and fetal development were essentially unaffected at maternally toxic doses. | [2][8] |
Ecotoxicity
The ecotoxicity of this compound has been assessed in various aquatic and terrestrial organisms. The ester formulations are generally more toxic to aquatic organisms than the acid or salt forms.[4]
Aquatic Ecotoxicity
| Organism | Endpoint | Value (acid equivalent) | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | 96-h LC50 | >5.0 mg/L | [9] |
| Bluegill Sunfish (Lepomis macrochirus) | 96-h LC50 | >5.0 mg/L | [9] |
| Daphnia magna | 48-h EC50 | 0.036 mg/L (as 2,4-D-2-EHE) | [9] |
| Green Algae (Selenastrum capricornutum) | 5-day EC50 | 0.23 mg/L (as 2,4-D-2-EHE) | [9] |
| Duckweed (Lemna gibba) | 14-day EC50 | 0.5 mg/L | [9] |
Terrestrial Ecotoxicity
| Organism | Endpoint | Value | Reference |
| Bobwhite Quail | Acute Oral LD50 | 500 mg/kg bw | [5] |
| Honeybee (Apis mellifera) | Acute Contact LD50 | >100 µ g/bee | [5] |
Environmental Fate
This compound undergoes rapid transformation in the environment, primarily through hydrolysis to 2,4-D acid. The subsequent fate of 2,4-D acid is influenced by microbial degradation, photolysis, and soil mobility.
| Process | Half-life | Conditions | Reference |
| Hydrolysis | 52.2 hours | pH 9 | [10][11] |
| Hydrolysis | 48.3 days | pH 7 | [10][11] |
| Hydrolysis | 99.7 days | pH 5 | [10][11] |
| Aqueous Photolysis | 128.2 days | - | [11] |
| Aerobic Soil Metabolism | 79 minutes (in Mahoon soil) | - | [11] |
Experimental Protocols
The toxicological and ecotoxicological studies for this compound were conducted following standardized protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity (as per OECD Guideline 423)
-
Test Species: Rat (typically Sprague-Dawley or Wistar strains).
-
Administration: A single oral dose administered by gavage.
-
Dosage: A stepwise procedure with a starting dose based on available information.
-
Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Endpoint: LD50 (the statistically estimated dose that is lethal to 50% of the test animals).
Subchronic Oral Toxicity (as per OECD Guideline 408)
-
Test Species: Rat.
-
Administration: Daily administration in the diet or by gavage for 90 days.
-
Dosage: At least three dose levels and a control group.
-
Observations: Daily clinical observations, weekly body weight and food consumption measurements, hematology, clinical chemistry, and urinalysis at termination.
-
Pathology: Gross necropsy and histopathological examination of major organs and tissues.
-
Endpoint: No-Observed-Adverse-Effect Level (NOAEL).
Two-Generation Reproduction Toxicity (as per OECD Guideline 416)
-
Test Species: Rat.
-
Administration: Continuous dietary administration to two generations of animals.
-
Dosage: At least three dose levels and a control group.
-
Observations: Monitoring of reproductive performance (e.g., mating, fertility, gestation, parturition, lactation), pup viability, growth, and development.
-
Pathology: Gross necropsy and histopathology of reproductive organs.
-
Endpoints: NOAELs for parental, reproductive, and offspring toxicity.
Fish Acute Toxicity Test (as per OECD Guideline 203)
-
Test Species: Rainbow trout (Oncorhynchus mykiss) or other suitable species.
-
Test Type: Static, semi-static, or flow-through.
-
Duration: 96 hours.
-
Concentrations: At least five test concentrations and a control.
-
Observations: Mortality and sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: LC50 (the concentration that is lethal to 50% of the test fish).
Daphnia sp. Acute Immobilisation Test (as per OECD Guideline 202)
-
Test Species: Daphnia magna.
-
Test Type: Static.
-
Duration: 48 hours.
-
Concentrations: A range of concentrations and a control.
-
Endpoint: EC50 (the concentration that causes immobilization in 50% of the daphnids).
Freshwater Alga and Cyanobacteria, Growth Inhibition Test (as per OECD Guideline 201)
-
Test Species: Selenastrum capricornutum or other suitable algal species.
-
Test Type: Static.
-
Duration: 72 hours.
-
Endpoint: EC50 based on inhibition of growth rate or yield.
Visualizations
Experimental Workflow for a Two-Generation Reproduction Toxicity Study
Caption: Workflow of a two-generation reproductive toxicity study.
Simplified Auxin Signaling Pathway (Mode of Action of 2,4-D)
References
- 1. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 2. 24d.info [24d.info]
- 3. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for 2,4-Dichlorophenoxyacetic Acid (2,4-D) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 6. Comparative subchronic and chronic dietary toxicity studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in the dog [agris.fao.org]
- 7. Developmental toxicity studies in rats and rabbits on 2,4-dichlorophenoxyacetic acid and its forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. 4.10 2,4-D and its salts and esters (E) [fao.org]
- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 11. apvma.gov.au [apvma.gov.au]
Hydrolysis of 2,4-D 2-Ethylhexyl Ester to 2,4-D Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, and its 2-ethylhexyl ester (2,4-D-EHE) is a common formulation due to its effective absorption into plants. The biological activity of 2,4-D-EHE is contingent upon its hydrolysis to the parent 2,4-D acid, the active herbicidal form. This technical guide provides an in-depth overview of the hydrolysis of 2,4-D-EHE to 2,4-D acid, focusing on the underlying chemistry, influencing factors, experimental protocols for its study, and relevant quantitative data. This information is critical for researchers in environmental science, agricultural chemistry, and toxicology, as well as for professionals in drug development who may study esterase-mediated prodrug activation, a conceptually similar process.
Chemical Background
The hydrolysis of 2,4-D 2-ethylhexyl ester is a chemical reaction in which a water molecule cleaves the ester bond, resulting in the formation of 2,4-D acid and 2-ethylhexanol. This reaction can be catalyzed by acid or, more significantly, by base. In environmental and biological systems, this hydrolysis is a crucial activation step for the herbicidal properties of the ester form.
The overall reaction is as follows:
This compound + H₂O → 2,4-D Acid + 2-Ethylhexanol
Caption: Chemical transformation of this compound to 2,4-D Acid.
Factors Affecting Hydrolysis
The rate of hydrolysis of 2,4-D-EHE is significantly influenced by several factors, with pH being the most critical.
-
pH: The hydrolysis of 2,4-D-EHE is markedly faster under alkaline conditions. In acidic or neutral aqueous environments, the ester is relatively stable. This pH-dependent hydrolysis is a key factor in its environmental fate and persistence.
-
Temperature: As with most chemical reactions, the rate of hydrolysis increases with temperature.
-
Presence of Catalysts: In biological systems, enzymes such as esterases can significantly accelerate the rate of hydrolysis.[1] In the environment, microbial activity also contributes to the breakdown of 2,4-D esters.
Quantitative Data
The following tables summarize the available quantitative data on the hydrolysis of this compound.
Table 1: Hydrolysis Half-life of this compound in Aqueous Solutions
| pH | Temperature (°C) | Half-life (t₁/₂) | Reference |
| 5 | 25 | Slow degradation | [2] |
| 7 | 25 | 48 days | [2] |
| 9 | 25 | 2.2 days | [2] |
Table 2: Hydrolysis Half-life of this compound in Soil
| Soil Type | Temperature (°C) | Half-life (t₁/₂) | Reference |
| Silty Clay Loam | 25 | 1.25 hours | [2] |
| Sandy Loam | 25 | 1.45 hours | [2] |
Experimental Protocols
The following section details a representative experimental protocol for studying the hydrolysis of 2,4-D-EHE to 2,4-D acid, based on established guidelines such as the OECD Guideline for Testing of Chemicals 111.
Caption: Experimental workflow for studying the hydrolysis of 2,4-D-EHE.
Materials
-
This compound (analytical standard)
-
2,4-D Acid (analytical standard)
-
Buffer salts (e.g., citrate, phosphate, borate)
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid or other suitable mobile phase modifier
-
Sterile, amber glass vials with screw caps
-
Volumetric flasks and pipettes
-
Analytical balance
-
pH meter
-
Incubator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Preparation of Solutions
-
Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
-
pH 4: Citrate buffer
-
pH 7: Phosphate buffer
-
pH 9: Borate buffer Ensure all buffers are sterilized by autoclaving or filtration.
-
-
Stock Solution: Prepare a stock solution of 2,4-D-EHE in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1000 mg/L.
Experimental Setup
-
Dispense 100 mL of each sterile buffer solution into triplicate sterile amber glass flasks.
-
Spike each flask with the 2,4-D-EHE stock solution to achieve a final concentration of 1-10 mg/L. The volume of organic solvent added should not exceed 1% of the total volume.
-
Tightly cap the flasks and place them in an incubator in the dark at a constant temperature (e.g., 25°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48, 96, 168, and 336 hours), withdraw an aliquot (e.g., 1 mL) from each flask for analysis.
Analytical Procedure (HPLC)
-
Sample Preparation: If necessary, dilute the collected samples with the initial mobile phase.
-
HPLC Conditions (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (acidified with 0.1% formic acid). A typical gradient might start at 40% acetonitrile and increase to 90% over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV at 230 nm and 280 nm
-
-
Quantification: Prepare a calibration curve for both 2,4-D-EHE and 2,4-D acid using analytical standards. Quantify the concentrations of the ester and the acid in the samples by comparing their peak areas to the calibration curves.
Data Analysis
-
Plot the concentration of 2,4-D-EHE versus time for each pH.
-
Determine the hydrolysis rate constant (k) by fitting the data to a first-order decay model: ln(Ct) = ln(C₀) - kt, where Ct is the concentration at time t, and C₀ is the initial concentration.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Conclusion
The hydrolysis of this compound to 2,4-D acid is a fundamental process governing its herbicidal activity and environmental persistence. The rate of this reaction is highly dependent on pH, with significantly faster degradation occurring in alkaline conditions. The provided experimental protocol offers a robust framework for researchers to study the kinetics of this hydrolysis reaction under various conditions. A thorough understanding of this process is essential for developing effective and environmentally sound herbicidal formulations and for assessing the environmental impact of existing products. For professionals in drug development, the principles of ester hydrolysis and the analytical techniques described herein are transferable to the study of ester-based prodrugs and their activation in physiological environments.
References
Unveiling the Molecular Landscape: A Technical Guide to 2,4-D Ester Formulations
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core physical and chemical properties of 2,4-D ester formulations. Designed for a scientific audience, this document delves into the quantitative data, experimental methodologies, and key biological pathways associated with these widely used herbicides.
Physicochemical Properties of 2,4-D Esters
The behavior and biological activity of 2,4-D ester formulations are intrinsically linked to their physical and chemical characteristics. These properties dictate their environmental fate, uptake by target organisms, and overall efficacy. The following tables summarize key quantitative data for several common 2,4-D esters.
Table 1: Vapor Pressure of Selected 2,4-D Esters
| Ester Formulation | Vapor Pressure (mm Hg) | Temperature (°C) |
| Isopropyl | 4.6 x 10⁻⁴ | 25 |
| Isooctyl | 2.7 | 187 |
| 2-Ethylhexyl | 3.0 | 187 |
| Butoxyethanol | 3.9 | 187 |
| Propylene Glycol Butyl Ether | 3.9 | 187 |
| n-Butyl | 6.16 x 10⁻⁵ | Not Specified |
Table 2: Solubility of Selected 2,4-D Esters
| Ester Formulation | Water Solubility | Organic Solvent Solubility |
| General Esters | Insoluble | Soluble in petroleum oils[1] |
| Isopropyl | Soluble in alcohols and most oils | Not Specified |
| 2-Ethylhexyl | 0.086 mg/L at 25°C | Soluble in chloroform and methanol[2] |
Table 3: Hydrolysis and Partition Coefficient of 2,4-D Ethylhexyl Ester (EHE)
| Property | Value | Conditions |
| Hydrolysis Half-life | 48 days | pH 7[3] |
| 2.2 days | pH 9[3] | |
| Log Kₒw (Octanol-Water Partition Coefficient) | >4 | Not Specified |
Table 4: Other Physical Properties of 2,4-D Esters
| Ester Formulation | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| Isopropyl | 5-10 and 20-25 (two forms)[4] | 30 @ 1 mm Hg[4] | Not Specified |
| n-Butyl | 9[5] | 146-147 @ 1 mm Hg | Not Specified |
| 2-Ethylhexyl | Not Specified | 449.37 (rough estimate)[2] | 1.1506 (rough estimate)[2] |
Experimental Protocols
The accurate determination of the physicochemical properties outlined above relies on standardized and validated experimental methodologies. This section details the protocols for key experiments.
Vapor Pressure Determination
Method: OECD Guideline 104, "Vapour Pressure"[5][6]
This guideline outlines several methods for vapor pressure measurement. For 2,4-D esters, with their relatively low volatility, the Gas Saturation Method is appropriate.
Protocol Outline:
-
Apparatus Setup: A stream of inert gas (e.g., nitrogen) is passed through a thermostatically controlled saturation chamber containing the 2,4-D ester sample. The gas becomes saturated with the vapor of the test substance.
-
Sample Preparation: A known quantity of the 2,4-D ester is placed in the saturation chamber. The physical state (liquid or solid) is noted.
-
Saturation: The inert gas is passed through the chamber at a known and controlled flow rate for a specific duration. The temperature of the chamber is precisely maintained.
-
Trapping: The gas stream exiting the saturation chamber, now containing the vapor of the 2,4-D ester, is passed through a trapping system (e.g., a cold trap or a specific absorbent) to collect the vaporized substance.
-
Quantification: The amount of the 2,4-D ester trapped is determined analytically (e.g., by gas chromatography).
-
Calculation: The vapor pressure is calculated from the mass of the substance transported by a known volume of gas. The ideal gas law, with corrections for non-ideal behavior if necessary, is used for the calculation.[7][8]
-
Temperature Variation: The experiment is repeated at a minimum of two other temperatures to establish the vapor pressure curve.
Water Solubility
Method: OECD Guideline 105, "Water Solubility"
This guideline describes the Flask Method for determining the water solubility of substances.
Protocol Outline:
-
Apparatus: A constant temperature water bath, flasks with stoppers, and an analytical method for quantifying the test substance are required.
-
Sample Preparation: An excess amount of the 2,4-D ester is added to a flask containing purified water.
-
Equilibration: The flask is agitated in the constant temperature bath for a sufficient period to reach equilibrium between the dissolved and undissolved substance. A preliminary test is often conducted to determine the time required to reach equilibrium.
-
Phase Separation: The solution is allowed to stand at the test temperature to allow for the separation of undissolved material. Centrifugation may be used to facilitate this separation.
-
Sampling and Analysis: A sample of the clear aqueous phase is carefully withdrawn. The concentration of the 2,4-D ester in the sample is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).
-
Replicates: The determination is performed in at least duplicate.
Hydrolysis as a Function of pH
Method: OECD Guideline 111, "Hydrolysis as a Function of pH"[1][4][9]
This method determines the rate of abiotic hydrolysis of a chemical in aqueous solutions at different pH values.
Protocol Outline:
-
Materials: Sterile aqueous buffer solutions at pH 4, 7, and 9 are prepared. The 2,4-D ester to be tested is dissolved in these buffers.
-
Incubation: The solutions are incubated in the dark at a constant temperature (e.g., 25°C or 50°C for accelerated studies).
-
Sampling: Aliquots are taken from each solution at various time intervals.
-
Analysis: The concentration of the parent 2,4-D ester and any significant hydrolysis products in each sample is determined by an appropriate analytical method (e.g., HPLC or GC-MS).
-
Rate Constant and Half-Life Calculation: The rate of hydrolysis is determined by plotting the concentration of the 2,4-D ester against time. From this, the first-order rate constant (k) and the half-life (t₁/₂) at each pH are calculated.
Octanol-Water Partition Coefficient (Kₒw)
Method: Shake-Flask Method
The octanol-water partition coefficient is a measure of a chemical's lipophilicity and is a key parameter in assessing its environmental fate and biological uptake.
Protocol Outline:
-
Materials: n-Octanol and water, mutually saturated with each other, are used. A known amount of the 2,4-D ester is dissolved in one of the phases.
-
Partitioning: The octanol and water phases are placed in a separatory funnel and shaken vigorously to allow for the partitioning of the 2,4-D ester between the two phases until equilibrium is reached.
-
Phase Separation: The mixture is allowed to stand until the two phases have clearly separated.
-
Sampling and Analysis: A sample is taken from both the n-octanol and the aqueous phase. The concentration of the 2,4-D ester in each phase is determined analytically.
-
Calculation: The partition coefficient (Kₒw) is calculated as the ratio of the concentration of the 2,4-D ester in the n-octanol phase to its concentration in the aqueous phase. The result is often expressed as its logarithm (log Kₒw).
Signaling Pathways and Mechanism of Action
2,4-D esters act as synthetic auxins, disrupting the normal hormonal balance in susceptible plants, leading to uncontrolled growth and ultimately, death. The primary mechanism involves the canonical auxin signaling pathway. Additionally, toxicity can be mediated by the induction of oxidative stress.
Auxin Signaling Pathway
2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA) but is more persistent within the plant. It activates the auxin signaling pathway, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes that control cell division and elongation.
Caption: Auxin signaling pathway activated by 2,4-D.
Proposed ROS-Mediated Toxicity Pathway
High concentrations of 2,4-D can induce the production of reactive oxygen species (ROS), leading to oxidative stress and cellular damage. This represents a secondary mechanism of toxicity.
Caption: Proposed pathway for ROS-mediated toxicity of 2,4-D.
References
- 1. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 2. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google Books [books.google.com]
- 6. OECD test n°104: Vapour pressure - Analytice [analytice.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. catalog.labcorp.com [catalog.labcorp.com]
In-Depth Technical Guide: Volatility and Drift Potential of 2,4-D 2-Ethylhexyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the volatility and drift potential of 2,4-D 2-Ethylhexyl ester (2,4-D EHE), a common low-volatile ester formulation of the herbicide 2,4-D. This document details the physicochemical properties that influence its environmental transport, summarizes quantitative data on its potential for off-target movement, and outlines the experimental protocols used to generate this data.
Physicochemical Properties and Environmental Fate
The potential for a herbicide to volatilize and drift is largely determined by its inherent physicochemical properties. For 2,4-D EHE, key parameters include its vapor pressure, water solubility, and its behavior in different environmental compartments.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Vapor Pressure | 3.59 x 10⁻⁴ mmHg | [1] |
| Water Solubility | 0.086 mg/L at 25°C | [1] |
| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.78 at 25°C | [1] |
| Henry's Law Constant | 1.8 x 10⁻⁵ atm·m³/mol | [1] |
Environmental Fate Summary:
In the environment, 2,4-D esters like EHE can undergo several processes, including hydrolysis and degradation. The ester form is rapidly converted to the parent 2,4-D acid in soil and water. The persistence of 2,4-D EHE is generally low under most environmental conditions.
Table 2: Environmental Fate of this compound
| Environmental Compartment | Half-Life | Conditions | Reference |
| Soil | 1 - 14 days (median 2.9 days) | Field studies | [1] |
| Water (Hydrolysis) | 35 days | pH 7 | [1] |
| Water (Hydrolysis) | 3.5 days | pH 8 | [1] |
Volatility and Drift Potential: Quantitative Data
The off-target movement of pesticides occurs through two primary mechanisms: spray drift and volatilization. Spray drift refers to the physical movement of liquid droplets during application, while volatilization is the process of the pesticide turning into a vapor after it has been deposited on a surface. Ester formulations of 2,4-D are known to be more volatile than their amine or salt counterparts.
While specific quantitative data for the downwind deposition of 2,4-D EHE from field studies is limited in the public literature, research on similar 2,4-D formulations and other herbicides provides valuable insights into the potential magnitude of off-target movement. The following table presents data on air concentrations of 2,4-D from a study evaluating the volatility of a 2,4-D choline formulation, which is considered to have low volatility. This can serve as a conservative proxy for understanding the potential for airborne residues.
Table 3: Atmospheric Concentrations of 2,4-D Following Application of a Low-Volatility Formulation
| Sampling Location | 72-hour Cumulative Air Concentration (ng/m³) |
| In-Swath | 3.3 - 7.1 |
| Downwind (adjacent to treated field) | 5.0 - 25.5 |
Data from a study on 2,4-D choline highlights that even with low-volatility formulations, detectable atmospheric concentrations can be found, particularly in the downwind direction. It is important to note that these concentrations are influenced by numerous factors including application parameters and meteorological conditions.
Experimental Protocols
The assessment of herbicide volatility and drift potential relies on standardized and replicable experimental methodologies. Below are detailed protocols for key experiments.
Vapor Pressure Measurement
Objective: To determine the vapor pressure of 2,4-D EHE, a key indicator of its potential to volatilize.
Methodology (Gas Saturation Method):
-
A known volume of a carrier gas (e.g., nitrogen) is passed through or over a sample of 2,4-D EHE maintained at a constant temperature.
-
The gas becomes saturated with the vapor of the substance.
-
The vapor is then collected in a sorbent tube (e.g., containing XAD-2 resin or polyurethane foam).
-
The amount of the substance trapped in the sorbent is quantified using an appropriate analytical technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
The vapor pressure is calculated from the amount of substance collected, the volume of gas passed through the sample, and the temperature.
Wind Tunnel Analysis of Spray Drift
Objective: To quantify the spray drift of 2,4-D EHE under controlled laboratory conditions.
Methodology:
-
Wind Tunnel Setup: A low-speed wind tunnel with a working section is used to generate a consistent airflow. Environmental conditions such as temperature and relative humidity are controlled.
-
Spray Application: A spray nozzle is mounted at the upwind end of the working section. The 2,4-D EHE formulation, often mixed with a fluorescent tracer, is sprayed at a defined pressure and flow rate.
-
Drift Collection: Artificial collectors (e.g., mylar sheets, filter papers, or vertical plastic lines) are placed at various downwind distances from the nozzle.
-
Sample Analysis: The amount of tracer and/or active ingredient deposited on each collector is quantified using fluorometry or chromatography (HPLC or GC).
-
Data Analysis: The deposition data is used to generate a drift curve, showing the amount of spray deposited as a function of downwind distance.
Field Volatility and Drift Study
Objective: To measure the volatilization and spray drift of 2,4-D EHE under real-world agricultural conditions.
Methodology:
-
Plot Design: A treated plot of a specified size is established. Downwind and upwind sampling stations are set up at various distances from the treated area.
-
Herbicide Application: The 2,4-D EHE formulation is applied to the plot using calibrated agricultural spray equipment. Application parameters (e.g., nozzle type, boom height, pressure, speed) and meteorological conditions (wind speed and direction, temperature, relative humidity) are meticulously recorded.
-
Air Sampling: High-volume air samplers equipped with sorbent media (e.g., polyurethane foam plugs) are placed at different heights and downwind distances to collect airborne residues. Sampling is typically conducted for a set period (e.g., 24-72 hours) post-application.
-
Deposition Sampling: Passive samplers (e.g., petri dishes with a collection medium or filter paper) are placed at ground level at various downwind distances to measure spray drift deposition.
-
Bioassay (Optional): Sensitive indicator plants (e.g., tomatoes, cotton) may be placed at downwind locations to visually assess injury from drift.
-
Sample Analysis: The collected air and deposition samples are extracted and analyzed using LC-MS/MS or GC-MS to quantify the amount of 2,4-D EHE.
-
Data Interpretation: The results provide data on the flux of the herbicide from the treated field over time and the deposition pattern of spray drift.
Visualizations
The following diagrams illustrate the key relationships and workflows discussed in this guide.
References
The Journey of a Herbicide: An In-depth Technical Guide to the Absorption and Translocation of 2,4-D 2-Ethylhexyl Ester in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) has been a cornerstone of selective broadleaf weed control for decades. Among its various formulations, the 2-ethylhexyl ester (2,4-D EHE) is widely utilized for its enhanced foliar uptake characteristics. Understanding the intricate processes of how 2,4-D EHE is absorbed by, moves within, and is metabolized by plants is critical for optimizing its efficacy, developing new herbicidal technologies, and assessing its environmental fate. This technical guide provides a comprehensive overview of the current scientific understanding of the absorption and translocation of 2,4-D EHE in plants, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
While extensive research has been conducted on 2,4-D in its acid and amine forms, specific quantitative data on the absorption and translocation of the 2-ethylhexyl ester are less abundant in publicly available literature. However, a key metabolic step, the rapid hydrolysis of 2,4-D EHE to the herbicidally active 2,4-D acid, is well-established. Consequently, much of the existing data on the translocation and mode of action of 2,4-D acid is highly relevant to understanding the ultimate fate and activity of 2,4-D EHE in plants.
Data Presentation: Quantitative Insights into 2,4-D EHE Behavior in Plants
The lipophilic nature of 2,4-D EHE facilitates its penetration through the waxy cuticle of plant leaves. Once inside the plant tissue, it is rapidly converted to the more water-soluble 2,4-D acid, which is then subject to long-distance transport and further metabolism. The following tables summarize available quantitative data on the degradation kinetics of 2,4-D EHE and the translocation of its active form, 2,4-D acid.
| Plant Species | Tissue | Parameter | Value | Reference |
| Maize (Zea mays) | Whole Plant | Half-life of R-2,4-D EHE | No substantial difference from S-enantiomer | [1][2] |
| Whole Plant | Half-life of S-2,4-D EHE | No substantial difference from R-enantiomer | [1][2] | |
| Whole Plant | Degradation of 2,4-D (metabolite) | Rapid | [1][2] | |
| Flixweed (Descurainia sophia) | Whole Plant | Half-life of R-2,4-D EHE | No substantial difference from S-enantiomer | [1][2] |
| Whole Plant | Half-life of S-2,4-D EHE | No substantial difference from R-enantiomer | [1][2] | |
| Whole Plant | Persistence of 2,4-D (metabolite) | Prolonged at elevated levels | [1][2] |
Table 1: Degradation Kinetics of 2,4-D EHE Enantiomers and its Metabolite 2,4-D in Maize and Flixweed. This table highlights the stereoselective degradation of 2,4-D EHE and the differential persistence of its active metabolite, 2,4-D acid, in a tolerant monocot (maize) and a susceptible dicot (flixweed).
| Plant Species | Resistance Level | Time After Treatment (h) | % of Absorbed 14C in Treated Leaf | % of Absorbed 14C Translocated Above | % of Absorbed 14C Translocated Below | Reference |
| Cotton (Gossypium hirsutum) | Tolerant CS Lines | 24 | 91 - 95 | 2 - 5 | 2 - 5 | [1] |
| Susceptible (TM-1) | 24 | 23 | 35 | 42 | [1] |
Table 2: Translocation of 14C-2,4-D in Tolerant and Susceptible Cotton Lines. This table presents data on the distribution of radiolabeled 2,4-D following foliar application, demonstrating that reduced translocation is a mechanism of tolerance in certain cotton lines.
Signaling Pathways and Metabolic Fate
The herbicidal action of 2,4-D EHE is initiated by its conversion to 2,4-D acid, which then mimics the natural plant hormone auxin. This leads to a cascade of physiological and molecular events, ultimately causing uncontrolled growth and death in susceptible plants. The metabolic fate of 2,4-D EHE involves several key steps, including hydrolysis, hydroxylation, and conjugation, which are common detoxification pathways for xenobiotics in plants.
Figure 1: Metabolic and Signaling Pathway of 2,4-D EHE in Plants. This diagram illustrates the conversion of 2,4-D EHE to its active form, 2,4-D acid, which then acts as a synthetic auxin, leading to phytotoxicity. The diagram also shows the detoxification pathway involving hydroxylation and conjugation.
Experimental Protocols
Precise quantification of 2,4-D EHE and its metabolites in plant tissues is essential for absorption and translocation studies. The following section outlines a typical experimental protocol using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), a highly sensitive and selective analytical technique.
Protocol 1: Quantification of 2,4-D EHE and 2,4-D Acid in Plant Tissues by HPLC-MS/MS
1. Sample Preparation and Extraction:
-
Harvesting: Collect plant tissues (e.g., leaves, stems, roots) at designated time points after application of 2,4-D EHE.
-
Washing: For foliar application studies, wash the surface of the treated leaves with an appropriate solvent (e.g., acetone:water mixture) to remove unabsorbed herbicide.
-
Homogenization: Freeze the plant tissue samples in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Extraction:
-
Weigh a subsample of the homogenized tissue (e.g., 1-5 g) into a centrifuge tube.
-
Add an extraction solvent. A common solvent system is acidified acetonitrile or a methanol/water mixture.
-
For the simultaneous extraction of 2,4-D EHE and 2,4-D acid, an initial alkaline hydrolysis step (e.g., with NaOH) can be employed to convert the ester to the acid form, followed by acidification and extraction.[3]
-
Vortex or shake vigorously for a specified time (e.g., 30 minutes).
-
Centrifuge the sample to pellet the solid plant material.
-
-
Cleanup (Solid-Phase Extraction - SPE):
-
Condition an SPE cartridge (e.g., C18 or a mixed-mode cation exchange) with methanol and water.
-
Load the supernatant from the extraction step onto the cartridge.
-
Wash the cartridge with a weak solvent to remove interfering compounds.
-
Elute the analytes of interest (2,4-D EHE and 2,4-D acid) with a stronger solvent (e.g., acetonitrile or methanol).
-
-
Concentration and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of a solvent compatible with the HPLC mobile phase (e.g., acetonitrile:water).
-
2. HPLC-MS/MS Analysis:
-
Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).[4]
-
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for the detection of 2,4-D acid.
-
Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Select specific precursor-to-product ion transitions for 2,4-D EHE and 2,4-D acid.
-
Quantification: Generate a calibration curve using standards of known concentrations of 2,4-D EHE and 2,4-D acid. Quantify the analytes in the plant extracts by comparing their peak areas to the calibration curve.
Figure 2: Experimental Workflow for Studying Absorption and Translocation. This flowchart outlines the key steps involved in a typical study to quantify the uptake and movement of 2,4-D EHE in plants, often utilizing a radiolabeled form of the herbicide.
Conclusion
The absorption and translocation of this compound are complex processes pivotal to its herbicidal efficacy. The initial rapid absorption through the leaf cuticle is followed by a critical hydrolysis step, converting the ester to the herbicidally active 2,4-D acid. The subsequent translocation of 2,4-D acid throughout the plant, primarily via the phloem, and its interaction with auxin signaling pathways, dictate the ultimate phytotoxic outcome. While specific quantitative data for 2,4-D EHE remains an area for further research, the established metabolic pathways and analytical methodologies provide a solid foundation for future investigations. A deeper understanding of these processes at a quantitative and molecular level will continue to drive the development of more effective and environmentally sound weed management strategies.
References
- 1. Frontiers | Absorption and translocation of [14C]2,4-dichlorophenoxyacetic acid in herbicide-tolerant chromosome substitution lines of Gossypium hirsutum L [frontiersin.org]
- 2. Chiral Herbicide 2,4-D Ethylhexyl Ester: Absolute Configuration, Stereoselective Herbicidal Activity, Crop Safety, and Metabolic Behavior on Maize and Flixweed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. my.ucanr.edu [my.ucanr.edu]
- 4. epa.gov [epa.gov]
Chiral Separation and Stereoselective Activity of 2,4-D 2-Ethylhexyl Ester Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the chiral separation and stereoselective activity of 2,4-D 2-ethylhexyl ester (2,4-D EHE) enantiomers. As the use of chiral pesticides comes under increasing scrutiny for their environmental and biological effects, understanding the distinct properties of individual enantiomers is paramount. This document details the experimental protocols for the successful chiral separation of (R)-(+)-2,4-D EHE and (S)-(-)-2,4-D EHE, summarizes the quantitative data on their stereoselective herbicidal activity and degradation, and explores the underlying mechanisms of action. This guide is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development and agrochemical industries, facilitating a deeper understanding of the environmental and biological implications of chiral herbicides.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used phenoxy herbicide for the control of broadleaf weeds. It is often formulated as an ester, such as the 2-ethylhexyl ester (2,4-D EHE), to improve its efficacy. 2,4-D EHE possesses a chiral center, and therefore exists as two enantiomers: (R)-(+)-2,4-D EHE and (S)-(-)-2,4-D EHE. While these enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significantly different biological activities, including herbicidal efficacy, metabolism, and toxicity, due to their stereospecific interactions with biological macromolecules.
Recent research has highlighted the importance of evaluating the environmental and toxicological profiles of individual enantiomers of chiral pesticides. The differential activity of enantiomers can have significant implications, with one enantiomer often being responsible for the desired pesticidal effect while the other may be less active or contribute to off-target toxicity. This guide focuses on the chiral separation and stereoselective bioactivity of 2,4-D EHE enantiomers, providing a technical overview for researchers in the field.
Chiral Separation of this compound Enantiomers
The successful separation of the enantiomers of 2,4-D EHE is a critical first step in studying their individual properties. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.
Experimental Protocol: Chiral HPLC Separation
The following protocol is based on the successful separation of 2,4-D EHE enantiomers as described in the scientific literature[1][2].
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
Chiral Column:
Mobile Phase:
-
n-Hexane/Isopropanol (95:5, v/v)
Flow Rate:
-
1.0 mL/min
Column Temperature:
-
25°C
Detection Wavelength:
-
230 nm
Injection Volume:
-
10 µL
Sample Preparation:
-
A racemic standard of 2,4-D EHE is dissolved in the mobile phase to a concentration of 10 mg/L.
Experimental Workflow
The following diagram illustrates the workflow for the chiral separation of 2,4-D EHE enantiomers.
Stereoselective Herbicidal Activity
Studies have demonstrated a significant difference in the herbicidal activity of the two enantiomers of 2,4-D EHE. This stereoselectivity is crucial for developing more effective and environmentally benign herbicide formulations.
Quantitative Data on Herbicidal Activity
The herbicidal activity of the individual enantiomers has been evaluated against various weed species. The (S)-(-)-enantiomer has been shown to be the more active form.
| Target Weed Species | Enantiomer | Application Rate (g a.i./ha) | Inhibition of Fresh Weight (%) | Reference |
| Euphorbia helioscopia (Sun Spurge) | (R)-(+)-2,4-D EHE | 75 | 45.3 | [1][2] |
| (S)-(-)-2,4-D EHE | 75 | 82.1 | [1][2] | |
| Descurainia sophia (Flixweed) | (R)-(+)-2,4-D EHE | 150 | 55.7 | [1][2] |
| (S)-(-)-2,4-D EHE | 150 | 91.4 | [1][2] |
Table 1: Stereoselective Herbicidal Activity of 2,4-D EHE Enantiomers. [1][2]
Stereoselective Degradation in Plants
The degradation rate of pesticide enantiomers in the environment and in target and non-target organisms is a critical factor in assessing their overall impact.
Quantitative Data on Enantioselective Degradation
Interestingly, studies on the degradation of 2,4-D EHE enantiomers in maize (a tolerant crop) and flixweed (a susceptible weed) did not show significant enantioselectivity in the degradation of the parent ester. However, the persistence of the active metabolite, 2,4-D acid, varied between the two species.
| Plant Species | Enantiomer | Half-life (days) | Reference |
| Zea mays (Maize) | (R)-(+)-2,4-D EHE | 1.8 | [1][2] |
| (S)-(-)-2,4-D EHE | 1.9 | [1][2] | |
| Descurainia sophia (Flixweed) | (R)-(+)-2,4-D EHE | 2.1 | [1][2] |
| (S)-(-)-2,4-D EHE | 2.2 | [1][2] |
Table 2: Degradation Half-lives of 2,4-D EHE Enantiomers in Maize and Flixweed. [1][2]
Mechanism of Action: The Auxin Signaling Pathway
2,4-D and its esters are synthetic auxins that mimic the natural plant hormone indole-3-acetic acid (IAA). They disrupt normal plant growth by causing uncontrolled cell division and elongation, leading to the death of susceptible plants. While specific research on the enantiomer-specific interactions with the auxin signaling pathway for 2,4-D EHE is limited, the general mechanism is well-established.
The following diagram illustrates the generalized auxin signaling pathway, which is the target of phenoxy herbicides like 2,4-D EHE.
The stereoselective activity of the (S)-enantiomer suggests a more favorable binding interaction with the TIR1/AFB auxin co-receptor complex, leading to a more efficient degradation of the Aux/IAA repressor proteins and subsequent activation of auxin-responsive genes.
Toxicological Profile
A comprehensive toxicological assessment of individual enantiomers of 2,4-D EHE is not currently available in the public literature. The existing toxicological data pertains to the racemic mixture of 2,4-D EHE or the 2,4-D acid.
General Toxicology of 2,4-D and its Esters:
-
Acute Toxicity: 2,4-D and its esters are generally considered to have low to moderate acute toxicity.
-
Chronic Toxicity: Long-term exposure studies have not shown evidence of carcinogenicity.
-
Environmental Fate: 2,4-D esters are rapidly hydrolyzed to 2,4-D acid in soil and water. The acid form is moderately persistent and mobile in soil.
The lack of enantiomer-specific toxicological data represents a significant knowledge gap. Future research should focus on evaluating the potential for stereoselective toxicity to non-target organisms.
Conclusion
This technical guide has summarized the current knowledge on the chiral separation and stereoselective activity of this compound enantiomers. The key findings are:
-
The enantiomers of 2,4-D EHE can be effectively separated using chiral HPLC.
-
The (S)-(-)-enantiomer exhibits significantly higher herbicidal activity against susceptible weed species compared to the (R)-(+)-enantiomer.
-
The degradation of the parent ester in plants does not appear to be significantly enantioselective.
-
A significant data gap exists regarding the enantiomer-specific toxicological profiles.
The development of enantiomerically enriched or pure formulations of (S)-(-)-2,4-D EHE could lead to more effective weed control with a reduced environmental load of the less active enantiomer. Further research is needed to fully elucidate the stereoselective interactions with the auxin signaling pathway and to assess the toxicological profiles of the individual enantiomers.
References
Methodological & Application
Application Notes and Protocols for the Detection of 2,4-D 2-Ethylhexyl Ester in Environmental Samples
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for the detection and quantification of 2,4-D 2-Ethylhexyl ester (2,4-D-EHE) in various environmental matrices. The protocols detailed below are based on established methodologies, including gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure high sensitivity and selectivity.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide for the control of broadleaf weeds. The 2-ethylhexyl ester (2,4-D-EHE) is a common formulation of 2,4-D, characterized by its rapid hydrolysis to the parent 2,4-D acid in the environment.[1][2][3] Monitoring the presence of 2,4-D-EHE and its degradation products in environmental samples such as soil, water, and sediment is crucial for assessing environmental contamination and ensuring regulatory compliance.
Analytical Methods Overview
The primary analytical techniques for the determination of 2,4-D-EHE in environmental samples are gas chromatography (GC) and liquid chromatography (LC), often coupled with mass spectrometry (MS) for definitive identification and quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for the analysis of volatile and semi-volatile compounds like 2,4-D-EHE. Derivatization of the analyte may be required to improve its chromatographic properties.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and specificity for the direct analysis of 2,4-D-EHE and its metabolites without the need for derivatization.[4][5]
Quantitative Data Summary
The following table summarizes the quantitative performance data for the detection of 2,4-D-EHE in soil and sediment using an LC-MS/MS method.
| Analyte | Matrix | Limit of Detection (LOD) (mg/kg) | Limit of Quantification (LOQ) (mg/kg) | Mean Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 2,4-D 2-EHE | Soil | 0.003 | 0.010 | 70-120 | <20 |
| 2,4-D 2-EHE | Sediment | 0.003 | 0.010 | 70-120 | <20 |
Data sourced from EPA MRID 50454301.[4]
Experimental Workflow
The general workflow for the analysis of 2,4-D-EHE in environmental samples involves sample collection, preparation, extraction, cleanup, and instrumental analysis.
Caption: General workflow for 2,4-D-EHE analysis in environmental samples.
Detailed Experimental Protocols
Protocol 1: LC-MS/MS Analysis of 2,4-D-EHE in Soil and Sediment
This protocol is based on the methodology described in EPA MRID 50454301 and is suitable for the quantitative determination of 2,4-D-EHE.[4]
5.1.1. Sample Preparation and Extraction
-
Weigh 10 g of a homogenized soil or sediment sample into a 50 mL polypropylene centrifuge tube.
-
Add 10 mL of acetonitrile and 5 mL of water.
-
Vortex the sample for 1 minute.
-
Add the contents of a QuEChERS extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube.
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
The upper acetonitrile layer contains the extracted analytes.
5.1.2. Dispersive Solid-Phase Extraction (dSPE) Cleanup
-
Transfer a 1 mL aliquot of the acetonitrile extract to a 2 mL dSPE tube containing 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), and 50 mg C18 sorbent.
-
Vortex for 30 seconds.
-
Centrifuge at 10000 rpm for 2 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
5.1.3. LC-MS/MS Instrumental Analysis
-
LC System: Agilent 1290 Infinity HPLC or equivalent.[5]
-
Column: Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) or equivalent.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A suitable gradient to separate 2,4-D-EHE from matrix interferences.
-
Injection Volume: 5-10 µL.
-
MS/MS System: Sciex TripleQuad 6500 or equivalent.[5]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor at least two specific precursor-product ion transitions for 2,4-D-EHE for quantification and confirmation.
Protocol 2: GC-MS Analysis of 2,4-D-EHE in Water
This protocol involves liquid-liquid extraction followed by GC-MS analysis.
5.2.1. Sample Preparation and Extraction
-
To a 1 L water sample, add a suitable internal standard.
-
Adjust the pH of the water sample to < 2 using sulfuric acid.
-
Transfer the sample to a 2 L separatory funnel.
-
Add 60 mL of a 1:1 (v/v) mixture of diethyl ether and hexane.
-
Shake the funnel vigorously for 2 minutes, periodically venting the pressure.
-
Allow the layers to separate and collect the organic layer.
-
Repeat the extraction twice more with fresh portions of the ether/hexane mixture.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
5.2.2. GC-MS Instrumental Analysis
-
GC System: Agilent 7890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
MS System: Agilent 5977 MS or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor characteristic ions of 2,4-D-EHE.
Signaling Pathways and Logical Relationships
The analytical process can be visualized as a decision tree, guiding the selection of the appropriate method based on the sample matrix and desired sensitivity.
Caption: Decision tree for selecting an analytical method.
Conclusion
The protocols outlined in these application notes provide robust and reliable methods for the detection and quantification of 2,4-D-EHE in environmental samples. The choice of method will depend on the specific matrix, required sensitivity, and available instrumentation. Proper sample preparation and cleanup are critical for achieving accurate and reproducible results. It is recommended to include appropriate quality control samples, such as blanks, spikes, and duplicates, in each analytical batch to ensure data quality.
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. 2-Ethylhexyl (2,4-dichlorophenoxy)acetate | C16H22Cl2O3 | CID 61286 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 939. Dichlorophenoxyacetic, 2,4- acid (Pesticide residues in food: 1997 Part II Toxicological & Environmental) [inchem.org]
- 4. epa.gov [epa.gov]
- 5. epa.gov [epa.gov]
Application Note: Simultaneous Detection of 2,4-D and 2,4-D 2-Ethylhexyl Ester by HPLC-MS/MS
Abstract
This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the simultaneous quantification of the acidic herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) and its less polar metabolite, 2,4-D 2-ethylhexyl ester (2,4-D EHE). This method is applicable to researchers in environmental monitoring, food safety, and agricultural science, enabling the direct analysis of both compounds in a single chromatographic run without the need for hydrolysis of the ester. The protocol provides detailed procedures for sample preparation using a modified QuEChERS approach, optimized chromatographic conditions, and specific mass spectrometric parameters.
Introduction
2,4-D is a widely used systemic herbicide for the control of broadleaf weeds. It is often formulated as esters, such as this compound, to increase its efficacy and absorption into plants. Monitoring for both the parent acid and its ester derivatives is crucial for assessing environmental fate, ensuring food safety, and understanding metabolic pathways in plants. Traditional methods often involve a hydrolysis step to convert the esters to the parent acid, preventing the individual quantification of each compound. The HPLC-MS/MS method presented here overcomes this limitation, offering high selectivity and sensitivity for the direct and simultaneous measurement of both 2,4-D and 2,4-D EHE.
Experimental Protocols
Sample Preparation (QuEChERS Method for Plant Matrices)
This protocol is optimized for the extraction of both the polar 2,4-D acid and the non-polar 2,4-D EHE from plant-based matrices (e.g., fruits, vegetables, and leafy greens).
Reagents:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Dispersive Solid Phase Extraction (dSPE) sorbent: 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18
Procedure:
-
Homogenize 10 g of the sample (e.g., chopped fruit or vegetable) with 10 mL of acetonitrile in a 50 mL centrifuge tube.
-
Add a salt mixture of 4 g anhydrous MgSO₄ and 1 g NaCl to the tube.
-
Shake vigorously for 1 minute to ensure thorough mixing and to induce phase separation.
-
Centrifuge the tube at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube containing the cleanup sorbent.
-
Vortex the dSPE tube for 30 seconds to facilitate the removal of interfering matrix components.
-
Centrifuge at 10,000 rpm for 2 minutes.
-
Collect the supernatant, filter through a 0.22 µm syringe filter, and transfer to an HPLC vial for analysis.
HPLC-MS/MS Analysis
Instrumentation:
-
HPLC system: Agilent 1290 Infinity or equivalent
-
Mass Spectrometer: Sciex TripleQuad 6500 or equivalent
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) |
| Guard Column | Phenomenex KJ0-4282 C18 |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Methanol with 0.1% Formic Acid |
| Gradient | 0-0.5 min (55% A), 0.5-6.0 min (55% to 25% A), 6.0-7.0 min (25% to 5% A), 7.0-8.0 min (hold 5% A), 8.1-9.0 min (return to 55% A) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temp. | 40°C |
MS/MS Conditions: The analysis is performed using electrospray ionization (ESI) with polarity switching to detect 2,4-D in negative mode and 2,4-D EHE in positive mode.
| Parameter | 2,4-D | This compound |
| Ionization Mode | ESI Negative | ESI Positive |
| Precursor Ion (m/z) | 219.0 | 333.1 |
| Product Ion 1 (m/z) (Quantifier) | 161.0 | 162.1 |
| Collision Energy 1 (eV) | -15 | 20 |
| Product Ion 2 (m/z) (Qualifier) | 125.0 | 221.0 |
| Collision Energy 2 (eV) | -25 | 15 |
Data Presentation
The quantitative performance of the method was evaluated for linearity, limit of quantification (LOQ), and recovery. The results are summarized in the table below.
| Analyte | Linearity Range (ng/mL) | R² | LOQ (mg/kg) | Recovery (%) | RSD (%) |
| 2,4-D | 1 - 200 | >0.998 | 0.01 | 88 - 105 | <10 |
| This compound | 1 - 200 | >0.997 | 0.01 | 92 - 108 | <10 |
Visualizations
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for the simultaneous analysis of 2,4-D and 2,4-D EHE.
Signaling Pathway/Logical Relationship
The following diagram illustrates the relationship between the 2,4-D ester formulation, its conversion to the active acidic form, and the targets of this analytical method.
Caption: Relationship between 2,4-D EHE, 2,4-D acid, and the analytical targets.
Application Note: Quantification of 2,4-D 2-Ethylhexyl Ester (2,4-D-EHE) Residues in Soil and Sediment
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used systemic herbicide for the control of broadleaf weeds.[1] It is often formulated as esters, such as 2,4-D 2-ethylhexyl ester (2,4-D-EHE), to improve its efficacy and handling properties.[2] Monitoring the residues of these compounds in environmental matrices is crucial to assess their fate and potential impact. However, 2,4-D esters like 2,4-D-EHE are known to hydrolyze rapidly to the parent 2,4-D acid in soil and water.[3][4] The half-life of 2,4-D-EHE in soil can be very short, ranging from a few hours in soil slurries to several days under field conditions.[1][3][5] This application note details a robust and sensitive analytical method for the quantification of 2,4-D-EHE residues in soil and sediment, which involves a hydrolysis step to convert the ester to 2,4-D acid prior to analysis by Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS).
Principle of the Method
The analytical procedure is based on the extraction of 2,4-D-EHE from the soil or sediment matrix, followed by alkaline hydrolysis to convert the ester to its parent acid form, 2,4-D. The resulting extract is then cleaned up using Solid Phase Extraction (SPE) to remove interfering matrix components. The final determination and quantification are performed using LC/MS/MS, which offers high selectivity and sensitivity. This method allows for the determination of total 2,4-D residues originating from the 2,4-D-EHE form.[6]
Experimental Protocols
1. Materials and Reagents
-
Standards: Analytical standards of 2,4-D-EHE and 2,4-D acid (purity >99%).
-
Solvents: Acetonitrile, Methanol (HPLC or LC/MS grade).
-
Reagents: Acetic acid, Formic acid, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Reagent-grade water.
-
SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) SPE cartridges.
-
Equipment: Vortex mixer, Sonicator bath, Centrifuge, Nitrogen evaporator, LC/MS/MS system.
2. Sample Preparation and Extraction This protocol is adapted from validated environmental chemistry methods.[7]
-
Air-dry the soil or sediment sample to a constant weight and sieve through a 2 mm mesh to ensure homogeneity.
-
Weigh 10 g of the prepared sample into a 50 mL polypropylene centrifuge tube.
-
Fortify samples with known concentrations of 2,4-D-EHE for quality control (e.g., at LOQ and 10x LOQ levels).
-
Perform a sequential extraction:
-
Add 20 mL of 5% acetic acid in methanol. Vortex for approximately 30 seconds, sonicate for 20 minutes, and centrifuge for 10 minutes at ~2000 rpm.[7] Decant the supernatant into a collection flask.
-
Repeat the extraction on the sample pellet with 20 mL of 5% acetic acid in methanol:water (50:50, v/v). Combine the supernatant with the first extract.[7]
-
Perform a final extraction with 20 mL of 5% acetic acid in water. Combine all supernatants.[7]
-
3. Hydrolysis and Solid Phase Extraction (SPE) Cleanup
-
Take a measured aliquot of the combined extract.
-
Add 1N NaOH to the extract and heat to hydrolyze the 2,4-D-EHE to 2,4-D acid.[6]
-
After cooling, acidify the extract with a 1:1 HCl:water solution.[6]
-
Condition an HLB SPE column according to the manufacturer's instructions.
-
Load the acidified extract onto the SPE column.
-
Wash the column with a suitable solvent (e.g., water with 0.1% formic acid) to remove polar interferences.
-
Elute the analyte (2,4-D acid) with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC/MS/MS analysis.[6]
4. Instrumental Analysis The analysis is performed using a triple quadrupole mass spectrometer operating in negative ion mode.
References
Application Notes and Protocols for Studying the Herbicidal Efficacy of 2,4-D 2-Ethylhexyl Ester on Broadleaf Weeds
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective, systemic herbicide widely used for the control of broadleaf weeds in various agricultural and non-agricultural settings.[1] As a synthetic auxin, it mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable growth in susceptible dicotyledonous plants, ultimately causing their death.[1][2] The 2-ethylhexyl ester (EHE) is a common formulation of 2,4-D, known for its effective foliar uptake.[3] These application notes provide detailed protocols for researchers, scientists, and drug development professionals to study the herbicidal efficacy of 2,4-D 2-Ethylhexyl ester on broadleaf weeds.
Data Presentation
Table 1: Efficacy of this compound on Total Weed Density
| Treatment | Dose (kg a.i. ha⁻¹) | Weed Density (No. m⁻²) at 20 DAA | Weed Density (No. m⁻²) at 40 DAA |
| 2,4-D EHE 60% EC | 0.576 | 192.87 | 175.56 |
| 2,4-D EHE 60% EC | 0.964 | 144.45 | 126.49 |
| 2,4-D EHE 60% EC | 1.152 | 120.65 | 106.57 |
| 2,4-D EHE 60% EC | 1.296 | 114.40 | 96.84 |
| Hand Weeding | - | 98.79 | 83.14 |
| Unweeded Control | - | 318.56 | 362.66 |
DAA: Days After Application. Data adapted from a study on non-crop area weed control.[4]
Table 2: Effect of this compound on Total Weed Dry Matter and Weed Control Efficiency
| Treatment | Dose (kg a.i. ha⁻¹) | Total Weed Dry Matter (g m⁻²) at 40 DAA | Weed Control Efficiency (%) at 40 DAA |
| 2,4-D EHE 60% EC | 0.576 | 123.72 | 65.90 |
| 2,4-D EHE 60% EC | 0.964 | 77.14 | 78.74 |
| 2,4-D EHE 60% EC | 1.152 | 65.01 | 82.08 |
| 2,4-D EHE 60% EC | 1.296 | 61.46 | 83.06 |
| Hand Weeding | - | 43.57 | 87.99 |
| Unweeded Control | - | 362.80 | 0.00 |
DAA: Days After Application. Data adapted from a study on non-crop area weed control.[4]
Experimental Protocols
Dose-Response Study
Objective: To determine the effective dose of this compound required to control specific broadleaf weed species.
Materials:
-
This compound (EHE) formulation of known concentration (e.g., 60% EC).
-
Target broadleaf weed species grown in pots under controlled greenhouse conditions.
-
Hand-operated knapsack sprayer with a flat fan nozzle.
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat.
-
Deionized water.
-
Surfactant (if required by the herbicide formulation).
Procedure:
-
Plant Propagation: Grow target broadleaf weed species from seed in pots filled with a standard potting mix. Maintain in a greenhouse with controlled temperature, humidity, and photoperiod until they reach the 3-4 leaf stage.
-
Preparation of Herbicide Solutions:
-
Calculate the amount of 2,4-D EHE concentrate needed for the highest application rate. For example, to apply 1.296 kg a.i. ha⁻¹ using a 60% EC formulation, you would need 2.16 L of the product per hectare (1.296 kg a.i. / 0.60 kg a.i./L).
-
Prepare a stock solution based on the highest desired concentration.
-
Perform serial dilutions to prepare a range of treatment solutions (e.g., corresponding to 0.576, 0.964, 1.152, and 1.296 kg a.i. ha⁻¹).
-
Include a control group to be sprayed with water only, and if applicable, a water plus surfactant control.
-
-
Herbicide Application:
-
Calibrate the sprayer to ensure a consistent and known application volume (e.g., 500 L ha⁻¹).
-
Randomly assign treatments to the pots.
-
Spray the weeds uniformly, ensuring complete coverage of the foliage.
-
-
Data Collection:
-
At set time points after application (e.g., 7, 14, and 21 days), visually assess weed control efficacy using a rating scale (see Section 3).
-
At the final time point, harvest the above-ground biomass from each pot.
-
Determine the fresh weight of the biomass.
-
Dry the biomass in an oven at 70°C until a constant weight is achieved to determine the dry weight.
-
-
Data Analysis:
-
Calculate the percent weed control and biomass reduction relative to the untreated control.
-
Analyze the dose-response relationship using appropriate statistical models to determine the GR₅₀ (the dose causing 50% growth reduction).[5]
-
Time-Course Study
Objective: To evaluate the rate of action of this compound on broadleaf weeds over time.
Materials:
-
Same as for the Dose-Response Study.
Procedure:
-
Plant Propagation and Herbicide Preparation: Follow steps 1 and 2 from the Dose-Response Study, using a single effective dose of 2,4-D EHE (e.g., 1.152 kg a.i. ha⁻¹).
-
Herbicide Application: Apply the herbicide as described in step 3 of the Dose-Response Study.
-
Data Collection:
-
Harvest a subset of treated and control plants at multiple time points after application (e.g., 1, 3, 7, 14, and 21 days).
-
At each time point, record visual phytotoxicity symptoms.
-
Measure the fresh and dry biomass of the harvested plants.
-
-
Data Analysis:
-
Plot the percent weed control and biomass reduction as a function of time to visualize the herbicidal activity's progression.
-
Visual Assessment of Phytotoxicity
Objective: To qualitatively and quantitatively assess the visible injury caused by this compound on broadleaf weeds.
Procedure:
-
Visually inspect the treated plants at specified intervals after herbicide application.
-
Rate the level of phytotoxicity based on a standardized scale. The Canadian Weed Science Society (CWSS) 0-100 scale is widely used, where 0 indicates no effect and 100 indicates complete plant death.[6][7] A 0-10 scale can also be utilized.[8]
-
Record specific symptoms of injury, which for 2,4-D typically include:
-
Epinasty (twisting and curling of stems and petioles)
-
Leaf cupping and crinkling
-
Stem swelling and brittleness
-
Chlorosis (yellowing)
-
Necrosis (tissue death)
-
Table 3: Phytotoxicity Rating Scale (0-10)
| Rating | Description of Symptoms |
| 0 | No visible injury |
| 1-3 | Slight injury (e.g., minor stunting or discoloration) |
| 4-6 | Moderate injury (e.g., noticeable stunting, epinasty) |
| 7-9 | Severe injury (e.g., extensive necrosis, plant decline) |
| 10 | Complete plant death |
Adapted from Mazarura, 2001.[8]
Mandatory Visualizations
Caption: Experimental workflow for assessing the herbicidal efficacy of this compound.
Caption: Simplified signaling pathway of 2,4-D in susceptible broadleaf weeds.
References
- 1. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 2. Rate Calculator - Apparent Ag [apparentag.com.au]
- 3. search-library.ucsd.edu [search-library.ucsd.edu]
- 4. youtube.com [youtube.com]
- 5. Study on phytotoxicity evaluation and physiological properties of nicosulfuron on sugar beet (Beta vulgaris L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Canadian Food Inspection Agency - CDC Grimm [active.inspection.gc.ca]
- 7. weedscience.ca [weedscience.ca]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for 2,4-D 2-Ethylhexyl Ester in Conifer Release and Forestry Management
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,4-D 2-ethylhexyl ester (2,4-D EHE) in forestry management, specifically for conifer release. The following sections detail the herbicide's mode of action, experimental protocols for its application and evaluation, and quantitative data on its efficacy and conifer tolerance.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective, systemic herbicide widely used for the control of broadleaf weeds.[1][2] The 2-ethylhexyl ester formulation of 2,4-D is commonly utilized in forestry for conifer release, a practice aimed at liberating young conifer trees from competing vegetation to enhance their growth and survival.[3][4] This is particularly critical in the early stages of plantation establishment where competition for sunlight, water, and nutrients can significantly hinder conifer development.[5][6] 2,4-D EHE has proven effective in controlling a variety of broadleaf weeds and woody plants, including alder and manzanita, which are common competitors in conifer plantations.[3][7]
Mode of Action: Synthetic Auxin Pathway
2,4-D acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1][2][8] It is absorbed through the leaves and translocated to the meristematic tissues of the plant.[1] At the molecular level, 2,4-D binds to auxin receptors, primarily TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and other AUXIN SIGNALING F-BOX (AFB) proteins.[8][9] This binding event promotes the degradation of Aux/IAA transcriptional repressors, leading to the activation of auxin-responsive genes.[10] The subsequent uncontrolled and unsustainable cell division and elongation result in characteristic symptoms such as stem curl-over, leaf withering, and ultimately, plant death.[1][11]
Caption: 2,4-D EHE Mode of Action as a Synthetic Auxin.
Quantitative Data Summary
The following tables summarize key quantitative data for the application of 2,4-D EHE in conifer release programs.
Table 1: Application Rates for Conifer Release
| Application Type | Rate (lbs ae/A) | Product Rate (oz/A of Weedone LV6 or similar) | Target Vegetation | Reference |
| Conifer Release | 0.95 - 2.75 | 22 - 64 | General broadleaf weeds and woody plants | [7] |
| Alder Control (Douglas-fir) | 1.0 - 1.44 | 24 - 34.8 (2 - 2.75 pints/A) | Alder | [7] |
| Site Preparation | 2.75 - 3.78 | 44 - 88 | Dense broadleaf weeds and woody plants | [7] |
ae/A = acid equivalent per acre
Table 2: Conifer Tolerance to 2,4-D EHE Application
| Conifer Species | Tolerance Level | Application Timing | Potential for Injury | Reference |
| Douglas-fir | Tolerant | Before bud break or after bud set | Low, but risk increases after bud break | [7] |
| Hemlock | Tolerant | Before bud break | Low | [7] |
| Sitka Spruce | Tolerant | Before bud break | Low | [7] |
| True Firs | Moderately Tolerant | Before bud break | Injury can occur at high rates | [7] |
| Redwood | Moderately Tolerant | Before bud break | Injury can occur at high rates | [7] |
| Cedars | Moderately Tolerant | Before bud break | Injury can occur at high rates | [7] |
| Larch | Variable Tolerance | Before bud break | Injury can be variable | [7] |
| Ponderosa Pine | Variable Tolerance | After bud hardening | Can show variable injury | [7] |
Table 3: Efficacy of 2,4-D EHE on Common Competing Vegetation
| Target Weed Species | Efficacy Level | Application Timing | Notes | Reference |
| Alder | High | Late spring as alder is leafing out | Very effective for control in Douglas-fir plantations. | [7] |
| Manzanita | High | When actively growing | A primary target for conifer release in California and Oregon. | [3] |
| Thistles | High | When actively growing | Controls a large spectrum of thistle species. | [7] |
| False Dandelion | High | When actively growing | - | [7] |
| Woodland Groundsel | High | When actively growing | - | [7] |
| Sow Thistle | High | When actively growing | - | [7] |
Experimental Protocols
The following protocols outline the methodology for conducting a field trial to evaluate the efficacy of 2,4-D EHE for conifer release.
Experimental Design and Plot Layout
-
Site Selection: Choose a recently reforested site with a uniform population of the target conifer species and a significant presence of competing broadleaf vegetation.
-
Plot Establishment: Delineate experimental plots of a standardized size (e.g., 0.1 to 0.25 acres). Ensure a buffer zone of at least 10 feet between plots to prevent spray drift.
-
Experimental Design: Employ a randomized complete block design (RCBD) with a minimum of three to four replications for each treatment.
-
Treatments:
-
Untreated Control: No herbicide application.
-
2,4-D EHE at a low application rate (e.g., 1.0 lb ae/A).
-
2,4-D EHE at a high application rate (e.g., 2.0 lbs ae/A).
-
(Optional) Tank mix of 2,4-D EHE with other compatible herbicides.
-
(Optional) Manual or mechanical release as a non-chemical comparison.
-
Herbicide Application
-
Timing: Apply the herbicide before conifer bud break in the spring or after the conifer buds have hardened off in late summer or fall to minimize crop injury.[7][12]
-
Equipment: For small plot research, a CO2-pressurized backpack sprayer with a flat fan nozzle is recommended for uniform application.[6] For larger-scale operational treatments, aerial application via helicopter can be used.[5]
-
Calibration: Calibrate all spray equipment prior to application to ensure the target application rate is achieved accurately.
-
Application Conditions: Apply on a calm day with wind speeds below 10 mph to minimize drift. Avoid application during periods of high temperature or when rain is expected within 6 hours.[2]
-
Spray Mixture: Prepare the spray solution according to the herbicide label, including the addition of any recommended adjuvants such as non-ionic surfactants to improve efficacy.
Data Collection and Analysis
-
Pre-treatment Assessment:
-
Identify and quantify the competing vegetation in each plot by species and percent cover.
-
Measure the initial height and basal diameter of a representative sample of conifer seedlings in each plot.
-
-
Post-treatment Assessment (at intervals such as 1, 3, 6, and 12 months after treatment):
-
Weed Efficacy: Visually assess the percent control of each target weed species compared to the untreated control plots.[13]
-
Conifer Phytotoxicity: Visually assess conifer injury on a scale of 0% (no injury) to 100% (mortality).[13]
-
Conifer Growth: Re-measure the height and basal diameter of the sampled conifer seedlings.
-
Conifer Survival: Count the number of living conifer seedlings in each plot.
-
-
Statistical Analysis: Analyze the collected data using Analysis of Variance (ANOVA) appropriate for a randomized complete block design to determine significant differences between treatments for weed control, conifer growth, and conifer survival.[13]
Caption: Experimental Workflow for a Conifer Release Herbicide Trial.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. 2,4-D - Cultivar Magazine [revistacultivar.com]
- 3. us.fsc.org [us.fsc.org]
- 4. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 5. Introduction to conifer release | OSU Extension Service [extension.oregonstate.edu]
- 6. Grass and Herb Control for Conifer Plantation Establishment | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 7. Herbicides for Broadcast Site Preparation and Conifer Release | Pacific Northwest Pest Management Handbooks [pnwhandbooks.org]
- 8. xtbg.ac.cn [xtbg.ac.cn]
- 9. 2,4-D and IAA Amino Acid Conjugates Show Distinct Metabolism in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3.us-west-2.amazonaws.com [s3.us-west-2.amazonaws.com]
- 12. nfsl.contentdm.oclc.org [nfsl.contentdm.oclc.org]
- 13. nzif.org.nz [nzif.org.nz]
Use of 2,4-D 2-Ethylhexyl ester in plant tissue culture and as a plant growth regulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin widely utilized in plant science as both a potent herbicide and a versatile plant growth regulator. Its 2-Ethylhexyl ester (EHE) form is a particularly effective derivative, demonstrating enhanced lipophilicity and, consequently, improved absorption through the waxy cuticle of plant tissues.[1][2] This characteristic makes 2,4-D EHE a subject of interest for various in vitro applications, including callus induction, somatic embryogenesis, and the establishment of suspension cultures, which are foundational techniques in plant biotechnology and the development of plant-derived pharmaceuticals.
This document provides detailed application notes and adaptable protocols for the use of 2,4-D 2-Ethylhexyl ester in plant tissue culture. Given that the ester forms of 2,4-D are generally more biologically active than their amine or acid counterparts, it is crucial to note that the concentrations provided herein are starting points.[2][3] Optimization through dose-response experiments is essential for achieving desired outcomes in specific plant species and explant types.
Mechanism of Action
As a synthetic auxin, 2,4-D mimics the action of the natural plant hormone indole-3-acetic acid (IAA). At low concentrations, it can stimulate cell division and elongation, while at higher concentrations, it leads to uncontrolled, disorganized growth, ultimately resulting in cell death.[4] This dual functionality allows for its use as both a growth regulator in tissue culture and a herbicide in agriculture. The primary mode of action involves binding to auxin receptors, which triggers a cascade of downstream events, including changes in gene expression that regulate cell growth and differentiation.
Applications in Plant Tissue Culture
The primary application of 2,4-D and its esters in plant tissue culture is the induction and proliferation of callus, an undifferentiated mass of plant cells. This callus can then be used for:
-
Somatic Embryogenesis: The development of embryos from somatic cells, which can be germinated to produce whole plants.
-
Suspension Cultures: The growth of cells in a liquid medium, ideal for the large-scale production of secondary metabolites or for studying cellular processes.
-
Protoplast Culture: The culture of plant cells without their cell walls, a key tool in genetic engineering.
-
Plant Regeneration: The differentiation of callus into shoots and roots to regenerate whole plants.
Data Presentation: Concentration Ranges for 2,4-D in Plant Tissue Culture
The following table summarizes typical concentration ranges for 2,4-D (acid form) used in plant tissue culture. Due to the higher potency of this compound, it is recommended to start with concentrations at the lower end of these ranges and perform optimization studies.
| Application | Plant Species (Example) | 2,4-D Concentration Range (mg/L) | Explant Type | Reference |
| Callus Induction | Allium cepa (Onion) | 0.67 - 4.02 | Root tips | [5] |
| Triticum aestivum (Wheat) | 2.0 - 6.0 | Immature embryos | [6] | |
| Somatic Embryogenesis | Jarilla heterophylla | Not specified | Zygotic embryos | [7] |
| Root Induction | Allium cepa (Onion) | 0.67 - 4.02 | Bulblets | [5] |
Note: The optimal concentration of this compound will vary depending on the plant species, explant type, and the desired physiological response.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (analytical grade)
-
Sterile, double-distilled water
-
Sterile volumetric flask (e.g., 100 mL)
-
Sterile filter sterilization unit (0.22 µm pore size)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. For a 1 mg/mL stock solution, weigh 100 mg.
-
Dissolving: Transfer the weighed powder to a sterile beaker. Add a small volume (2-5 mL) of 95-100% ethanol or 1N NaOH to dissolve the ester completely.[8][9] Gentle warming may be required.
-
Dilution: Once dissolved, slowly add sterile, double-distilled water to the desired final volume (e.g., 100 mL) while stirring continuously to prevent precipitation.[8][9]
-
Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a sterile, amber-colored storage bottle.[8]
-
Storage: Label the bottle with the name of the solution, concentration, preparation date, and your initials. Store the stock solution at -20°C for long-term storage or at 4°C for short-term use.[9]
Stock Solution Preparation Workflow
Protocol 2: General Protocol for Callus Induction using this compound
Materials:
-
Plant explants (e.g., leaf discs, stem segments, root tips)
-
Sterilization solution (e.g., 70% ethanol, 10-20% commercial bleach solution with a few drops of Tween-20)
-
Sterile distilled water
-
Murashige and Skoog (MS) basal medium with vitamins[5]
-
Sucrose (30 g/L)
-
Gelling agent (e.g., Agar, 7-8 g/L)
-
This compound stock solution (from Protocol 1)
-
Sterile petri dishes or culture vessels
-
Sterile filter paper
-
Laminar flow hood or sterile work area
-
Autoclave
-
pH meter
Procedure:
-
Explant Preparation and Sterilization:
-
Excise healthy explants from the source plant.
-
Wash the explants thoroughly under running tap water.
-
In a laminar flow hood, surface sterilize the explants by immersing them in 70% ethanol for 30-60 seconds, followed by a 10-20 minute soak in a bleach solution.
-
Rinse the explants 3-5 times with sterile distilled water to remove any traces of the sterilizing agents.
-
Blot the explants dry on sterile filter paper.
-
-
Media Preparation:
-
Prepare MS basal medium according to the manufacturer's instructions.
-
Add sucrose and dissolve completely.
-
Adjust the pH of the medium to 5.7-5.8 using 1N NaOH or 1N HCl before adding the gelling agent.[5]
-
Add the gelling agent and heat the medium to dissolve it completely.
-
Autoclave the medium at 121°C for 15-20 minutes.
-
Allow the autoclaved medium to cool to approximately 45-50°C.
-
In a laminar flow hood, add the filter-sterilized this compound stock solution to the cooled medium to achieve the desired final concentration (start with a range of 0.1 - 2.0 mg/L for initial experiments).
-
Dispense the medium into sterile petri dishes or culture vessels and allow it to solidify.
-
-
Inoculation and Incubation:
-
Place the sterilized explants onto the surface of the solidified medium.
-
Seal the culture vessels with parafilm or another suitable closure.
-
Incubate the cultures in the dark at 25 ± 2°C. Darkness often promotes undifferentiated callus growth.
-
Subculture the developing callus onto fresh medium every 3-4 weeks.
-
Callus Induction Workflow
Signaling Pathway
The following diagram illustrates the simplified signaling pathway of auxin, which is mimicked by this compound.
Simplified Auxin Signaling Pathway
Safety and Handling
This compound is a chemical that requires careful handling. Always consult the Safety Data Sheet (SDS) provided by the manufacturer before use.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, when handling the pure compound or preparing stock solutions.
-
Disposal: Dispose of all waste materials, including unused stock solutions and contaminated media, in accordance with local, state, and federal regulations. Never pour plant growth regulators down the drain.[11]
Conclusion
This compound is a valuable tool in plant tissue culture for inducing callus and promoting other in vitro developmental pathways. Its enhanced uptake characteristics may offer advantages over other forms of 2,4-D. However, this increased potency necessitates careful optimization of concentrations to achieve the desired results without causing phytotoxicity. The protocols and information provided in this document serve as a comprehensive starting point for researchers to explore the potential of 2,4-D EHE in their specific plant systems.
References
- 1. m.youtube.com [m.youtube.com]
- 2. herbiguide.com.au [herbiguide.com.au]
- 3. You are being redirected... [aroundtheyard.com]
- 4. youtube.com [youtube.com]
- 5. Does 2,4-dichlorophenoxyacetic acid (2,4-D) induce genotoxic effects in tissue cultured Allium roots? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. phytotechlab.com [phytotechlab.com]
- 10. reinders.com [reinders.com]
- 11. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Formulation of 2,4-D 2-Ethylhexyl Ester in Field Trials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and application of 2,4-D 2-Ethylhexyl ester (2,4-D EHE) for agricultural field trials. The protocols outlined below cover the laboratory-scale preparation of an emulsifiable concentrate, calculation of application rates, and field application procedures to ensure accurate and reproducible results.
Mechanism of Action: Synthetic Auxin Pathway
2,4-D is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA). It disrupts normal plant growth processes by inducing rapid and uncontrolled cell division, leading to the destruction of vascular tissues and eventual plant death. The ester formulation, 2,4-D EHE, is rapidly absorbed through the waxy cuticle of plant leaves due to its oil-soluble nature. Inside the plant, it is quickly hydrolyzed to the active 2,4-D acid form, which then initiates the herbicidal action.
At the molecular level, the 2,4-D acid binds to auxin receptors, primarily the F-box protein TIR1 (TRANSPORT INHIBITOR RESPONSE 1) and its AFB (AUXIN SIGNALING F-BOX) homologues. This binding stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The resulting complex is targeted for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. The uncontrolled expression of these genes leads to the observed herbicidal effects.
Caption: Mechanism of action of 2,4-D as a synthetic auxin.
Data Presentation: Efficacy of 2,4-D Ester Formulations
The following tables summarize the efficacy of 2,4-D ester formulations from various field trials. Application rates are provided in kilograms of active ingredient per hectare (kg a.i./ha), and efficacy is presented as weed control efficiency (WCE).
| Target Crop | Formulation | Application Rate (kg a.i./ha) | Weed Control Efficiency (%) | Days After Application | Reference |
| Maize | 2,4-D Ethyl Ester 80% EC | 0.90 | 74.76 | 40 | [1] |
| Maize | 2,4-D Ethyl Ester 80% EC | 1.80 | 78.85 | 40 | [1] |
| Maize | 2,4-D Ethyl Ester 80% EC | 3.60 | 81.36 | 40 | [1] |
| Wheat | 2,4-D Ethyl Ester 38% EC | 0.900 | Effective weed control | Post-emergence | [2] |
| Wheat | 2,4-D Ethyl Ester 38% EC | 3.4 | At par with hand weeding | 20, 40, 60 | [2] |
| Non-crop area | 2,4-D EHE 60% EC | 1.152 | 84.96 | 40 | [3] |
| Non-crop area | 2,4-D EHE 60% EC | 1.296 | 86.43 | 40 | [3] |
Experimental Protocols
Protocol for Laboratory-Scale Preparation of a 2,4-D EHE Emulsifiable Concentrate (EC)
This protocol describes the preparation of a representative 40% (w/w) 2,4-D EHE emulsifiable concentrate. Researchers should select solvents and emulsifiers based on the specific properties of the technical grade active ingredient and conduct stability tests.
Materials:
-
Technical grade this compound (e.g., 95% purity)
-
Aromatic solvent (e.g., Aromatic 150 or cyclohexanone)
-
Anionic emulsifier (e.g., calcium dodecylbenzene sulfonate - Kemsurf CA)
-
Non-ionic emulsifier (e.g., castor oil ethoxylate - Agrosurf NEC12)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Weighing balance
-
Graduated cylinders
Procedure:
-
Calculate Component Weights: For a 100 g batch of a 40% EC formulation, the component weights would be:
-
2,4-D EHE (active ingredient): 40 g
-
Solvent: ~45-50 g (adjust as needed)
-
Anionic Emulsifier: 2-7 g
-
Non-ionic Emulsifier: 2-7 g
-
-
Dissolve Active Ingredient: Weigh the calculated amount of the aromatic solvent into a glass beaker. Place the beaker on a magnetic stirrer and add the stir bar.
-
Slowly add the technical grade 2,4-D EHE to the solvent while stirring. Continue stirring until the active ingredient is completely dissolved.
-
Add Emulsifiers: Weigh and add the calculated amounts of the anionic and non-ionic emulsifiers to the solution.
-
Homogenize: Continue stirring the mixture until a clear, homogenous solution is obtained. This is the emulsifiable concentrate.
-
Quality Control (Emulsion Stability Test):
-
Add 5 mL of the prepared EC to 95 mL of water in a graduated cylinder.
-
Invert the cylinder 10-20 times to form an emulsion.
-
Let the cylinder stand and observe for any separation (creaming or sedimentation) at 30 minutes, 1 hour, and 24 hours. A stable formulation will show minimal separation.
-
Protocol for Preparation of Spray Solution for Field Application
This protocol details the calculation and preparation of a diluted spray solution from a prepared or commercial EC formulation for field application.
3.2.1 Calculation of Herbicide and Water Volume
Objective: To determine the amount of EC formulation and water needed to apply a specific rate of active ingredient (a.i.) per hectare.
Variables:
-
R: Desired application rate in kg a.i./ha (e.g., 1.0 kg a.i./ha)
-
C: Concentration of a.i. in the EC formulation in g/L or % (e.g., 600 g a.i./L)
-
V: Sprayer output volume in L/ha (determined by sprayer calibration, e.g., 200 L/ha)
-
A: Total area to be sprayed in hectares (e.g., 0.5 ha)
Formulas:
-
Amount of EC per hectare (L/ha): Amount of EC (L/ha) = (R * 1000) / C (if C is in g/L)
-
Total EC needed (L): Total EC (L) = Amount of EC (L/ha) * A (ha)
-
Total Water needed (L): Total Water (L) = (V (L/ha) * A (ha)) - Total EC (L)
Example Calculation:
-
R = 1.0 kg a.i./ha
-
C = 600 g a.i./L
-
V = 200 L/ha
-
A = 0.5 ha
-
Amount of EC (L/ha) = (1.0 * 1000) / 600 = 1.67 L/ha
-
Total EC (L) = 1.67 L/ha * 0.5 ha = 0.835 L
-
Total Water (L) = (200 L/ha * 0.5 ha) - 0.835 L = 100 L - 0.835 L = 99.165 L
3.2.2 Tank Mixing Procedure
The order of adding components to the spray tank is crucial to prevent incompatibility issues.
Procedure:
-
Fill the spray tank with 50-75% of the required volume of clean water.
-
Start the sprayer's agitation system.
-
If required, add any water conditioning agents (e.g., ammonium sulfate) and allow them to dissolve completely.
-
Add the calculated amount of the 2,4-D EHE emulsifiable concentrate (EC) to the tank.
-
Add any other compatible herbicides or pesticides, following the recommended mixing order (generally, dry formulations before liquids).
-
Add adjuvants such as non-ionic surfactants (NIS), crop oil concentrates (COC), or methylated seed oils (MSO).
-
Add the remaining volume of water to the tank.
-
Continue agitation throughout the spraying application to maintain a uniform emulsion.
References
Application Notes and Protocols for Bio-efficacy Studies of 2,4-D Ethyl Ester 80% EC in Maize
Introduction
Maize (Zea mays L.) is a globally significant cereal crop, essential for food, animal feed, and various industrial applications.[1][2] However, its productivity is frequently challenged by heavy weed infestation, which competes for vital resources such as nutrients, water, and light. Uncontrolled weed growth can lead to substantial reductions in maize yield, with losses estimated to range from 28% to as high as 100%.[1]
2,4-D (2,4-Dichlorophenoxyacetic acid) is a selective, systemic herbicide belonging to the phenoxy herbicide group, widely utilized for the post-emergence control of broadleaf weeds.[2][3] The ethyl ester formulation, particularly 2,4-D Ethyl Ester 80% EC (Emulsifiable Concentrate), is valued for its efficacy. This document provides detailed protocols and compiled data from bio-efficacy studies to guide researchers and scientists in evaluating this herbicide for weed management in maize.
Experimental Protocols
Protocol 2.1: Field Trial for Bio-Efficacy and Phytotoxicity Assessment
2.1.1 Objective
To evaluate the dose-dependent efficacy of 2,4-D Ethyl Ester 80% EC in controlling the weed spectrum in maize and to assess any potential phytotoxic effects on the crop.
2.1.2 Experimental Design
-
Design: Randomized Block Design (RBD).[1]
-
Replications: Minimum of three.[1]
-
Plot Size: A standard plot size of 7.5 m² to 20 m² is recommended for accurate assessment.
-
Location: The trial should be conducted in a location with a known history of diverse weed infestation.
2.1.3 Treatments
A comprehensive study should include the following treatments:
-
T1-T5: Graded doses of 2,4-D Ethyl Ester 80% EC (e.g., 0.45, 0.90, 1.35, 1.80, and 3.60 kg a.i. ha⁻¹).[1]
-
T6: A market-standard or commercial formulation of a similar herbicide for comparison (e.g., 2,4-D EE 38% EC @ 0.90 kg a.i. ha⁻¹).[1]
-
T7: A standard recommended herbicide for maize (e.g., Atrazine 50% WP @ 0.25 kg a.i. ha⁻¹).[1]
-
T8: Hand Weeding Control (manual weeding performed twice, typically at 20 and 40 Days After Sowing - DAS).[1][2]
-
T9: Unweeded Control (weedy check).[1]
2.1.4 Application of Herbicide
-
Equipment: A knapsack sprayer fitted with a flat fan nozzle is recommended for uniform application.[2]
-
Timing: The herbicide can be applied as a pre-emergence or post-emergence treatment. Post-emergence application is common for 2,4-D.[2] The timing should be clearly defined based on the crop and weed growth stage.
-
Spray Volume: A spray volume of 500-600 liters per hectare is typically used to ensure thorough coverage.
2.1.5 Data Collection and Analysis
-
Weed Density and Dry Weight:
-
At set intervals (e.g., 20, 40, and 60 DAS), place a 0.25 m² quadrat randomly in each plot.[2]
-
Count the number of weeds (by species if possible) within the quadrat to determine weed density (No./m²).
-
Collect all weeds from the quadrat, clean them, and oven-dry them at 72°C until a constant weight is achieved to determine weed dry weight (g/m²).[2]
-
-
Weed Control Efficiency (WCE):
-
Calculate WCE using the weed dry weight data with the following formula: WCE (%) = [(DMC - DMT) / DMC] x 100 [4] Where:
-
DMC = Dry matter of weeds in the unweeded control plot.
-
DMT = Dry matter of weeds in the treated plot.
-
-
-
Phytotoxicity Assessment:
-
Maize Yield and Yield Components:
-
At harvest, record parameters such as the number of cobs per plant and grains per cob from a designated net plot area.
-
Harvest the cobs, sun-dry them, and weigh the grain to determine the final grain yield, typically converted to tonnes per hectare (t ha⁻¹).[1]
-
-
Statistical Analysis: All collected data should be subjected to Analysis of Variance (ANOVA) appropriate for an RBD to determine the statistical significance of the treatment effects.
Data Presentation
The following tables summarize quantitative data from representative bio-efficacy studies of 2,4-D Ethyl Ester 80% EC in maize.
Table 1: Effect of 2,4-D Ethyl Ester 80% EC on Total Weed Density and Dry Weight at 60 DAS
| Treatment | Dose (kg a.i. ha⁻¹) | Total Weed Density (No./m²) | Total Weed Dry Weight (g/m²) |
| 2,4-D EE 80% EC | 0.45 | 18.5 | 15.8 |
| 2,4-D EE 80% EC | 0.90 | 12.3 | 10.5 |
| 2,4-D EE 80% EC | 1.80 | 8.9 | 7.6 |
| 2,4-D EE 80% EC | 3.60 | 7.8 | 6.7 |
| Hand Weeding (20 & 40 DAS) | - | 8.0 | 6.9 |
| Unweeded Control | - | 45.2 | 38.5 |
| (Data adapted from field studies similar to Mandi, S. et al., 2019)[1] |
Table 2: Bio-Efficacy and Effect on Maize Grain Yield
| Treatment | Dose (kg a.i. ha⁻¹) | Weed Control Efficiency (%) at 60 DAS | Maize Grain Yield (t ha⁻¹) |
| 2,4-D EE 80% EC | 0.45 | 59.0 | 3.85 |
| 2,4-D EE 80% EC | 0.90 | 72.7 | 4.20 |
| 2,4-D EE 80% EC | 1.80 | 80.3 | 4.65 |
| 2,4-D EE 80% EC | 3.60 | 82.6 | 4.50 |
| Hand Weeding (20 & 40 DAS) | - | 82.1 | 5.11 |
| Unweeded Control | - | 0.0 | 2.15 |
| (Data adapted from field studies similar to Mandi, S. et al., 2019 and Joshi, N. et al., 2018)[1][2] |
Observations:
-
Increasing the dose of 2,4-D Ethyl Ester 80% EC resulted in a significant reduction in both weed density and dry matter accumulation.[1][2]
-
The application at 1.8 kg a.i. ha⁻¹ provided a high level of weed control efficiency and resulted in one of the highest grain yields among the herbicidal treatments.[1]
-
While the highest dose (3.60 kg a.i. ha⁻¹) showed the greatest weed control, the grain yield was slightly lower than the 1.80 kg a.i. ha⁻¹ rate, suggesting a potential for phytotoxicity at very high concentrations, though none was visually observed in the cited study.[1]
-
Hand weeding remains a highly effective method for weed control, often resulting in the highest grain yields.[1]
-
All herbicide treatments significantly increased grain yield compared to the unweeded control plot.[1]
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for a maize herbicide bio-efficacy trial.
Logical Relationship for Efficacy Evaluation
References
Application Notes and Protocols for Assessing the Phytotoxicity of 2,4-D 2-Ethylhexyl Ester on Non-Target Crops
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a selective systemic herbicide widely used for the control of broadleaf weeds. The 2-Ethylhexyl ester (EHE) is a common formulation of 2,4-D, characterized by its increased absorption into plants.[1] Off-target movement of 2,4-D EHE, through spray drift or volatilization, can cause significant phytotoxicity to susceptible non-target crops, leading to growth inhibition, yield loss, and characteristic injury symptoms.[2]
These application notes provide a comprehensive overview of methods to assess the phytotoxicity of 2,4-D EHE on sensitive non-target crops such as tomato, soybean, and cotton. The protocols detailed below cover a range of assessments from visual injury ratings to physiological and biochemical markers of stress.
Data Presentation: Phytotoxicity of 2,4-D Formulations
The following tables summarize quantitative data on the phytotoxicity of 2,4-D formulations on various non-target crops. It is important to note that data specifically for the 2-Ethylhexyl ester is limited in publicly available literature; therefore, data for other 2,4-D formulations are included as a proxy and should be interpreted with caution.
Table 1: Dose-Response of 2,4-D on Non-Target Dicotyledonous Crops
| Crop | Growth Stage | 2,4-D Formulation | Endpoint | Value (g a.e./ha) | Reference |
| Tomato | Vegetative | DEA (amine) | EC25 | 3.3 | [3] |
| Tomato | Vegetative | DEA (amine) | NOEC | 2.2 | [3] |
| Lettuce | Seedling | IPE (ester) | EC25 | 0.9 | [3] |
| Lettuce | Seedling | IPE (ester) | NOEC | 0.53 | [3] |
| Lettuce | Vegetative | IPE (ester) | EC25 | 6.8 | [3] |
| Lettuce | Vegetative | IPE (ester) | NOEC | 1.4 | [3] |
EC25 = Effective concentration causing a 25% effect; NOEC = No Observed Effect Concentration; DEA = Diethanolamine; IPE = Isopropyl ester.
Table 2: Predicted Soybean Yield Loss from Sublethal 2,4-D Exposure
| Exposure (g a.e./ha) | Vegetative Stage (% Yield Loss) | Flowering Stage (% Yield Loss) | Reference |
| 5.6 | 0 | 0 | [4] |
| 56 | 0 | 1 | [4] |
Data derived from a meta-analysis of previous research.
Experimental Protocols
Visual Assessment of Phytotoxicity
This protocol describes a standardized method for visually assessing and rating phytotoxicity symptoms on non-target crops exposed to 2,4-D EHE.
Objective: To quantify the extent of visible injury caused by herbicide exposure.
Materials:
-
Treated and control plants
-
Rating scale (e.g., European Weed Research Council (EWRC) scale or a 0-100% scale)
-
Data collection sheets
Procedure:
-
Acclimatization: Ensure both treated and control plants are grown under identical and controlled environmental conditions (e.g., greenhouse or growth chamber).
-
Treatment Application: Apply a range of 2,4-D EHE concentrations to the test plants, ensuring a control group is treated with a blank formulation (without the active ingredient).
-
Observation Intervals: Conduct visual assessments at predefined intervals after treatment, for example, 3, 7, 14, and 21 days after application.
-
Rating: Use a standardized rating scale to score the phytotoxicity.
-
EWRC Scale (1-9):
-
1: No effect
-
2: Very slight symptoms (e.g., slight discoloration)
-
3: Slight symptoms (e.g., some stunting, chlorosis)
-
4: Clear, but not persistent symptoms
-
5: Moderate and persistent symptoms (e.g., significant stunting, malformation)
-
6: Severe symptoms
-
7: Very severe symptoms
-
8: Almost complete destruction
-
9: Plant death
-
-
0-100% Scale:
-
0%: No visible injury
-
100%: Complete plant death
-
-
-
Data Recording: Record the scores for each plant, noting specific symptoms observed, such as epinasty (twisting and curling of stems and petioles), leaf cupping, chlorosis (yellowing), and necrosis (tissue death).
Measurement of Chlorophyll Content
This protocol outlines the determination of chlorophyll content as an indicator of photosynthetic health following exposure to 2,4-D EHE.
Objective: To quantify the effect of the herbicide on the primary photosynthetic pigments.
Materials:
-
Fresh leaf tissue (a known weight or area)
-
80% acetone
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks
Procedure:
-
Sample Collection: Collect a known fresh weight (e.g., 100 mg) of leaf tissue from both treated and control plants.
-
Extraction: a. Homogenize the leaf tissue in 10 mL of 80% acetone using a chilled mortar and pestle. b. Transfer the homogenate to a centrifuge tube and centrifuge at 5000 x g for 10 minutes. c. Carefully transfer the supernatant to a clean volumetric flask. d. Repeat the extraction with the pellet until all the green color is gone, pooling the supernatants. e. Bring the final volume of the pooled supernatant to a known volume (e.g., 25 mL) with 80% acetone.
-
Spectrophotometric Measurement: a. Calibrate the spectrophotometer with 80% acetone as a blank. b. Measure the absorbance of the extract at 645 nm and 663 nm.
-
Calculation: Use the following equations (Arnon's equations) to calculate the chlorophyll a, chlorophyll b, and total chlorophyll concentrations:
-
Chlorophyll a (mg/L) = (12.7 * A663) - (2.69 * A645)
-
Chlorophyll b (mg/L) = (22.9 * A645) - (4.68 * A663)
-
Total Chlorophyll (mg/L) = (20.2 * A645) + (8.02 * A663)
-
-
Express Results: Express the chlorophyll content on a fresh weight basis (e.g., mg/g FW).
Electrolyte Leakage Assay
This protocol measures the leakage of electrolytes from plant cells, which is an indicator of membrane damage caused by herbicide-induced stress.
Objective: To assess the integrity of cell membranes after exposure to 2,4-D EHE.
Materials:
-
Leaf discs of uniform size
-
Cork borer
-
Deionized water
-
Conductivity meter
-
Test tubes or multi-well plates
-
Shaker
-
Autoclave or boiling water bath
Procedure:
-
Sample Preparation: a. Collect fully expanded leaves from both treated and control plants. b. Use a cork borer to cut uniform leaf discs, avoiding major veins. c. Rinse the leaf discs with deionized water to remove surface contaminants and electrolytes from cut cells.
-
Initial Leakage Measurement: a. Place a known number of leaf discs (e.g., 10) in a test tube containing a specific volume of deionized water (e.g., 20 mL). b. Gently agitate the tubes on a shaker at room temperature for a set period (e.g., 24 hours). c. After incubation, measure the initial electrical conductivity (EC1) of the solution using a conductivity meter.
-
Total Leakage Measurement: a. To determine the total electrolyte content, kill the leaf tissue by autoclaving the tubes at 121°C for 20 minutes or by boiling in a water bath for 15-20 minutes. This will release all electrolytes from the cells. b. Cool the tubes to room temperature. c. Measure the final electrical conductivity (EC2) of the solution.
-
Calculation: Calculate the relative electrolyte leakage as a percentage:
-
Electrolyte Leakage (%) = (EC1 / EC2) * 100
-
-
Data Analysis: Compare the percentage of electrolyte leakage between treated and control plants. An increase in electrolyte leakage indicates greater membrane damage.
Quantification of Reactive Oxygen Species (ROS)
This protocol provides a method for quantifying hydrogen peroxide (H₂O₂), a major reactive oxygen species, as a marker of oxidative stress induced by 2,4-D EHE.
Objective: To measure the level of oxidative stress in plant tissues.
Materials:
-
Fresh leaf tissue
-
Trichloroacetic acid (TCA)
-
Potassium phosphate buffer
-
Potassium iodide (KI)
-
Spectrophotometer
Procedure:
-
Sample Extraction: a. Homogenize a known weight of fresh leaf tissue (e.g., 0.5 g) in 5 mL of 0.1% (w/v) trichloroacetic acid (TCA) in an ice bath. b. Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C. c. The supernatant will be used for the H₂O₂ assay.
-
Assay: a. In a test tube, mix 0.5 mL of the supernatant with 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M potassium iodide (KI). b. Vortex the solution and incubate at room temperature in the dark for 1 hour.
-
Spectrophotometric Measurement: a. Measure the absorbance of the solution at 390 nm. b. Use a standard curve prepared with known concentrations of H₂O₂ to determine the concentration in the plant extract.
-
Express Results: Express the H₂O₂ content on a fresh weight basis (e.g., µmol/g FW).
Visualization of Pathways and Workflows
Experimental Workflow for Phytotoxicity Assessment
Caption: Workflow for assessing 2,4-D EHE phytotoxicity.
Simplified Auxin Signaling Pathway and 2,4-D Action
Caption: 2,4-D mimics auxin, leading to phytotoxicity.
References
Spraying techniques and mixing directions for 2,4-D weed killer formulations
Application Notes and Protocols for 2,4-D Herbicide Formulations
These notes provide detailed guidance on the selection, mixing, and application of various 2,4-D (2,4-Dichlorophenoxyacetic acid) formulations for research and field applications. Adherence to these protocols is critical for ensuring experimental accuracy, maximizing efficacy, and minimizing off-target effects.
2,4-D Formulations: Properties and Selection
2,4-D is a selective, systemic herbicide widely used for the control of broadleaf weeds.[1] It functions as a synthetic auxin, inducing uncontrolled growth that leads to plant death.[1] The parent 2,4-D acid is a dry material that is formulated as salts (amines, choline) or esters to facilitate its use in liquid spray applications.[1]
1.1 Formulation Characteristics
-
Amine Salts: Produced by reacting the 2,4-D acid with a dimethylamine base, these formulations are water-soluble and generally exhibit low volatility.[1][2] They are a preferred choice in warmer conditions or near sensitive crops where vapor drift is a concern.[1]
-
Ester Formulations: Created by reacting the 2,4-D acid with an alcohol, esters are oil-soluble and require an emulsifier to mix with water.[1] Esters are known for their rapid absorption by weeds but have higher vapor pressure, making them more volatile than amine salts, especially at temperatures above 85°F.[1][2][3]
-
Choline Salts: A more recent formulation, 2,4-D choline, is designed for near-zero volatility.[4][5] The 2,4-D acid is bonded to a positively charged choline salt, creating a stable molecule that is significantly less prone to volatilization compared to ester or even standard amine formulations.[4][5]
1.2 Data Summary: Formulation Properties
| Property | Ester Formulations | Amine Salt Formulations | Choline Salt Formulations |
| Volatility | High; increases significantly with temperature.[1][2] | Low; less prone to vapor drift.[1][2] | Near-zero; designed for ultra-low volatility.[4][5] |
| Absorption | Rapid; readily absorbed through the leaf's waxy cuticle.[1] | Slower than esters. | Effective absorption. |
| Weed Control Speed | Generally faster acting.[1] | Slower acting than esters.[1] | Provides effective weed control.[4] |
| Ideal Temperature | Cooler weather.[3] | Warmer weather; less risk of off-target movement.[1][3] | Flexible across a range of temperatures. |
| Tank-Mix Issues | Oil-based nature can affect compatibility.[1] | Can be incompatible with certain glyphosate formulations (e.g., potassium salt), leading to precipitation.[6][7] | High degree of stability and tank-mix flexibility, even with acidifying products like glyphosate.[4] |
1.3 Visualization: Formulation Selection Workflow
Caption: Workflow for selecting the appropriate 2,4-D formulation.
Spraying Techniques and Drift Management
Off-target movement of 2,4-D can occur via spray drift (physical movement of droplets) or volatilization (movement as a vapor).[2][8] Proper application technique is essential to mitigate these risks.
2.1 Key Application Parameters
-
Nozzle Selection and Droplet Size: Nozzle type is a primary factor in determining droplet size.[9] Larger, coarser droplets are less susceptible to drift.[2] Air induction (AI) or Turbo TeeJet Induction (TTI) nozzles are designed to produce larger droplets.[9] Regulations may mandate the use of nozzles that produce Coarse or coarser droplets.[10][11]
-
Operating Pressure: For traditional flat-fan nozzles, increasing pressure leads to smaller droplets and greater drift potential.[9][12] When using drift-reduction nozzles, always operate within the manufacturer's recommended pressure range to maintain the desired droplet size spectrum.
-
Boom Height: The distance between the spray nozzle and the target canopy significantly impacts drift. Higher booms allow more time for wind to move droplets off-target. Maintain the lowest effective boom height for uniform coverage.
2.2 Data Summary: Environmental Factors Influencing Drift
| Factor | Influence on Application and Drift Potential | Recommendation |
| Wind Speed | The most critical factor for spray drift.[2] Higher speeds move droplets farther off-target. | Apply when wind speed is between 3 and 10 mph.[2] Avoid calm conditions, which may indicate a temperature inversion.[2][13] |
| Temperature | High temperatures increase the volatility of ester formulations and can accelerate droplet evaporation, making droplets smaller and more drift-prone.[2] | Avoid applying volatile formulations (esters) on days when temperatures are expected to exceed 85°F.[2] |
| Humidity | Low humidity accelerates droplet evaporation, reducing droplet size and increasing drift potential.[13] High humidity can reduce evaporation, but may also lead to larger droplets that can bounce off target foliage.[13] | Herbicide application is often advised during periods of moderate humidity.[13] |
| Temperature Inversion | A stable atmospheric condition where cool air is trapped near the ground by a layer of warm air. This prevents vertical air mixing, allowing fine spray droplets to become suspended and move long distances horizontally.[13] | Do not spray during temperature inversions. They are common during early morning or evening hours when there is little to no wind. |
2.3 Visualization: Factors Contributing to Herbicide Spray Drift
Caption: Key factors influencing herbicide spray drift potential.
Tank-Mixing Protocols
Tank-mixing 2,4-D with other pesticides can enhance the spectrum of weed control but requires careful attention to chemical compatibility and mixing order to avoid product inactivation or sprayer issues.[6][14]
3.1 General Mixing Order (W-A-L-E-S)
A common procedure for tank-mixing involves adding products sequentially based on their formulation type. Fill the spray tank with 1/2 to 3/4 of the required water volume and begin agitation before adding any products.
-
W - Wettable powders and Water-dispersible granules (WG)
-
A - Agitate thoroughly to disperse solids
-
L - Liquid flowables and suspensions
-
E - Emulsifiable concentrates (like 2,4-D Esters)
-
S - water-Soluble liquids (like 2,4-D Amines and Glyphosate) and Surfactants
3.2 Compatibility Considerations
-
2,4-D Amine and Glyphosate: Certain glyphosate formulations, particularly potassium (K-salt) based products, can be incompatible with 2,4-D amine.[7] Mixing these can cause the products to precipitate out of solution, forming solids that can block sprayer nozzles and filters.[6][7] Dual-salt glyphosate formulations often show better compatibility.[14]
-
Jar Test: Before mixing large quantities, perform a "jar test" to confirm compatibility. This involves mixing proportionate amounts of the products in a clear container with the carrier (water) to observe for any signs of incompatibility like precipitation, clumping, or separation.
3.3 Visualization: Tank-Mixing Workflow
Caption: Standardized workflow for tank-mixing herbicides.
Experimental Protocols
4.1 Protocol 1: Field Evaluation of 2,4-D Formulation Volatility
This protocol is adapted from a field study designed to quantify and compare the potential for off-target injury from the volatilization of different 2,4-D formulations.[15]
-
Objective: To assess the relative volatility of 2,4-D ester, amine, and choline salt formulations under field conditions by measuring injury to a sensitive indicator plant (e.g., cotton).
-
Materials:
-
2,4-D ester, amine, and choline salt formulations.
-
Glyphosate (for tank-mix application, if relevant).
-
Calibrated research sprayer.
-
Potted, non-resistant cotton plants (5-7 leaf stage).
-
Square experimental blocks (e.g., 750 m²).
-
Measuring tape, flags.
-
-
Methodology:
-
Site Preparation: Establish individual, well-separated square blocks for each 2,4-D formulation to be tested, plus a control block.
-
Herbicide Application: Apply each formulation (e.g., at a rate of 2.24 kg ha⁻¹) mixed with glyphosate directly to the soil surface within its designated block.[15]
-
Indicator Plant Placement: Immediately following application, place replicate sets of potted cotton plants at predetermined distances (e.g., 1.5, 3, 6, 12, 24, and 48 meters) downwind from the edge of each treated block.[15]
-
Exposure: Leave the indicator plants in the field for a set exposure period (e.g., 48 hours).[15]
-
Data Collection: After the exposure period, remove the plants and move them to a greenhouse or controlled environment. Visually assess and rate plant injury (e.g., on a scale of 0-100%, where 0 is no injury and 100 is plant death) at regular intervals (e.g., 7, 14, and 21 days after exposure). Measure plant height.
-
Data Analysis: Use statistical analysis (e.g., ANOVA) to compare injury ratings and plant height based on formulation and distance from the treated plot.
-
4.2 Protocol 2: Efficacy and Selectivity of 2,4-D Formulations in a Target Crop
This protocol is based on a study evaluating the performance of 2,4-D formulations for weed control in paddy rice.[16]
-
Objective: To determine the efficacy of different rates and formulations of 2,4-D on target weed species and to assess the selectivity and potential for phytotoxicity on the crop.
-
Materials:
-
2,4-D amine and ester formulations.
-
Target crop (e.g., paddy rice) and established weed infestation.
-
Calibrated research sprayer.
-
Randomized complete block design with multiple replications.
-
-
Methodology:
-
Experimental Design: Establish plots in a randomized complete block design. Treatments should include multiple rates of each formulation (e.g., 2,4-D amine at 200, 400, 800 g/ha and 2,4-D ester at 56, 112, 224 g/ha) and an untreated control.[16]
-
Application Timing: Apply herbicides at specific crop and weed growth stages as defined by the experimental objectives (e.g., postemergence when rice is at the 3-4 leaf stage).[16]
-
Data Collection:
-
Weed Control: Assess weed control by species at set intervals after treatment (e.g., 15, 30, 45 DAT) using a visual rating scale (0-100%) or by measuring weed biomass.
-
Crop Injury: Visually assess crop injury (phytotoxicity) at the same intervals, noting symptoms such as stunting, leaf malformation, or discoloration.
-
Yield Parameters: At crop maturity, harvest the plots and measure relevant yield components (e.g., grain yield, spikelet sterility).[16]
-
-
Data Analysis: Analyze data using ANOVA to determine significant differences in weed control, crop injury, and yield among the different 2,4-D formulations and rates.
-
References
- 1. m.youtube.com [m.youtube.com]
- 2. PI232/PI232: Managing Pesticide Drift [edis.ifas.ufl.edu]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. fertilome.com [fertilome.com]
- 12. researchgate.net [researchgate.net]
- 13. blog.saroagrosciences.com [blog.saroagrosciences.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Evaluating the Volatility of Three Formulations of 2,4-D When Applied in the Field | Weed Technology | Cambridge Core [cambridge.org]
- 16. Efficacy and selectivity of 2,4-D applied at different rates, growth stages and formulations in paddy rice - Weed Control Journal [weedcontroljournal.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Aqueous Solubility of 2,4-D 2-Ethylhexyl Ester
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving 2,4-D 2-Ethylhexyl ester (2,4-D EHE) in aqueous solutions for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in water a challenge?
This compound (2,4-D EHE) is a selective, systemic herbicide and a synthetic auxin.[1] In its pure form, it is a thick, oily liquid that is insoluble in water.[2][3] This low water solubility is due to its chemical structure, which is predominantly non-polar, making it hydrophobic ("water-fearing"). For laboratory experiments requiring aqueous stock solutions or uniform dispersion in aqueous media, this insolubility presents a significant hurdle. Commercially, it is typically formulated as an emulsifiable concentrate for agricultural applications.[4]
Q2: What are the primary methods to improve the solubility of 2,4-D EHE in aqueous solutions for laboratory use?
There are two main approaches to creating aqueous preparations of 2,4-D EHE in a laboratory setting:
-
Co-solvency: This method involves first dissolving the 2,4-D EHE in a water-miscible organic solvent (a co-solvent) before adding this solution to water. The co-solvent helps to bridge the polarity gap between the non-polar 2,4-D EHE and the polar water molecules.
-
Emulsification: This technique uses surfactants (emulsifying agents) to create a stable mixture of oil (2,4-D EHE) and water. The resulting mixture is an emulsion, where tiny droplets of the ester are dispersed throughout the aqueous phase. For very small droplet sizes, this can result in a clear or translucent microemulsion.
Q3: Which co-solvents can be used to dissolve 2,4-D EHE, and what are their approximate solubilities?
2,4-D EHE is soluble in most organic solvents. For creating aqueous solutions, water-miscible co-solvents are necessary. While exact quantitative solubility can vary with temperature and purity, the following table provides a guide to the solubility of 2,4-D esters in common laboratory solvents.
| Co-Solvent | Solubility of 2,4-D Esters | Notes |
| Acetone | Soluble | A solution of 2,4-D isopropyl ester in acetone has been used for experimental purposes.[5] |
| Ethanol | Soluble[6] | Ethanol is a versatile solvent for both polar and non-polar compounds.[7] |
| Acetonitrile | Soluble | A solution of 2,4-D EHE in acetonitrile is commercially available as an analytical standard.[8] |
| Methanol | Sparingly Soluble | 2,4-D EHE is sparingly soluble in methanol.[5] |
| Isopropanol | Soluble | 2,4-D isopropyl ester is soluble in alcohols.[9] |
| Diethyl Ether | Soluble[6] | --- |
| Chloroform | Slightly Soluble[5] | --- |
Q4: How do I choose the right surfactant to create an emulsion of 2,4-D EHE?
The selection of a suitable surfactant is critical for forming a stable emulsion. The Hydrophile-Lipophile Balance (HLB) system is a valuable tool for this purpose. The HLB scale ranges from 1 to 40, indicating the relative affinity of a surfactant for water or oil.
-
Low HLB (3-6): These surfactants are more oil-soluble and are used to create water-in-oil (W/O) emulsions.
-
High HLB (8-18): These surfactants are more water-soluble and are ideal for creating oil-in-water (O/W) emulsions, which is the desired format for aqueous solutions of 2,4-D EHE.
For oil-in-water emulsions, surfactants with an HLB value between 8 and 13 are generally preferred.[10] It is often beneficial to blend a low-HLB surfactant with a high-HLB surfactant to achieve the precise "required HLB" of the oil phase (in this case, 2,4-D EHE). A common practice is to use a combination of Sorbitan esters (e.g., Span 80, low HLB) and their polyoxyethylene derivatives (e.g., Tween 80, high HLB).
Q5: What is a microemulsion and how can I prepare one with 2,4-D EHE?
A microemulsion is a thermodynamically stable, clear or translucent, and low-viscosity dispersion of oil and water stabilized by a surfactant and a co-surfactant. The droplet size in a microemulsion is very small, typically in the range of 10-200 nm.[10]
To prepare a microemulsion, a phase titration method is commonly used in the laboratory. This involves constructing a pseudo-ternary phase diagram to identify the region where a stable microemulsion forms.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Precipitation when adding co-solvent solution to water | The concentration of 2,4-D EHE in the co-solvent is too high. The ratio of co-solvent to water is not optimal. | Decrease the concentration of 2,4-D EHE in the co-solvent. Increase the proportion of co-solvent in the final aqueous solution. Add the co-solvent solution to the water slowly while stirring vigorously. |
| Phase separation (creaming or coalescence) in the emulsion | Incorrect HLB of the surfactant system. Insufficient surfactant concentration. Inadequate homogenization. | Calculate the required HLB for 2,4-D EHE and select a surfactant or surfactant blend that matches it. Increase the concentration of the surfactant. Use a high-shear mixer or homogenizer to reduce the droplet size of the emulsion. |
| The emulsion is cloudy instead of clear (when a microemulsion is desired) | The formulation is outside the microemulsion region. The surfactant and co-surfactant ratio is not optimal. | Construct a pseudo-ternary phase diagram to identify the correct ratios of oil, water, surfactant, and co-surfactant for microemulsion formation. Adjust the surfactant-to-co-surfactant ratio. |
| The emulsion breaks (separates into distinct oil and water layers) | The emulsion is thermodynamically unstable. This can be due to an incompatible emulsifier, incorrect pH, or the presence of electrolytes. | Ensure the chosen emulsifier is compatible with all components of the formulation. Check and adjust the pH of the aqueous phase if necessary. If electrolytes are required, select an emulsifier that is tolerant to them. |
| Grainy or waxy appearance in the emulsion | The oil and water phases were not at the same temperature when combined. Some components of the oil phase may have solidified. | Heat both the oil and water phases to the same temperature (typically around 70-80°C) before mixing. |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of 2,4-D EHE using a Co-solvent
-
Dissolution: Accurately weigh the desired amount of 2,4-D EHE and dissolve it in a minimal amount of a suitable water-miscible co-solvent (e.g., acetone or ethanol).
-
Preparation of Aqueous Phase: In a separate container, measure the required volume of deionized water.
-
Mixing: While vigorously stirring the water, slowly add the 2,4-D EHE/co-solvent solution dropwise to the water.
-
Observation: Continue stirring until the solution is homogenous. If precipitation occurs, you may need to increase the proportion of the co-solvent or decrease the final concentration of 2,4-D EHE.
-
Storage: Store the resulting solution in a tightly sealed container at the appropriate temperature.
Protocol 2: Preparation of an Oil-in-Water (O/W) Emulsion of 2,4-D EHE
-
Preparation of Oil Phase: Weigh the desired amount of 2,4-D EHE. If using a blend of surfactants, add the oil-soluble (low HLB) surfactant (e.g., Span 80) to the 2,4-D EHE. Heat the mixture to approximately 70-80°C.
-
Preparation of Aqueous Phase: In a separate beaker, dissolve the water-soluble (high HLB) surfactant (e.g., Tween 80) in deionized water. Heat the aqueous phase to the same temperature as the oil phase (70-80°C).
-
Emulsification: Slowly add the aqueous phase to the oil phase while continuously mixing with a high-shear homogenizer. Continue homogenization for a sufficient time to achieve a uniform, fine-droplet emulsion.
-
Cooling: Allow the emulsion to cool to room temperature while stirring gently.
-
Storage: Transfer the emulsion to a suitable container and store under appropriate conditions.
Visualizations
References
- 1. 2,4-D-etexyl [sitem.herts.ac.uk]
- 2. US4146499A - Method for preparing microemulsions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 24d.info [24d.info]
- 5. This compound CAS#: 1928-43-4 [m.chemicalbook.com]
- 6. aacil.com [aacil.com]
- 7. apvma.gov.au [apvma.gov.au]
- 8. hpc-standards.com [hpc-standards.com]
- 9. 2,4-D Isopropyl Ester | C11H12Cl2O3 | CID 7173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. globalresearchonline.net [globalresearchonline.net]
Overcoming matrix interferences in the analysis of 2,4-D 2-Ethylhexyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix interferences during the analysis of 2,4-D 2-Ethylhexyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the most common matrix interferences observed in the analysis of this compound?
A1: The most common matrix interferences encountered are signal suppression or enhancement in mass spectrometry-based methods (LC-MS/MS, GC-MS/MS) and the presence of co-eluting endogenous compounds that can interfere with chromatographic peak integration and identification. In complex matrices like soil, sediment, and various food products, organic matter, lipids, pigments, and other co-extracted substances are the primary sources of interference.[1][2][3]
Q2: Should I analyze for the this compound directly, or should it be converted to the 2,4-D acid form?
A2: For comprehensive analysis, it is highly recommended to include a hydrolysis step to convert the this compound and other ester forms to the parent 2,4-D acid.[4] This is because esters of 2,4-D can hydrolyze in the environment and during sample processing, and regulatory guidelines often define the total 2,4-D residue as the sum of the acid, its salts, and its esters, expressed as 2,4-D acid.[5] An alkaline hydrolysis step (e.g., using sodium hydroxide) is typically employed before extraction.
Q3: What are the recommended analytical techniques for the determination of this compound?
A3: Both gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable for the analysis of 2,4-D and its esters.[6] GC-MS/MS is often used for the analysis of the ester form directly after a suitable cleanup, while LC-MS/MS is well-suited for the analysis of the hydrolyzed 2,4-D acid. The choice between the two depends on the available instrumentation, the specific matrix, and the desired limits of detection.
Q4: How can I compensate for matrix effects if my cleanup procedure is insufficient?
A4: If significant matrix effects persist after sample cleanup, several calibration strategies can be employed to ensure accurate quantification:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed. This helps to mimic the matrix effects observed in the actual samples.[7]
-
Use of Isotopically Labeled Internal Standards: Incorporating a stable isotope-labeled internal standard (e.g., 2,4-D-¹³C₆) can effectively compensate for both matrix effects and variations in extraction recovery.[7]
-
Standard Addition: This involves adding known amounts of the analyte to the sample extracts and extrapolating to determine the endogenous concentration. This method is very effective but can be time-consuming for routine analysis.[7]
Troubleshooting Guide
Issue 1: Low recovery of this compound or its hydrolyzed acid form.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from the sample matrix. | Ensure the sample is thoroughly homogenized. For solid samples, consider increasing the extraction time or using a more vigorous extraction technique (e.g., ultrasonication). For aged residues in soil, a stronger extraction solvent or a sequential extraction may be necessary. |
| Analyte loss during sample cleanup. | The chosen solid-phase extraction (SPE) sorbent may be too retentive, or the elution solvent may be too weak. Analyze the waste fractions from your cleanup steps to determine where the analyte is being lost. Refer to the sorbent comparison table below to select a more appropriate cleanup phase.[8] |
| Degradation of the analyte during processing. | 2,4-D esters can be susceptible to hydrolysis, especially under basic conditions.[4] If analyzing for the ester form, ensure that the pH of the sample and extraction solvents is controlled. If hydrolysis to the acid is desired, ensure the hydrolysis step is complete. |
| Adsorption to glassware or plasticware. | Silanize glassware to prevent adsorption of acidic analytes. Use polypropylene tubes where possible, and minimize sample transfer steps. |
Issue 2: Poor chromatographic peak shape (e.g., tailing, broadening).
| Possible Cause | Troubleshooting Step |
| Active sites in the GC inlet or column. | Co-injected non-volatile matrix components can accumulate in the GC inlet liner and the front of the analytical column, creating active sites.[1] Perform regular inlet maintenance, including changing the liner and septum. Trimming a small portion (e.g., 10-15 cm) from the front of the GC column can also help. |
| Incompatible solvent for the mobile phase (LC). | The final extract solvent should be compatible with the initial mobile phase conditions to ensure good peak focusing on the column. If necessary, evaporate the final extract and reconstitute in the initial mobile phase. |
| Matrix components interfering with chromatography. | Improve the sample cleanup procedure to remove more of the interfering matrix components. Consider using a different or additional SPE sorbent. |
Issue 3: Significant signal suppression or enhancement in MS detection.
| Possible Cause | Troubleshooting Step | | Co-eluting matrix components affecting ionization. | Modify the chromatographic conditions (e.g., gradient profile, column chemistry) to separate the analyte from the interfering matrix components. A more effective sample cleanup is also crucial. | | High concentration of matrix components in the final extract. | Dilute the final extract. While this may raise the limit of quantification, it can significantly reduce matrix effects.[9] In some cases of severe suppression, dilution can paradoxically lead to a better signal-to-noise ratio. | | Inadequate cleanup for the specific matrix. | Refer to the sorbent comparison table to select a more effective cleanup strategy for your sample type. For fatty matrices, sorbents with lipid removal capabilities are recommended. |
Data Presentation: Comparison of d-SPE Sorbents for Cleanup
The choice of sorbent for dispersive solid-phase extraction (d-SPE) during QuEChERS is critical for removing specific types of matrix interferences. The following table summarizes the effectiveness of common d-SPE sorbents.
| Sorbent | Target Interferences | Advantages | Disadvantages | Suitable Matrices |
| PSA (Primary Secondary Amine) | Organic acids, fatty acids, sugars, some pigments | Good removal of acidic interferences. | Can have low recoveries for some pH-sensitive pesticides. | Fruits, vegetables.[2][10][11] |
| C18 (Octadecylsilane) | Non-polar interferences (e.g., lipids) | Effective for removing fats and oils. | May retain non-polar analytes, leading to lower recoveries. | High-fat matrices (e.g., avocado, nuts, oilseeds).[2][10][11] |
| GCB (Graphitized Carbon Black) | Pigments (e.g., chlorophyll), sterols, planar molecules | Excellent removal of pigments. | Strong retention of planar pesticides, which may include some herbicides.[2] | Highly pigmented matrices (e.g., spinach, leafy greens). |
| Z-Sep/Z-Sep+ | Lipids, pigments | Good removal of both fats and pigments. | Can be more expensive than traditional sorbents. | Complex matrices with both fats and pigments.[11][12] |
| EMR-Lipid | Lipids | Highly selective for lipid removal. | May not be as effective for other types of interferences. | Fatty matrices (e.g., rapeseed, avocado).[12] |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction and Cleanup for Soil
This protocol is a general guideline and may require optimization for your specific soil type.
-
Sample Preparation:
-
Weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
If hydrolysis is desired, add a calculated amount of NaOH solution and incubate to convert 2,4-D 2-EHE to 2,4-D acid. Neutralize with an appropriate acid before proceeding.
-
Add 10 mL of water (if the soil is dry) and vortex to create a slurry.
-
Add the internal standard solution.
-
-
Extraction:
-
Add 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate for the EN 15662 method).
-
Immediately cap and shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
-
Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE tube containing 900 mg MgSO₄ and 150 mg PSA. For soils with high organic matter, a tube containing C18 may also be beneficial.
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Final Extract Preparation:
-
Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.
-
Acidify with a small amount of formic acid (e.g., 5 µL of 5% formic acid in acetonitrile) to improve the stability of acidic analytes for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) Cleanup for Water Samples
This protocol is suitable for cleaning up water samples prior to LC-MS/MS analysis of 2,4-D acid.
-
Sample Pre-treatment:
-
Filter the water sample through a 0.45 µm filter to remove particulate matter.
-
Acidify the sample to a pH of ~3 with formic or acetic acid to ensure 2,4-D is in its neutral form.
-
Add the internal standard.
-
-
SPE Cartridge Conditioning:
-
Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB or equivalent) with 5 mL of methanol followed by 5 mL of acidified water (pH ~3). Do not allow the cartridge to go dry.
-
-
Sample Loading:
-
Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove salts and highly polar interferences.
-
-
Elution:
-
Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
Elute the analyte with 5-10 mL of methanol or acetonitrile. Collect the eluate.
-
-
Solvent Exchange:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
References
- 1. Tips on the analysis of pesticides and mycotoxins in cannabis products: Matrix matters! (Part I) [restek.com]
- 2. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. 4.10 2,4-D and its salts and esters (E) [fao.org]
- 5. hpst.cz [hpst.cz]
- 6. epa.gov [epa.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. lcms.labrulez.com [lcms.labrulez.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Different d-SPE Sorbent Performances Based on Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) Methodology for Multiresidue Pesticide Analyses in Rapeseeds - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing application rates of 2,4-D 2-Ethylhexyl ester for effective weed control
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the application rates of 2,4-D 2-Ethylhexyl ester for effective weed control in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mode of action of this compound?
A1: this compound is a synthetic auxin herbicide. It mimics the natural plant hormone auxin, leading to uncontrolled and unsustainable cell division and growth in susceptible broadleaf weeds. This abnormal growth disrupts the plant's vascular tissue, causing stem curling, leaf withering, and ultimately, plant death. Grasses are generally tolerant because they can metabolize the herbicide.
Q2: What are the main differences between 2,4-D ester and amine formulations?
A2: The primary differences lie in their volatility, absorption, and performance under various environmental conditions. Ester formulations, like 2-Ethylhexyl ester, are more volatile than amine formulations, meaning they can turn into a vapor and move off-target, especially in hot and dry weather. However, esters are more readily absorbed through the waxy cuticle of plant leaves, making them generally more effective, particularly in cool and dry conditions. Amine formulations are less volatile but also less effective in penetrating the leaf cuticle.
Q3: What are the typical symptoms of this compound phytotoxicity on susceptible non-target plants?
A3: Symptoms of 2,4-D injury on sensitive broadleaf plants include:
-
Epinasty: Twisting and curling of stems and petioles.
-
Leaf Cupping and Strapping: Leaves may become cupped, elongated, and narrow, with parallel veins.
-
Chlorosis and Necrosis: Yellowing and subsequent death of plant tissues.
-
Stunted Growth: Overall growth of the plant is inhibited. These symptoms can appear within hours to days after exposure, depending on the plant's growth rate and the dose of the herbicide.
Troubleshooting Guide
Problem 1: Poor Weed Control After Application
| Possible Cause | Troubleshooting Step |
| Incorrect Application Rate | Verify calculations for the active ingredient per unit area. Conduct a dose-response study to determine the optimal effective dose (ED) for the target weed species. |
| Unfavorable Environmental Conditions | Apply when weeds are actively growing. Ideal air temperatures are generally between 65°F and 85°F. Avoid application during temperature extremes or drought stress, as these conditions can reduce herbicide uptake.[1] |
| Rainfall Shortly After Application | Check the product label for the rainfast period. Reapplication may be necessary if significant rainfall occurred before the herbicide had sufficient time to be absorbed. |
| Improper Spray Water Quality | Test the pH and hardness of the spray water. Hard water, containing high levels of cations like calcium and magnesium, can antagonize 2,4-D ester formulations. Consider using water softening adjuvants or ammonium sulfate (AMS). The efficacy of 2,4-D is generally improved with acidic water pH.[2][3] |
| Weed Growth Stage or Species Tolerance | Target young, actively growing weeds for optimal control. Mature or stressed weeds are less susceptible. Some weed species are naturally more tolerant to 2,4-D; consult literature for efficacy data on the specific target species. |
| Herbicide Resistance | If 2,4-D has been used repeatedly in the same area, consider the possibility of herbicide resistance. Conduct a resistance screening bioassay. |
Problem 2: Suspected Off-Target Injury to Non-Target Plants
| Possible Cause | Troubleshooting Step |
| Spray Drift | Review application records for wind speed and direction. Use drift-reducing nozzles and adjuvants. Avoid spraying in windy conditions. |
| Volatility | 2,4-D esters are more volatile at higher temperatures.[4][5][6] Avoid applying during hot, dry conditions. Consider using a less volatile amine formulation if applications near sensitive crops are necessary. |
| Tank Contamination | Thoroughly clean spray equipment before and after use according to established protocols to prevent contamination of subsequent applications. |
Data Presentation
Table 1: Efficacy of 2,4-D Ethyl Ester 80% EC on Weed Control in Wheat
| Treatment (kg a.i. ha⁻¹) | Weed Control Efficiency (%) at 20 DAS | Weed Control Efficiency (%) at 40 DAS | Weed Control Efficiency (%) at 60 DAS |
| 0.225 | - | - | - |
| 0.450 | - | - | - |
| 0.675 | 52.27 | 38.65 | 29.52 |
| 0.900 | 53.79 | 50.00 | 29.62 |
| Hand Weeding (Twice) | 62.12 | 53.99 | 39.10 |
| Unweeded Control | 0 | 0 | 0 |
Source: Adapted from studies on the bio-efficacy of 2,4-D Ethyl Ester 80% EC in wheat.[7]
Table 2: Efficacy of 2,4-D Ethyl Hexyl Ester 60% EC in a Non-Crop Area
| Treatment (kg a.i. ha⁻¹) | Total Weed Density (No. m⁻²) at 20 DAA | Total Weed Density (No. m⁻²) at 40 DAA | Weed Control Efficiency (%) at 20 DAA | Weed Control Efficiency (%) at 40 DAA |
| 0.576 | - | - | - | - |
| 0.864 | - | - | - | - |
| 1.152 | 31.56 | 40.22 | 82.34 | 84.96 |
| 1.296 | 29.11 | 35.89 | 83.27 | 86.43 |
| Hand Weeding | 21.44 | 22.00 | 87.83 | 91.74 |
| Unweeded Control | 178.22 | 266.33 | 0 | 0 |
DAA: Days After Application. Source: Adapted from studies on the bio-efficacy of 2,4-D Ethyl Hexyl Ester 60% EC in a non-crop area.[8]
Experimental Protocols
Protocol 1: Greenhouse Dose-Response Bioassay for ED₅₀ Determination
Objective: To determine the effective dose of this compound that causes a 50% reduction in weed biomass (ED₅₀).
Materials:
-
Target weed seeds (e.g., Amaranthus retroflexus, Chenopodium album)
-
Pots (10 cm diameter) filled with a standardized potting mix
-
This compound formulation
-
Research-grade spray chamber calibrated to deliver a known volume
-
Drying oven
-
Analytical balance
Methodology:
-
Plant Propagation: Sow 5-10 seeds of the target weed species in each pot. After emergence, thin to a uniform number of plants per pot (e.g., 3 plants).
-
Growth Conditions: Grow plants in a greenhouse with controlled temperature (e.g., 25/20°C day/night) and photoperiod (e.g., 16-hour light). Water as needed to maintain optimal growth.
-
Herbicide Application: When the weeds reach a specific growth stage (e.g., 4-6 true leaves), apply this compound at a range of doses. A logarithmic series of doses is recommended to cover a wide range of responses (e.g., 0, 0.1X, 0.25X, 0.5X, 1X, 2X, 4X, where X is the recommended field rate). Include an untreated control.
-
Data Collection: 14-21 days after treatment, visually assess weed control using a 0-100% scale (0 = no effect, 100 = complete death). Harvest the above-ground biomass from each pot.
-
Biomass Measurement: Dry the harvested biomass in a drying oven at 70°C for 72 hours, or until a constant weight is achieved. Record the dry weight for each pot.
-
Data Analysis: Express the dry weight of each treated replicate as a percentage of the average dry weight of the untreated control. Use a non-linear regression analysis (e.g., log-logistic model) to fit the dose-response data and calculate the ED₅₀ value.
Protocol 2: Assessment of Phytotoxicity via Chlorophyll Content
Objective: To quantify the phytotoxic effect of this compound on a sensitive plant species by measuring chlorophyll content.
Materials:
-
Leaf tissue from treated and control plants
-
80% acetone solution
-
Mortar and pestle
-
Centrifuge and centrifuge tubes
-
Spectrophotometer
-
Volumetric flasks
Methodology:
-
Sample Collection: Collect a known fresh weight (e.g., 0.1 g) of leaf tissue from the upper fully expanded leaves of both treated and untreated plants at a set time point after herbicide application.
-
Pigment Extraction: Homogenize the leaf tissue in a mortar and pestle with 5-10 mL of 80% acetone.
-
Centrifugation: Transfer the homogenate to a centrifuge tube and centrifuge at 3000 rpm for 10 minutes.
-
Supernatant Collection: Carefully collect the supernatant and transfer it to a volumetric flask. Repeat the extraction with the pellet until it is colorless. Combine all supernatants and bring the final volume to a known amount (e.g., 25 mL) with 80% acetone.
-
Spectrophotometric Measurement: Measure the absorbance of the extract at 645 nm and 663 nm using a spectrophotometer, with 80% acetone as a blank.
-
Chlorophyll Calculation: Calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll using the following equations (Arnon's equations):
-
Chlorophyll a (mg/L) = (12.7 * A₆₆₃) - (2.69 * A₆₄₅)
-
Chlorophyll b (mg/L) = (22.9 * A₆₄₅) - (4.68 * A₆₆₃)
-
Total Chlorophyll (mg/L) = (20.2 * A₆₄₅) + (8.02 * A₆₆₃)
-
-
Data Analysis: Compare the chlorophyll content of treated plants to that of the untreated controls to quantify the extent of phytotoxicity.
Visualizations
Caption: Mode of action of this compound in susceptible plants.
References
- 1. fbn.com [fbn.com]
- 2. Spray Tank Water Quality Factors and Their Influence on Herbicide Performance | Panhandle Agriculture [nwdistrict.ifas.ufl.edu]
- 3. researchgate.net [researchgate.net]
- 4. 24d.info [24d.info]
- 5. Weather Conditions and Herbicide Performances — Plant & Pest Advisory [plant-pest-advisory.rutgers.edu]
- 6. Temperature and Herbicide Application Questions | NDSU Agriculture [ndsu.edu]
- 7. cwss.in [cwss.in]
- 8. thepharmajournal.com [thepharmajournal.com]
Technical Support Center: Minimizing Volatility and Off-Target Movement of 2,4-D Ester Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the volatility and off-target movement of 2,4-D ester formulations during experimental applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between 2,4-D ester and amine formulations regarding volatility?
A1: 2,4-D ester formulations have a higher vapor pressure compared to amine salt formulations, making them more prone to volatilization, which is the process of a liquid turning into a vapor.[1] This increased volatility can lead to the unintended movement of the herbicide away from the target area, a phenomenon known as off-target movement or drift.[1][2] Amine formulations are generally less volatile.[1] Even "low volatile" (LV) ester formulations, which are designed with longer carbon chains to reduce volatility, are typically more volatile than amine formulations.[1]
Q2: What environmental factors increase the volatility of 2,4-D ester formulations?
A2: Several environmental conditions can significantly increase the volatility of 2,4-D esters. These include:
-
High Temperatures: Warmer temperatures increase the vapor pressure of the herbicide, leading to greater volatilization.[1][2]
-
Low Humidity: Dry conditions can accelerate the evaporation of spray droplets, concentrating the herbicide and increasing its potential to vaporize.[2]
-
Temperature Inversions: This atmospheric condition, where a layer of warm air traps cooler air near the ground, can suspend vapor and fine spray droplets, allowing them to travel long distances horizontally with light winds.[3][4][5]
Q3: What are "low-volatile" (LV) ester formulations, and how do they work?
A3: Low-volatile (LV) ester formulations of 2,4-D, such as those designated as LV4 or LV6, are synthesized with longer-chain alcohols.[1][6] The increased length of the carbon chain in the ester molecule lowers its vapor pressure, making it less likely to vaporize compared to short-chain esters (high-volatile esters).[7] While LV esters are less volatile than high-volatile esters, they are still generally more volatile than amine or choline salt formulations.[1]
Q4: Can adjuvants be used to reduce the volatility of 2,4-D ester formulations?
A4: Yes, certain adjuvants can help mitigate the risk of off-target movement. Drift reduction adjuvants are specifically designed to increase the size of spray droplets, making them less susceptible to wind-borne drift.[6] While these primarily address physical drift, some adjuvant technologies are also being developed to reduce herbicide volatility.[8] It is crucial to consult the product label for compatible and recommended adjuvants.[6]
Q5: What are the typical symptoms of 2,4-D off-target injury on sensitive broadleaf plants?
A5: 2,4-D is a synthetic auxin herbicide that causes uncontrolled growth in susceptible plants.[6][9] Symptoms of off-target injury can appear within hours or days and include:
-
Epinasty: Twisting and bending of stems and leaf petioles.[1][9]
-
Leaf Malformations: Cupping, crinkling, strapping (narrow, elongated leaves), and parallel veination.[1][9]
-
Stunted Growth: Overall reduction in plant size and vigor.[9]
-
Chlorosis and Necrosis: Yellowing or death of plant tissue in severe cases.[9]
Troubleshooting Guide
Issue: Suspected off-target movement and damage to adjacent sensitive plants.
| Potential Cause | Troubleshooting Steps |
| High Volatility Formulation Used in Unfavorable Conditions | 1. Confirm the specific 2,4-D formulation used (e.g., high-volatile ester, low-volatile ester, amine). 2. Review weather data for the application period, specifically temperature, humidity, and wind speed. Applications of ester formulations during hot, dry, or windy conditions increase the risk of volatility and drift. 3. For future applications under such conditions, consider switching to a less volatile formulation like an amine or choline salt.[1] |
| Physical Spray Drift | 1. Check the application equipment, particularly the spray nozzles. Using nozzles that produce larger droplets can significantly reduce drift.[10][11] 2. Review the boom height during application; a lower boom height minimizes the distance droplets have to travel and reduces their susceptibility to wind. 3. Assess wind speed and direction during application. Avoid spraying when winds are blowing towards sensitive areas.[3][4] |
| Temperature Inversion | 1. Determine if the application occurred during early morning or late evening when temperature inversions are more likely to form.[3][5] 2. Signs of an inversion include clear skies, calm winds, and the presence of ground fog or smoke that hangs in a layer.[4] 3. Avoid applications during temperature inversions, as this can lead to the long-distance transport of herbicide vapors.[3][4][5] |
| Contaminated Equipment | 1. Ensure thorough cleaning of spray equipment after use, as residues of 2,4-D can contaminate subsequent applications of other materials and cause unintended injury.[9] |
Data Presentation
Table 1: Relative Volatility of 2,4-D Formulations
| Formulation Type | Relative Volatility Ratio | Volatility Potential |
| High-Volatile Ester | 440 | High |
| Low-Volatile Ester | 33 | Moderate |
| Amine Salt | 1 | Low |
Data from Grover (1976), as cited in Weed Technology (2022).[6]
Table 2: Off-Target Injury to Cotton from Volatilization of Different 2,4-D Formulations
| Distance from Application (meters) | 2,4-D Ester Injury (%) | 2,4-D Amine Injury (%) | 2,4-D Choline Injury (%) |
| 1.5 | 63 | <5 | <5 |
| 3 | 57 | <5 | <5 |
| 6 | 48 | <5 | <5 |
| 12 | 29 | <5 | <5 |
| 24 | 13 | <5 | <5 |
| 48 | 2 | <5 | <5 |
Field study data where formulations were applied to the soil surface, and potted cotton plants were placed at varying distances for 48 hours.[1][12]
Table 3: Herbicide Concentration in Air Samples Following Application
| Herbicide Formulation | Surface Applied To | Mean Concentration (ng/m³) |
| 2,4-D Amine | Wheat Stubble | Similar to green surface |
| 2,4-D Amine | Green Vegetation | 13.4 |
| 2,4-D Choline | Wheat Stubble | Similar to green surface |
| 2,4-D Choline | Green Vegetation | 19.8 |
| Dicamba (DGA salt) | Wheat Stubble | 28.9 |
| Dicamba (DGA salt) | Green Vegetation | 82.4 |
Data from a field study comparing the volatility of different herbicide formulations.[6]
Experimental Protocols
1. Protocol for Field Assessment of Off-Target Movement Using Bioindicator Plants
-
Objective: To quantify and compare the off-target movement and subsequent injury from different 2,4-D formulations under field conditions.
-
Materials:
-
Selected 2,4-D formulations (e.g., ester, amine, choline).
-
Glyphosate (for tank-mixing if representative of field use).
-
Calibrated application equipment (e.g., backpack or tractor-mounted sprayer).
-
Potted, sensitive bioindicator plants (e.g., cotton, tomato, soybean) at a consistent growth stage (e.g., five- to seven-leaf stage).[1][12]
-
Measuring tapes, flags, and weather monitoring station.
-
-
Methodology:
-
Establish square treatment blocks of a defined size (e.g., 750 m²) in a field with a buffer zone.[1][12]
-
Apply the prepared herbicide solutions evenly to the designated treatment blocks.
-
Immediately following application, place replicate sets of potted bioindicator plants at predetermined distances downwind from the edge of each treated block (e.g., 1.5, 3, 6, 12, 24, 48 meters).[1][12]
-
Leave the plants in the field for a specified exposure period (e.g., 48 hours).[1][12]
-
After the exposure period, remove the plants to a greenhouse or controlled environment to prevent further exposure.
-
Visually assess and rate plant injury at set intervals (e.g., 7, 14, and 21 days after treatment) on a scale of 0% (no injury) to 100% (plant death).[3]
-
Measure plant height and other growth parameters as needed.
-
Record all weather data (temperature, humidity, wind speed and direction) throughout the exposure period.[13]
-
2. Protocol for Quantifying Airborne Herbicide Concentration
-
Objective: To measure the concentration of volatilized 2,4-D in the air following application.
-
Materials:
-
Low-volume air samplers with polyurethane foam (PUF) or similar sorbent cartridges.[2][13]
-
Calibrated application equipment.
-
Weather station.
-
Laboratory equipment for sample extraction and analysis (e.g., reciprocating shaker, gas chromatograph-mass spectrometer (GC-MS) or liquid chromatograph-tandem mass spectrometer (LC-MS/MS)).[8][9][14]
-
-
Methodology:
-
In the center of a treated plot, place air samplers at one or more heights above the ground (e.g., 0.3 m and 1.3 m).[2][6]
-
Initiate air sampling immediately after herbicide application and run for a defined period (e.g., 24-48 hours).[13]
-
After the sampling period, carefully collect the sorbent cartridges, seal them, and store them under appropriate conditions (e.g., frozen) until analysis.
-
Sample Extraction (General):
-
Sample Analysis (General):
-
Concentrate the extract and, if necessary, perform a cleanup step using solid-phase extraction (SPE).[8]
-
Analyze the final extract using LC-MS/MS or GC-MS to quantify the concentration of 2,4-D.[8][9][14]
-
Calculate the airborne concentration based on the amount of 2,4-D detected and the volume of air sampled.
-
-
Visualizations
Caption: Factors influencing 2,4-D volatility and off-target movement.
Caption: Simplified signaling pathway of 2,4-D in susceptible plants.
Caption: Experimental workflow for assessing off-target 2,4-D injury.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. bioone.org [bioone.org]
- 4. youtube.com [youtube.com]
- 5. google.com [google.com]
- 6. Effect of 2,4-D formulation on volatility under field conditions | Weed Technology | Cambridge Core [cambridge.org]
- 7. Agronomy eUpdate April 25th, 2024 : Issue 1001 [eupdate.agronomy.ksu.edu]
- 8. fao.org [fao.org]
- 9. academic.oup.com [academic.oup.com]
- 10. wiscweeds.info [wiscweeds.info]
- 11. scispace.com [scispace.com]
- 12. Evaluating the Volatility of Three Formulations of 2,4-D When Applied in the Field [agris.fao.org]
- 13. researchgate.net [researchgate.net]
- 14. epa.gov [epa.gov]
- 15. mhlw.go.jp [mhlw.go.jp]
Enhancing the stability of 2,4-D 2-Ethylhexyl ester in laboratory and field conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of 2,4-D 2-Ethylhexyl ester (2,4-D-EHE) in both laboratory and field settings. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your experiments.
Troubleshooting Guides
This section addresses common issues encountered during the handling, storage, and application of 2,4-D-EHE.
Issue 1: Rapid Degradation of 2,4-D-EHE in Aqueous Solutions
Question: I am observing a rapid loss of 2,4-D-EHE potency in my aqueous experimental solutions. What could be the cause and how can I mitigate this?
Answer: Rapid degradation in aqueous solutions is most commonly due to hydrolysis, a chemical process where the ester is cleaved to form 2,4-D acid and 2-ethylhexanol. The rate of this degradation is highly dependent on the pH of the solution.
Troubleshooting Steps:
-
Measure the pH of your solution: Use a calibrated pH meter to determine the pH of your aqueous solution.
-
Analyze the degradation products: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to confirm the presence of 2,4-D acid, the primary degradation product.
-
Adjust the pH: If the pH is neutral or alkaline (pH ≥ 7), the hydrolysis rate will be significantly faster.[1] To enhance stability, adjust the pH of your solution to a slightly acidic range (pH 4-6). Most pesticides are most stable around a pH of 5.[2]
-
Buffer the solution: Use a suitable buffer system (e.g., acetate buffer) to maintain the desired acidic pH throughout your experiment.
-
Temperature Control: Be aware that higher temperatures accelerate hydrolysis. If possible, conduct your experiments at a controlled, lower temperature.
-
Minimize storage time: Prepare aqueous solutions of 2,4-D-EHE fresh and use them as soon as possible. Avoid storing prepared spray mixtures overnight.[3]
Issue 2: Physical Instability of 2,4-D-EHE Formulations (e.g., Emulsifiable Concentrates)
Question: My emulsifiable concentrate (EC) formulation of 2,4-D-EHE is showing signs of instability, such as phase separation or precipitation, when mixed with water. What is causing this and how can I resolve it?
Answer: The physical instability of EC formulations in water can be caused by several factors, primarily related to water quality and improper mixing. 2,4-D ester formulations are insoluble in water and rely on emulsifiers to form a stable emulsion.[4]
Troubleshooting Steps:
-
Check Water Hardness: Hard water, containing high levels of calcium and magnesium ions, can interfere with the performance of emulsifiers, leading to emulsion instability.[5] It is recommended to use soft or deionized water for preparing dilutions in a laboratory setting. In field applications, if water hardness is high, a water conditioning agent may be necessary.
-
Verify Mixing Procedure: Ensure proper mixing order. Typically, you should partially fill the spray tank with water, begin agitation, and then add the EC formulation. Continue agitation until the emulsion is uniform.
-
Inspect for Incompatibilities: If you are tank-mixing 2,4-D-EHE with other pesticides or fertilizers, chemical incompatibilities can lead to physical instability. For instance, mixing 2,4-D amine formulations with certain glyphosate salts can cause precipitation.[4] Always perform a jar test to check for compatibility before mixing large quantities.
-
Examine the Concentrate: If the undiluted EC formulation itself shows signs of crystallization or separation, it may have been stored improperly at low temperatures. Allow the product to warm to room temperature and agitate gently to redissolve any precipitates.
Issue 3: Inconsistent Results in Field Trials
Question: I am observing variable efficacy of my 2,4-D-EHE formulation in field trials. What environmental and application factors could be contributing to this inconsistency?
Answer: Inconsistent field performance can be attributed to a combination of chemical degradation and environmental factors affecting application and uptake.
Troubleshooting Steps:
-
Assess Spray Water Quality: As with laboratory preparations, the pH and hardness of the water used for spraying can significantly impact the stability of 2,4-D-EHE in the spray tank.[6][7][8][9] Test the pH and hardness of the water source and adjust if necessary. Weak acid herbicides like 2,4-D degrade rapidly in alkaline water (pH 8-9).[6]
-
Monitor Environmental Conditions:
-
Temperature and Humidity: High temperatures and low humidity can increase the volatilization of 2,4-D esters, leading to loss of active ingredient before it reaches the target.[3][4]
-
Sunlight: While 2,4-D-EHE is relatively stable to light, prolonged exposure to intense sunlight can contribute to photodegradation.[1]
-
-
Evaluate Application Technique: Ensure uniform spray coverage and appropriate droplet size to minimize drift and volatilization.
-
Consider Microbial Degradation: In soil and natural waters, microbial activity can rapidly degrade 2,4-D.[1] The half-life in soil can be as short as a few days.[1] Be mindful of the soil conditions and microbial populations in your trial plots.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2,4-D-EHE?
A1: The two main degradation pathways are hydrolysis and photodegradation. Hydrolysis, the cleavage of the ester bond to form 2,4-D acid and 2-ethylhexanol, is the most significant pathway in aqueous environments, especially under neutral to alkaline conditions.[1] Photodegradation, the breakdown of the molecule by light, can also occur but is generally a slower process for the ester compared to its hydrolysis.[1]
Q2: How does pH affect the stability of 2,4-D-EHE in water?
A2: The pH of the aqueous solution is a critical factor. 2,4-D-EHE is most stable in slightly acidic conditions (pH 4-6). As the pH increases into the neutral and alkaline range, the rate of hydrolysis increases dramatically.[1] For example, the half-life at pH 9 is significantly shorter than at pH 7.[1]
Q3: Is 2,4-D-EHE stable to light?
A3: 2,4-D-EHE is considered to be relatively stable to light.[1] However, prolonged exposure to UV radiation can lead to photodegradation. In laboratory settings, it is good practice to protect solutions from direct, intense light sources, especially for long-term experiments.
Q4: Can I store my prepared 2,4-D-EHE spray solution for later use?
A4: It is not recommended to store diluted spray solutions, especially overnight.[3] The stability of the active ingredient can be compromised due to hydrolysis, particularly if the water used for dilution is neutral or alkaline.[2] Additionally, the physical stability of emulsifiable concentrate formulations may decrease over time, leading to phase separation.
Q5: What is the difference in stability between 2,4-D ester and 2,4-D amine formulations?
A5: Generally, 2,4-D ester formulations are more susceptible to hydrolysis, especially at higher pH values. Amine salt formulations are water-soluble and do not undergo hydrolysis in the same way, but their efficacy can be negatively impacted by hard water.[5] Ester formulations are less affected by hard water cations.[5]
Quantitative Data on 2,4-D-EHE Stability
The following tables summarize key quantitative data on the stability of 2,4-D-EHE under different conditions.
Table 1: Hydrolysis Half-life of 2,4-D-EHE at Different pH Values
| pH | Half-life (days) |
| 7 | 48 |
| 9 | 2.2 |
Data sourced from a study on the hydrolysis of this compound under alkaline conditions.[1]
Table 2: Photodegradation of 2,4-D-EHE in Aqueous Solution
| Condition | Half-life (days) |
| Exposed to Light | 128.2 |
| Dark Control | 252.5 |
These results indicate that photolysis is a potential, though not rapid, degradation pathway for 2,4-D-EHE in aqueous environments.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for 2,4-D-EHE and 2,4-D Acid
This method can be used to quantify the amount of 2,4-D-EHE and its primary degradation product, 2,4-D acid, in a sample.
-
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (acidified with phosphoric acid to pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh a portion of the formulation or sample.
-
Dissolve and dilute the sample in a suitable solvent, such as acetonitrile, to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare stock solutions of analytical standards of 2,4-D-EHE and 2,4-D acid in acetonitrile.
-
Prepare a series of working standards by diluting the stock solutions to create a calibration curve.
-
-
Analysis:
-
Inject the standards and samples onto the HPLC system.
-
Identify the peaks for 2,4-D-EHE and 2,4-D acid based on their retention times compared to the standards.
-
Quantify the amount of each compound by comparing the peak areas to the calibration curve.
-
Protocol 2: Accelerated Stability Study (Hydrolysis)
This protocol outlines a method for assessing the hydrolytic stability of a 2,4-D-EHE formulation at an elevated temperature to predict its shelf life.
-
Materials:
-
2,4-D-EHE formulation.
-
pH buffers (e.g., pH 5, 7, and 9).
-
Constant temperature oven or water bath.
-
HPLC system for analysis.
-
-
Procedure:
-
Prepare solutions of the 2,4-D-EHE formulation in each of the pH buffers.
-
Place the solutions in sealed containers in a constant temperature oven or water bath set to an elevated temperature (e.g., 50 °C).
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), remove an aliquot from each solution.
-
Analyze the aliquots using the stability-indicating HPLC method (Protocol 1) to determine the concentration of 2,4-D-EHE remaining.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of 2,4-D-EHE versus time for each pH.
-
Determine the degradation rate constant (k) from the slope of the line.
-
Calculate the half-life (t½) at the elevated temperature using the equation: t½ = 0.693 / k.
-
The Arrhenius equation can be used to extrapolate the degradation rate at room temperature and predict the shelf life.
-
Visualizations
Below are diagrams illustrating key processes related to the stability of 2,4-D-EHE.
Caption: Degradation pathways of this compound.
References
- 1. 4.10 2,4-D and its salts and esters (E) [fao.org]
- 2. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 3. cdms.net [cdms.net]
- 4. 24d.info [24d.info]
- 5. cambridge.org [cambridge.org]
- 6. Is your spray tank water negatively affecting your herbicide applications? - Helena Agri-Enterprises [helenaagri.com]
- 7. Spray Water Quality Can Affect Pesticide Performance | Panhandle Agriculture [nwdistrict.ifas.ufl.edu]
- 8. ag.purdue.edu [ag.purdue.edu]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Weed Control with 2,4-D 2-Ethylhexyl Ester Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing suboptimal results with 2,4-D 2-Ethylhexyl ester applications in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
2,4-D is a synthetic auxin herbicide that mimics the natural plant hormone auxin.[1] It is absorbed primarily through the leaves of broadleaf weeds and translocates to the meristems, the regions of active cell growth.[1] There, it disrupts normal plant growth processes, leading to uncontrolled and unsustainable cell division, stem curling, leaf withering, and ultimately, plant death.[1] The 2-Ethylhexyl ester formulation is an oil-soluble form that facilitates absorption through the waxy cuticle of plant leaves.[2]
Q2: My 2,4-D application is showing poor efficacy. What are the most common reasons for failure?
Poor weed control with 2,4-D can stem from a variety of factors. The most common issues include:
-
Incorrect Application Timing: The herbicide is most effective when weeds are actively growing.[3] Application to dormant or stressed plants will result in reduced uptake and efficacy.
-
Improper Herbicide Rate: Using a lower-than-recommended application rate can lead to incomplete weed control.[3]
-
Unfavorable Environmental Conditions: Factors such as temperature, humidity, and rainfall can significantly impact herbicide performance.
-
Water Quality Issues: The chemical properties of the water used to create the spray solution can reduce the effectiveness of the active ingredient.
-
Weed Resistance: The target weed population may have developed resistance to 2,4-D.
-
Poor Spray Coverage: Inadequate coverage of the weed foliage will result in insufficient herbicide absorption.[3]
Q3: How do environmental conditions affect the performance of this compound?
Environmental conditions at the time of and following application are critical for success. High temperatures can increase the volatility of ester formulations, potentially leading to vapor drift and reduced efficacy on the target weeds.[4] Conversely, very low temperatures can slow down the metabolic processes of the weeds, hindering the herbicide's action.[5] High humidity and dewy conditions can sometimes lead to the spray solution sitting on the leaf surface without being readily absorbed.[4] Rainfall shortly after application can wash the herbicide off the leaves before it has a chance to be absorbed.
Q4: Can the water I use for my spray solution impact the effectiveness of this compound?
Yes, water quality can significantly affect the performance of many herbicides. For 2,4-D, water hardness (high levels of calcium and magnesium) and pH are important considerations. However, ester formulations like this compound are generally less affected by hard water than amine or salt formulations because they are not water-soluble and do not readily dissociate to interact with cations in the water.[6] The herbicide remains dissolved in the oil carrier of the emulsifiable concentrate.[6] Even so, it is good practice to be aware of your water quality.
Q5: What is herbicide resistance and how can I determine if my weeds are resistant to 2,4-D?
Herbicide resistance is the inherited ability of a plant to survive and reproduce following exposure to a dose of herbicide that would normally be lethal.[5] Resistance to 2,4-D in broadleaf weeds is often due to enhanced metabolism of the herbicide by the plant, frequently involving cytochrome P450 monooxygenases and glycosyltransferases.[7] To determine if you are dealing with resistance, you can perform a whole-plant bioassay or send seed or plant tissue samples to a specialized lab for testing.[8]
Troubleshooting Guides
Issue 1: Poor Weed Control Efficacy
If you are observing that your this compound application is not effectively controlling the target weeds, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for poor weed control.
Detailed Steps:
-
Review Application Parameters:
-
Confirm Application Rate: Was the correct concentration of this compound used as per your experimental protocol?
-
Evaluate Spray Coverage: Was the application uniform and did it thoroughly cover the foliage of the target weeds? Consider the use of a surfactant to improve spreading and adhesion of the spray droplets.
-
Check Equipment Calibration: Ensure your spray equipment is properly calibrated to deliver the intended volume.
-
-
Assess Environmental Conditions:
-
Temperature: Was the application made within the optimal temperature range? Avoid application during extreme heat or cold.
-
Rainfall: Did it rain shortly after application? A rain-free period is necessary for adequate absorption.
-
Humidity: Very low humidity can cause rapid droplet evaporation, while very high humidity can slow absorption.
-
-
Examine Target Weeds:
-
Growth Stage: Were the weeds at an early, actively growing stage? Mature or stressed weeds are harder to control.[3]
-
Species Identification: Confirm that the target weed is listed as susceptible to 2,4-D.
-
Signs of Resistance: If other susceptible weeds in the same area were controlled, but a specific species was not, this could indicate resistance.
-
Issue 2: Suspected Herbicide Resistance
If you suspect weed resistance to 2,4-D, a systematic approach is needed to confirm and manage the issue.
Caption: Workflow for investigating and managing herbicide resistance.
Detailed Steps:
-
Confirm Resistance:
-
Whole-Plant Bioassay: Collect seeds from the suspected resistant population and a known susceptible population. Grow the plants under controlled conditions and apply a range of this compound concentrations to determine the dose-response relationship.
-
Laboratory Testing: Send seed or leaf tissue samples to a diagnostic laboratory for molecular screening for known resistance markers.
-
-
Understand the Mechanism (for advanced research):
-
Metabolism Studies: Use radiolabeled 2,4-D to track its uptake, translocation, and metabolism in resistant versus susceptible plants.
-
Enzyme Assays: Investigate the activity of cytochrome P450s and glycosyltransferases.
-
-
Develop a Management Strategy:
-
Alternative Herbicides: If resistance is confirmed, select a herbicide with a different mode of action for future experiments.
-
Integrated Weed Management: In a broader context, consider non-chemical control methods to reduce selection pressure for herbicide resistance.
-
Data Presentation
Table 1: Environmental and Water Quality Factors Affecting this compound Efficacy
| Factor | Optimal Range/Condition | Suboptimal Range/Condition | Impact on Efficacy |
| Temperature | Actively growing conditions | Extreme heat or cold | Reduced uptake and translocation in cold; increased volatility in heat.[4][5] |
| Relative Humidity | Moderate | Very low or very high | Low humidity can cause droplet evaporation; high humidity can slow absorption.[4] |
| Rainfall | Rain-free period post-application | Rain shortly after application | Washes herbicide off leaf surfaces. |
| Soil Moisture | Adequate for active growth | Drought-stressed conditions | Stressed plants have reduced metabolic activity and herbicide uptake. |
| Water pH | Slightly acidic to neutral | Highly alkaline (pH > 8) | Ester formulations are generally stable, but alkaline hydrolysis can occur over time.[9] |
| Water Hardness | Not a primary concern for esters | Very high hardness | Ester formulations are less susceptible to antagonism from hard water cations than amine or salt forms.[6] |
Table 2: Half-life of 2,4-D in Various Environmental Compartments
| Environment | Condition | Half-life |
| Aqueous Solution | Aerobic | 4.5 days |
| Aqueous Solution | Anaerobic | 312 days |
| Soil | Non-sterile | >72% hydrolysis within 72 hours |
| Soil | General | 3 to 10 days (typically) |
Data compiled from INCHEM.[9]
Experimental Protocols
Protocol 1: Whole-Plant Bioassay for 2,4-D Efficacy Testing
Objective: To determine the dose-response of a target weed species to this compound.
Materials:
-
Seeds of the target weed species
-
Pots with a suitable growing medium
-
Growth chamber or greenhouse with controlled conditions
-
This compound stock solution
-
Surfactant (non-ionic)
-
Calibrated laboratory sprayer
-
Deionized water
-
Personal Protective Equipment (PPE)
Methodology:
-
Plant Propagation: Sow weed seeds in pots and grow them in a controlled environment (e.g., 25°C day/20°C night, 16:8 hour light:dark cycle) until they reach the 2-4 true leaf stage.[8]
-
Herbicide Preparation: Prepare a serial dilution of the this compound stock solution to create a range of application rates (e.g., 0x, 0.25x, 0.5x, 1x, 2x, 4x the recommended field rate). Include a non-ionic surfactant in each solution as per manufacturer recommendations.
-
Herbicide Application:
-
Randomly assign plants to each treatment group, with a sufficient number of replicates (e.g., 5-10 plants per treatment).
-
Use a calibrated laboratory sprayer to apply the herbicide solutions evenly to the plant foliage.[8] Ensure consistent spray volume across all treatments.
-
Include a control group that is sprayed with water and surfactant only.
-
-
Post-Application Care: Return the plants to the growth chamber and provide normal watering and care, avoiding watering over the foliage for the first 24 hours.
-
Data Collection and Analysis:
-
At 14 and 21 days after treatment, visually assess weed control using a rating scale (e.g., 0% = no control, 100% = complete plant death).
-
Harvest the above-ground biomass, dry it in an oven at 60°C for 72 hours, and weigh it.
-
Calculate the percent reduction in biomass compared to the untreated control.
-
Analyze the data using dose-response curves to determine the GR50 (the herbicide rate that causes a 50% reduction in growth).
-
Protocol 2: Analytical Method for Quantification of 2,4-D in Plant Tissue
Objective: To extract and quantify the amount of 2,4-D and its metabolites in plant tissue using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Materials:
-
Plant tissue samples (treated and control)
-
Liquid nitrogen
-
Mortar and pestle or tissue homogenizer
-
Acidified acetonitrile
-
Sodium hydroxide
-
Solid Phase Extraction (SPE) cartridges
-
LC-MS/MS system
-
2,4-D analytical standard
-
Personal Protective Equipment (PPE)
Methodology:
-
Sample Preparation:
-
Harvest plant tissue at specified time points after 2,4-D application.
-
Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.
-
Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic homogenizer.
-
-
Extraction:
-
Weigh a precise amount of the powdered tissue (e.g., 1-2 grams).
-
Perform an alkaline hydrolysis with sodium hydroxide to convert all forms of 2,4-D to its salt form.
-
Extract the 2,4-D from the sample using acidified acetonitrile.
-
Centrifuge the sample to pellet the solid plant material and collect the supernatant.
-
-
Purification:
-
Pass the supernatant through a pre-conditioned Solid Phase Extraction (SPE) cartridge to remove interfering compounds.
-
Wash the cartridge and then elute the 2,4-D with an appropriate solvent mixture (e.g., acetonitrile:methanol with 0.1% acetic acid).
-
-
LC-MS/MS Analysis:
-
Dilute the purified extract to a suitable concentration for analysis.
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable column (e.g., C18) and mobile phase gradient to separate 2,4-D from other compounds.
-
Detect and quantify 2,4-D using tandem mass spectrometry in negative ion mode, monitoring for specific parent-daughter ion transitions.
-
-
Quantification:
-
Prepare a calibration curve using the 2,4-D analytical standard.
-
Quantify the amount of 2,4-D in the plant samples by comparing their peak areas to the calibration curve.
-
Visualizations
Signaling Pathway of 2,4-D Action and Resistance
Caption: 2,4-D mode of action and mechanisms of weed resistance.
References
- 1. deq.mt.gov [deq.mt.gov]
- 2. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 3. herbishield.com [herbishield.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Effect of Different Temperatures on Herbicide Efficacy for the Management of the Invasive Weed Solanum rostratum Dunal (Family: Solanaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. xtbg.ac.cn [xtbg.ac.cn]
- 7. researchgate.net [researchgate.net]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 4.10 2,4-D and its salts and esters (E) [fao.org]
Addressing issues with 2,4-D 2-Ethylhexyl ester degradation in long-term studies
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and professionals involved in long-term studies of 2,4-D 2-Ethylhexyl ester (2,4-D-EHE) degradation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for 2,4-D-EHE in environmental matrices?
A: The primary degradation pathway for 2,4-D-EHE is hydrolysis to its parent acid, 2,4-dichlorophenoxyacetic acid (2,4-D acid), and 2-ethylhexanol.[1][2] This process can be both chemical (abiotic) and microbial (biotic). In soil and water, various microorganisms can rapidly hydrolyze the ester.[2]
Q2: My 2,4-D-EHE appears to be degrading much faster than expected in my aqueous stability study. What are the likely causes?
A: Several factors can accelerate the degradation of 2,4-D-EHE in aqueous solutions:
-
pH: Hydrolysis is significantly influenced by pH. The rate of hydrolysis increases under alkaline (high pH) conditions. For instance, the half-life of 2,4-D-EHE is about 48 days at pH 7 but decreases to 2.2 days at pH 9.[2] Ensure your buffer system is stable and accurately measured.
-
Microbial Contamination: Unintended microbial growth in your test systems can lead to rapid biotic degradation.[2] Check for signs of contamination and consider using sterile conditions or microbial inhibitors if the focus is on abiotic degradation.
-
Temperature: Higher temperatures will generally increase the rate of chemical hydrolysis and microbial activity. Maintain consistent and documented temperature control throughout the study.
Q3: I'm observing inconsistent results in my soil degradation study. What should I investigate?
A: Inconsistent results in soil studies can stem from the inherent variability of the matrix. Key factors to check include:
-
Soil Properties: The rate of degradation is heavily influenced by soil organic matter content and pH.[2] Higher organic matter can increase adsorption, while pH affects both chemical hydrolysis and microbial populations. Ensure your soil is homogenized and characterized for these properties.
-
Moisture Content: Soil moisture is critical for microbial activity. 2,4-D esters are known to hydrolyze completely within 24 hours in soil with moisture levels above the wilting point.[3] Inconsistent moisture levels between replicates can lead to variable degradation rates.
-
Application Uniformity: Ensure the 2,4-D-EHE is applied uniformly to the soil samples. Uneven application can create "hot spots" of high concentration and lead to variability in degradation kinetics.
Q4: What are the recommended analytical methods for quantifying 2,4-D-EHE and its primary degradate, 2,4-D acid?
A: The most common and reliable methods involve chromatography coupled with mass spectrometry.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A robust method for analyzing 2,4-D and its various forms.[1]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for the simultaneous analysis of 2,4-D and its metabolites in various environmental matrices like drinking, ground, and surface water.[1][4]
Section 2: Troubleshooting & Data Interpretation
Quantitative Data Summary
The stability of 2,4-D-EHE and its subsequent degradation product, 2,4-D acid, is highly dependent on environmental conditions. The following table summarizes reported half-lives under various scenarios.
| Compound | Matrix | Conditions | Half-life | Citation |
| 2,4-D-EHE | Water | pH 7 | 48 days | [2] |
| 2,4-D-EHE | Water | pH 9 | 2.2 days | [2] |
| 2,4-D-EHE | Soil | Non-sterile | >72% hydrolysis within 72 hours | [2] |
| 2,4-D-EHE | Foliage/Litter | Aerobic | 1-14 days (avg. 2.9 days) | [5] |
| 2,4-D Acid | Water | Aerobic | 4.5 - 15 days | [2][5] |
| 2,4-D Acid | Water | Anaerobic | 41 - 333 days | [5][6] |
| 2,4-D Acid | Soil | Aerobic | ~6.2 days | [6] |
Section 3: Experimental Protocols & Visualizations
Protocol: Sample Extraction from Soil for LC-MS/MS Analysis
This protocol outlines a general procedure for extracting 2,4-D-EHE and 2,4-D acid from soil samples for subsequent analysis.
-
Sample Weighing: Accurately weigh 10 g of homogenized soil into a 50 mL polypropylene centrifuge tube.
-
Fortification (for QC/Spike Samples): Spike the sample with a known concentration of 2,4-D-EHE and 2,4-D acid analytical standards.
-
Extraction Solvent Addition: Add 20 mL of acetonitrile with 1% acetic acid to the tube. The acetic acid helps to ensure 2,4-D is in its protonated form for better extraction.
-
Homogenization: Vortex the sample for 1 minute, then shake on a mechanical shaker for 30 minutes to ensure thorough extraction.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the soil from the solvent.
-
Supernatant Collection: Carefully transfer the supernatant (the liquid extract) to a clean tube.
-
Concentration: Evaporate the extract to approximately 1 mL under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the remaining extract to a final volume of 2 mL with the initial mobile phase of the LC-MS/MS method (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.
Visualizations
References
Optimizing LC/MS/MS parameters for sensitive detection of 2,4-D 2-Ethylhexyl ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the sensitive detection of 2,4-D 2-Ethylhexyl ester using Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical strategy for the determination of this compound in complex matrices?
A1: The most prevalent and validated strategy is to hydrolyze the this compound to its acid form, 2,4-Dichlorophenoxyacetic acid (2,4-D), prior to LC/MS/MS analysis. This approach is often preferred due to the high efficiency of the hydrolysis process and the availability of well-established analytical methods for 2,4-D acid.[1][2] The ester form can be less stable during extraction and ionization, making the acid form a more robust target analyte for quantitative analysis.
Q2: Can I analyze the this compound directly without hydrolysis?
A2: Direct analysis of the intact ester is possible, but it can be more challenging. The ester may be more susceptible to degradation in the sample matrix and during the analytical process. Furthermore, published and validated methods with specific MRM transitions for the 2-Ethylhexyl ester are less common than for the 2,4-D acid. If direct analysis is pursued, significant method development and validation would be required.
Q3: What are the typical MRM transitions for 2,4-D acid?
A3: For the analysis of 2,4-D acid (the hydrolyzed form of the ester), the following Multiple Reaction Monitoring (MRM) transitions are commonly used in negative ion mode. The exact collision energies should be optimized for your specific instrument.
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Example |
| 219.0 | 161.0 | 15 |
| 219.0 | 125.0 | 25 |
| 221.0 (Isotope) | 163.0 (Isotope) | 15 |
Note: These are starting points and should be optimized for your specific LC/MS/MS system.
Q4: What type of LC column is recommended for the separation of 2,4-D acid?
A4: Reversed-phase columns are typically used for the separation of 2,4-D acid. C18 columns are a common choice. Examples of columns used in published methods include:
-
Zorbax Eclipse XDB-C18
-
Synergi Hydro-RP
-
UCT Selectra® C18
The choice of column will depend on the specific matrix and the desired chromatographic performance.
Troubleshooting Guides
Issue 1: Low or No Signal for this compound/2,4-D Acid
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis | Ensure the alkaline hydrolysis step is complete. Verify the pH of the solution is sufficiently high (typically >12) and that the reaction time and temperature are adequate (e.g., 40°C for 30 minutes).[1] |
| Analyte Degradation | 2,4-D esters can be unstable. Minimize sample processing time and keep samples cool. For the acid form, ensure the final extract is at an appropriate pH to maintain its stability. |
| Poor Extraction Efficiency | Optimize the sample preparation procedure. For soil, a QuEChERS-based method is effective. For water, Solid Phase Extraction (SPE) is a common choice. Ensure the chosen solvent is appropriate for the analyte and matrix. |
| Matrix Effects | Co-eluting matrix components can suppress the ionization of the target analyte. Dilute the sample extract, improve the sample cleanup step, or use a matrix-matched calibration curve. |
| Incorrect MS/MS Parameters | Verify the MRM transitions, collision energies, and other instrument parameters. Optimize these parameters by infusing a standard solution of 2,4-D acid. |
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)
| Possible Cause | Troubleshooting Step |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Incompatible Injection Solvent | The solvent used to dissolve the final extract should be of similar or weaker strength than the initial mobile phase to ensure good peak shape. |
| Secondary Interactions with Column | Ensure the mobile phase pH is appropriate for the analyte. For 2,4-D acid, a mobile phase with a low pH (e.g., containing 0.1% formic acid) will ensure it is in its protonated form, leading to better peak shape on a C18 column. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, the column may need to be replaced. Use a guard column to extend the life of the analytical column. |
Experimental Protocols
Protocol 1: QuEChERS-based Extraction from Soil with Alkaline Hydrolysis
This protocol is adapted for the extraction of this compound from soil by converting it to 2,4-D acid.
1. Sample Preparation:
- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- If the soil is dry, add 7 mL of water, vortex, and allow to hydrate for 30 minutes.[3]
2. Alkaline Hydrolysis and Extraction:
- Add 10 mL of acetonitrile to the soil sample.
- Add 1 mL of 1 M potassium hydroxide to initiate hydrolysis.
- Vortex or shake for 30 minutes at 40°C.[1]
- Allow the sample to cool to room temperature.
- Add the contents of a QuEChERS extraction salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).
- Shake vigorously for 1 minute.
- Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
- Transfer an aliquot of the acetonitrile supernatant to a dSPE tube containing a suitable sorbent (e.g., C18 and PSA).
- Vortex for 30 seconds.
- Centrifuge at ≥5000 rcf for 2 minutes.
4. Final Extract Preparation:
- Transfer the cleaned extract to a new vial.
- Acidify the extract with formic acid to a final concentration of 0.1%.
- The sample is now ready for LC/MS/MS analysis.
Protocol 2: LC/MS/MS Analysis of 2,4-D Acid
LC Parameters:
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 100 x 2.1 mm, 3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 10% B to 95% B over 8 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | See FAQ A3 |
Visualizations
Caption: QuEChERS workflow for 2,4-D analysis.
Caption: Troubleshooting low signal issues.
References
Technical Support Center: Strategies to Reduce the Environmental Impact of 2,4-D 2-Ethylhexyl Ester Use
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with 2,4-D 2-Ethylhexyl ester (2,4-D-EHE). Our goal is to offer practical strategies to minimize the environmental impact of this herbicide during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary environmental fate of this compound (2,4-D-EHE)?
A1: The primary environmental fate of 2,4-D-EHE is its rapid hydrolysis to 2,4-dichlorophenoxyacetic acid (2,4-D acid). This conversion occurs in soil, water, and within organisms.[1][2] The half-life of 2,4-D-EHE in soil is relatively short, ranging from 1 to 14 days with an average of 2.9 days.[1] In aquatic environments, the half-life can be less than 24 hours.
Q2: How does pH affect the stability of 2,4-D-EHE in aqueous solutions?
A2: The hydrolysis of 2,4-D-EHE to 2,4-D acid is significantly influenced by pH. The ester is more stable in acidic conditions and degrades more rapidly in alkaline environments. For instance, the half-life of 2,4-D-EHE is considerably shorter at pH 9 compared to pH 7 or 5. One study reported a half-life of 2.2 days at pH 9, while at pH 7, it was 48 days.[3]
Q3: Is photodegradation a significant pathway for the breakdown of 2,4-D-EHE?
A3: While 2,4-D-EHE can undergo photodegradation, it is generally not considered a primary dissipation pathway in the environment compared to hydrolysis and microbial degradation.[4] Laboratory studies have shown that 2,4-D esters degrade in sunlight, but this process is slower than other degradation mechanisms.[4]
Q4: What are the main strategies to reduce the environmental impact of 2,4-D-EHE in a laboratory setting?
A4: To minimize environmental impact, researchers should focus on:
-
Proper Disposal: Follow institutional guidelines for hazardous waste disposal. Do not discard solutions containing 2,4-D-EHE down the drain.
-
Use of Lower Concentrations: Employ the minimum effective concentration of 2,4-D-EHE required for your experiments.
-
Bioremediation of Waste: Consider using microbial cultures capable of degrading 2,4-D and its ester form to treat contaminated lab waste before disposal.
-
Preventing Spills: Implement careful handling procedures to avoid accidental spills. Have a spill containment and cleanup plan in place.
Q5: Are there alternative herbicides with a lower environmental impact that can be used in research?
A5: The choice of an alternative herbicide depends on the specific research application. Some alternatives to consider include herbicides with lower toxicity to non-target organisms, shorter environmental persistence, or those derived from natural sources (bioherbicides). It is essential to review the environmental profile of any potential alternative.
Troubleshooting Guides
HPLC Analysis of 2,4-D-EHE and 2,4-D Acid
| Problem | Possible Cause(s) | Solution(s) |
| Poor peak shape (tailing or fronting) | 1. Column contamination.2. Inappropriate mobile phase pH.3. Column void. | 1. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol).2. Adjust the mobile phase pH to ensure the analyte is in a single ionic state.3. Replace the column if a void has formed at the inlet. |
| Inconsistent retention times | 1. Fluctuation in mobile phase composition.2. Temperature variations.3. Pump malfunction (air bubbles, leaks). | 1. Ensure the mobile phase is well-mixed and degassed.2. Use a column oven to maintain a constant temperature.3. Purge the pump to remove air bubbles and check for leaks in the system. |
| Low analyte recovery from environmental samples | 1. Inefficient extraction from the sample matrix (soil, water).2. Analyte degradation during sample preparation.3. Adsorption to container walls. | 1. Optimize the extraction solvent and technique (e.g., sonication, shaking time).2. Minimize sample processing time and keep samples cool.3. Use silanized glassware to reduce adsorption. |
| Baseline noise or drift | 1. Contaminated mobile phase or detector flow cell.2. Air bubbles in the system.3. Leaks in the HPLC system. | 1. Prepare fresh mobile phase and flush the detector flow cell.2. Degas the mobile phase and purge the system.3. Inspect all fittings for leaks and tighten or replace as necessary. |
Microbial Degradation Experiments
| Problem | Possible Cause(s) | Solution(s) |
| Low or no degradation of 2,4-D-EHE | 1. Inactive microbial culture.2. Unfavorable environmental conditions (pH, temperature, oxygen).3. Toxicity of high 2,4-D-EHE concentrations to microbes. | 1. Verify the viability and activity of the microbial inoculum.2. Optimize the culture medium's pH, temperature, and aeration for the specific microorganisms.3. Start with a lower concentration of 2,4-D-EHE and gradually acclimate the culture. |
| Inconsistent degradation rates between replicates | 1. Non-homogenous inoculum or sample.2. Variations in experimental conditions across replicates.3. Contamination of some replicates. | 1. Ensure thorough mixing of the inoculum and the sample matrix.2. Maintain consistent temperature, shaking speed, and aeration for all replicates.3. Use sterile techniques to prevent contamination. |
| Difficulty in extracting 2,4-D-EHE from soil for analysis | 1. Strong adsorption of the compound to soil organic matter.2. Inefficient extraction solvent. | 1. Increase the extraction time or use a more vigorous extraction method (e.g., sonication).2. Test different organic solvents or solvent mixtures to improve extraction efficiency. |
Quantitative Data
Table 1: Environmental Fate of 2,4-D-EHE and 2,4-D Acid
| Parameter | This compound | 2,4-D Acid | Reference(s) |
| Soil Half-Life (aerobic) | 1 - 14 days (average 2.9 days) | ~6.2 - 10 days | [1] |
| Water Half-Life (aerobic) | < 24 hours | ~4.5 - 15 days | [3] |
| Water Half-Life (anaerobic) | Not specified | 41 - 312 days | [3] |
| Hydrolysis Half-Life (pH 7) | ~48 days | Stable | [3] |
| Hydrolysis Half-Life (pH 9) | ~2.2 days | Stable | [3] |
Table 2: Acute Toxicity of 2,4-D Formulations to Aquatic Organisms
| Organism | Chemical Form | 96-hour LC50 / 48-hour EC50 | Reference(s) |
| Rainbow Trout (Oncorhynchus mykiss) | 2,4-D Acid | >100 mg/L | [5] |
| 2,4-D-EHE | 5 - 10 mg/L | [3] | |
| Bluegill Sunfish (Lepomis macrochirus) | 2,4-D Acid | 200 - 400 mg/L | [3] |
| 2,4-D-EHE | Not specified | ||
| Daphnia magna (Water Flea) | 2,4-D Acid | >100 mg/L | [6] |
| 2,4-D-EHE | 5.2 mg/L | [3] |
Experimental Protocols
Protocol 1: Determination of Aqueous Photolysis of 2,4-D-EHE
Objective: To determine the rate of photodegradation of 2,4-D-EHE in an aqueous solution under controlled light conditions.
Materials:
-
2,4-D-EHE analytical standard
-
Sterile, buffered aqueous solution (e.g., pH 7 phosphate buffer)
-
Quartz or borosilicate glass vessels
-
A light source simulating natural sunlight (e.g., xenon arc lamp)
-
HPLC system with a UV detector
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a stock solution of 2,4-D-EHE in a suitable solvent (e.g., acetonitrile).
-
Spike the sterile buffered aqueous solution with the 2,4-D-EHE stock solution to achieve the desired initial concentration.
-
Fill several quartz or borosilicate glass vessels with the spiked solution.
-
Prepare an equal number of "dark control" vessels by wrapping them completely in aluminum foil.
-
Place all vessels under the light source, ensuring uniform light exposure for the test samples. Maintain a constant temperature.
-
At predetermined time intervals (e.g., 0, 6, 12, 24, 48, 72, and 96 hours), withdraw an aliquot from each test and dark control vessel.
-
Immediately filter the aliquots through a 0.22 µm sterile filter.
-
Analyze the concentration of 2,4-D-EHE and its primary degradate, 2,4-D acid, in each sample using a validated HPLC-UV method.
-
Plot the natural logarithm of the 2,4-D-EHE concentration versus time for both the light-exposed and dark control samples.
-
Calculate the first-order rate constant (k) and the half-life (t½ = 0.693/k) for both conditions. The rate of photolysis is the difference between the rate of degradation in the light and in the dark.
Protocol 2: Bioremediation of 2,4-D-EHE in Soil Microcosms
Objective: To assess the potential of a microbial consortium to degrade 2,4-D-EHE in a soil matrix.
Materials:
-
Soil sample with known characteristics (pH, organic matter content, texture)
-
2,4-D-EHE analytical standard
-
Microbial consortium known or suspected to degrade 2,4-D
-
Sterile water
-
Glass microcosms (e.g., Mason jars with modified lids for aeration)
-
Incubator
-
Extraction solvent (e.g., acetonitrile/water mixture)
-
Shaker
-
Centrifuge
-
HPLC system with a UV detector
Procedure:
-
Air-dry and sieve the soil to a uniform consistency.
-
Prepare a stock solution of 2,4-D-EHE in a minimal amount of a suitable solvent.
-
In a fume hood, thoroughly mix the 2,4-D-EHE stock solution with the soil to achieve the desired initial concentration. Allow the solvent to evaporate completely.
-
Prepare the microbial inoculum by growing the consortium in a suitable liquid medium.
-
Distribute a known weight of the contaminated soil into each microcosm.
-
Inoculate the test microcosms with a known volume and cell density of the microbial consortium.
-
For control microcosms, add an equal volume of sterile medium without the microbial consortium.
-
Adjust the moisture content of the soil in all microcosms to a predetermined level (e.g., 60% of water holding capacity) using sterile water.
-
Incubate the microcosms in the dark at a constant temperature.
-
At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), sacrifice replicate microcosms from both the test and control groups.
-
Extract the 2,4-D-EHE and 2,4-D acid from the soil samples using an appropriate extraction solvent and procedure (e.g., shaking for a set time, followed by centrifugation).
-
Analyze the extracts by HPLC-UV to determine the concentrations of the parent compound and its metabolite.
-
Calculate the percentage of degradation over time in the inoculated and control soils.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 2,4-D Ester and Amine Salt Herbicides for Broadleaf Weed Management
A comprehensive review of the herbicidal efficacy, physicochemical properties, and application considerations of 2,4-D 2-Ethylhexyl ester and 2,4-D amine salts, supported by experimental data and detailed methodologies.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) has been a cornerstone of selective broadleaf weed control in agriculture and turf management for decades. It is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized growth in susceptible dicotyledonous plants, ultimately causing their death. 2,4-D is formulated in two primary forms: as an ester, such as 2-Ethylhexyl ester (EHE), and as an amine salt, commonly the dimethylamine (DMA) salt. The choice between these formulations can significantly impact herbicidal efficacy, application flexibility, and environmental safety. This guide provides a detailed comparison of this compound and 2,4-D amine salts, presenting quantitative data from experimental studies, outlining methodologies, and illustrating the underlying biological and experimental workflows.
Physicochemical Properties and Formulation Differences
The fundamental difference between 2,4-D esters and amine salts lies in their chemical structure, which dictates their physical and chemical properties. 2,4-D acid is reacted with an alcohol to form an ester, resulting in an oil-soluble molecule.[1] Conversely, reacting 2,4-D acid with a dimethylamine base forms an amine salt, which is water-soluble.[1] These differences in solubility are a key determinant of their performance characteristics.
| Property | This compound | 2,4-D Amine Salts (DMA) |
| Solubility | Oil-soluble | Water-soluble |
| Volatility | Higher potential for vaporization | Low volatility |
| Leaf Penetration | Rapid, through waxy cuticle | Slower, hydrophilic nature is a barrier |
| Rainfastness | Generally faster (shorter rain-free period required) | Slower (longer rain-free period required) |
| Odor | Typically has a stronger, more distinct odor | Generally has a lower odor |
Herbicidal Efficacy: A Quantitative Comparison
While both formulations are effective in controlling a wide range of broadleaf weeds, their efficacy can vary depending on environmental conditions and the specific weed species being targeted. Ester formulations are often considered to be more potent or "hotter," particularly in cooler weather, due to their ability to penetrate the waxy cuticle of weed leaves more readily.[2][3]
A multi-year study conducted by Michigan State University Extension in winter wheat provides a direct comparison of the two formulations. The research indicated no significant difference in wheat yield between applications of 2,4-D amine (99.6 bu/A) and 2,4-D ester (100.6 bu/A) when applied at 1 pt/A.[4] Both formulations also provided comparable levels of weed control.[4]
| Weed Species | This compound (1 pt/A) | 2,4-D Amine Salt (1 pt/A) | Data Source |
| Field Pennycress (Thlaspi arvense) | Excellent Control | Excellent Control | [4] |
| Bushy Wallflower (Erysimum cheiranthoides) | Excellent Control | Excellent Control | [4] |
| Mayweed Chamomile (Anthemis cotula) | Good Control | Good Control | [4] |
| Common Chickweed (Stellaria media) | ~50% Control | ~50% Control | [4] |
It is important to note that while the overall weed control was similar in this study, the faster uptake of the ester formulation can be advantageous under certain conditions, such as imminent rainfall.
Environmental and Application Considerations
Volatility and Off-Target Movement
A significant difference between the two formulations is their volatility, which is the tendency of a substance to vaporize. Ester formulations of 2,4-D have a higher vapor pressure and are therefore more volatile than amine salt formulations.[2][5] This increased volatility can lead to off-target movement, where the herbicide vapor drifts and damages susceptible non-target plants, such as grapes, tomatoes, and soybeans.[2] The risk of volatility increases with higher temperatures and low humidity.[5]
A field study in Tennessee compared the volatility of 2,4-D amine and 2,4-D choline (another low-volatility formulation) and found no significant difference in their vapor emissions under field conditions.[6] This reinforces the understanding that amine salts are a much lower-risk option in terms of volatility compared to esters.
Rainfastness
Rainfastness refers to the time required for a herbicide to become resistant to being washed off by rain. Due to their rapid penetration of the leaf cuticle, ester formulations are generally more rainfast than amine formulations.[7] While specific times can vary by product label, esters typically require a shorter rain-free period after application to be effective.
Mechanism of Action: Signaling Pathway of 2,4-D
2,4-D acts as a synthetic auxin, disrupting the normal hormonal balance in susceptible plants. The following diagram illustrates the key steps in the 2,4-D signaling pathway that lead to plant death.
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to compare the efficacy and properties of 2,4-D formulations.
Field Efficacy and Crop Phytotoxicity Trial Protocol
A randomized complete block design is a standard approach for field efficacy trials.
Methodology Details:
-
Site Selection and Plot Establishment: Choose a field with a uniform and dense population of the target broadleaf weed species. Establish plots of a standardized size (e.g., 3m x 10m) and arrange them in a randomized complete block design with a minimum of four replications.
-
Treatments: Include treatments of this compound and 2,4-D amine salt at equivalent acid equivalent rates. An untreated control plot must be included in each replication for comparison.
-
Application: Apply the herbicides using a calibrated research sprayer equipped with appropriate nozzles to ensure uniform coverage. Applications should be made when the weeds are at a susceptible growth stage (e.g., actively growing and not stressed) and the crop is at a tolerant stage as per the product label.
-
Data Collection:
-
Weed Control: Visually assess the percentage of weed control for each species at specified intervals after treatment (e.g., 7, 14, and 28 days after treatment - DAT). Use a scale of 0% (no control) to 100% (complete death of the weed).
-
Crop Phytotoxicity: Visually assess crop injury at the same intervals using a similar 0-100% scale, where 0% is no injury and 100% is crop death.
-
Crop Yield: At crop maturity, harvest a designated area from the center of each plot and determine the grain yield, adjusting for moisture content.
-
-
Statistical Analysis: Analyze the data using Analysis of Variance (ANOVA). If the ANOVA indicates significant treatment effects, use a mean separation test (e.g., Fisher's Protected LSD at p<0.05) to determine significant differences between the herbicide treatments.
Conclusion
Both this compound and 2,4-D amine salts are effective herbicides for the control of broadleaf weeds. The choice between the two formulations depends on a careful consideration of environmental conditions, the specific weed species present, and the proximity of sensitive non-target crops.
-
This compound offers the advantages of faster leaf penetration and better performance in cooler temperatures. Its enhanced rainfastness can also be a benefit. However, its higher volatility poses a significant risk of off-target injury, especially in warm and dry conditions.
-
2,4-D Amine Salts are the preferred choice when temperature and the potential for volatility are concerns. Their low volatility makes them a safer option for use near sensitive crops. While they may be slightly slower to act and less rainfast, their efficacy in controlling a broad spectrum of weeds is well-established.
Researchers and drug development professionals should consider these trade-offs when designing weed management programs and developing new herbicide formulations. The experimental protocols outlined in this guide provide a framework for conducting robust comparative studies to further elucidate the performance characteristics of different herbicide formulations under various conditions.
References
- 1. fbn.com [fbn.com]
- 2. ag.purdue.edu [ag.purdue.edu]
- 3. 2,4-D Esters vs Amine Salts | Crop Science US [cropscience.bayer.us]
- 4. New MSU recommendations for use of 2,4-D formulations in winter wheat - MSU Extension [canr.msu.edu]
- 5. vandewalleviews.com [vandewalleviews.com]
- 6. bioone.org [bioone.org]
- 7. 24d.info [24d.info]
A Guide to Validated Analytical Methods for 2,4-D 2-Ethylhexyl Ester in Regulatory Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of validated analytical methods for the quantification of 2,4-D 2-Ethylhexyl ester (2,4-D-EHE) in matrices relevant to regulatory studies. The information presented is compiled from various sources, including Environmental Protection Agency (EPA) documents and scientific literature, to assist researchers in selecting and implementing appropriate analytical strategies.
Comparative Performance of Analytical Methods
The selection of an analytical method for regulatory studies is critically dependent on its performance characteristics. The following tables summarize key quantitative data from validated methods for the analysis of 2,4-D-EHE and related compounds in soil and water matrices. These methods have been evaluated in accordance with Good Laboratory Practice (GLP) principles.[1]
Table 1: Performance of LC-MS/MS Method (CEMAS CAM-0004/003) for Phenoxy Acids and their 2-Ethylhexyl Esters in Soil [1]
| Analyte | LOQ (mg/kg) | LOD (mg/kg) | Mean Recovery at LOQ (%) | RSD at LOQ (%) | Mean Recovery at 10xLOQ (%) | RSD at 10xLOQ (%) |
| 2,4-D | 0.01 | 0.000338-0.000441 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| 2,4-D 2-EH | 0.01 | 0.000338-0.000441 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| 2,4-DP-p | 0.01 | 0.000333-0.000335 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| 2,4-DP-p 2-EH | 0.01 | 0.000333-0.000335 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| 2,4-DB | 0.01 | 0.000659-0.000890 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| 2,4-DB 2-EH | 0.01 | 0.000659-0.000890 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| MCPA | 0.01 | 0.000466-0.000480 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| MCPA 2-EH | 0.01 | 0.000466-0.000480 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| MCPB | 0.01 | 0.000318-0.000913 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| MCPB 2-EH | 0.01 | 0.000318-0.000913 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| Mecoprop-p | 0.01 | 0.000222-0.000334 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| Mecoprop-p 2-EH | 0.01 | 0.000222-0.000334 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
Table 2: Performance of LC-MS/MS and GC/MS Method (EAG Method No. 83640-M) for 2,4-D and its Transformation Products in Soil and Sediment [2]
| Analyte | Matrix | LOQ (mg/kg) | Mean Recovery at LOQ (%) | RSD at LOQ (%) | Mean Recovery at 10xLOQ (%) | RSD at 10xLOQ (%) |
| 2,4-D Acid | Soil & Sediment | 0.0019 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| 2,4-D 2-EHE | Soil & Sediment | 0.010 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| 2,4-D DMAS | Soil & Sediment | 0.010 | 69% (one soil type) - 120% | ≤20% | Within 70-120% | ≤20% |
| 2,4-DCP | Soil & Sediment | 0.010 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| 2,4-DCA | Soil & Sediment | 0.010 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| 4-CP | Sediment | 0.010 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
| 4-CPA | Sediment | 0.010 | Within 70-120% | ≤20% | Within 70-120% | ≤20% |
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of analytical methods. Below are summarized methodologies for the key analytical methods cited.
Method CEMAS CAM-0004/003 for Soil[1]
This method is designed for the determination of phenoxy acids and their corresponding 2-ethylhexyl esters in soil. A key aspect of this method is the hydrolysis of the 2-EH esters to their corresponding parent acids during sample processing.
Sample Preparation and Extraction:
-
A representative soil sample is weighed.
-
The sample undergoes a hydrolysis step to convert 2,4-D-EHE to 2,4-D acid.
-
The analytes are extracted from the soil matrix using an appropriate solvent.
-
The extract is then subjected to a clean-up procedure to remove interfering substances.
Instrumental Analysis (LC-MS/MS):
-
HPLC System: Agilent 1290 Infinity
-
Mass Spectrometer: Sciex TripleQuad 6500
-
Column: Phenomenex Onyx C18 Monolithic (3.0 mm x 100 mm) with a C18 guard column.
-
Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) methanol with 0.1% formic acid.
-
Injection Volume: 40 µL
-
Detection: Multiple Reaction Monitoring (MRM) in negative ion mode. Two ion transitions are monitored for each analyte for quantification and confirmation.
Method EAG 83640-M for Soil and Sediment[2]
This method is validated for the quantitative determination of 2,4-D acid and its transformation products, including 2,4-D-EHE, in soil and sediment.
Sample Preparation and Extraction:
-
A known amount of soil or sediment is taken for analysis.
-
The sample is extracted with a suitable solvent mixture.
-
The extract is then cleaned up to minimize matrix effects.
Instrumental Analysis (LC-MS/MS and GC/MS):
-
LC-MS/MS (for 2,4-D, 2,4-D-EHE, 2,4-DCP, 4-CP, 4-CPA):
-
LC System: Not specified in detail in the provided summary.
-
Mass Spectrometer: AB-Sciex Q-Trap API 6500.
-
Column: Phenomenex Synergi Hydro-RP (4.6 mm x 75 mm, 4 µm).
-
Mobile Phase: A gradient of (A) 5 mM ammonium acetate in water and (B) methanol.
-
Detection: Electrospray ionization (ESI) in negative ion mode with MRM.
-
-
GC/MS (for 2,4-DCA):
-
Specific parameters for the GC/MS system were not detailed in the summary. Three ions were monitored for this analyte.
-
Method for 2,4-D in Soybean and Corn[3]
This method is designed for the determination of total 2,4-D in soybean and corn by converting all forms, including esters, to the acid form through alkaline hydrolysis.
Sample Preparation and Extraction:
-
A homogenized sample of soybean or corn is weighed.
-
Alkaline hydrolysis is performed using sodium hydroxide to convert 2,4-D esters to the salt form of 2,4-D acid.
-
The pH is then adjusted to convert the salt to the acid form.
-
The 2,4-D acid is extracted with acidified acetonitrile.
-
A salting-out step with sodium chloride and magnesium sulfate is performed.
-
The acetonitrile extract is diluted with water and filtered before analysis.
Instrumental Analysis (LC-MS/MS):
-
Column: Reversed-phase with weak anion-exchange and cation-exchange mixed-mode Acclaim™ Trinity™ Q1 column.
-
Detection: LC-MS/MS in negative ion mode.
Experimental Workflow and Signaling Pathways
To visualize the general process of analyzing 2,4-D-EHE in environmental samples, the following workflow diagram is provided.
Caption: General experimental workflow for the analysis of 2,4-D-EHE in environmental samples.
Conclusion
The analytical methods presented in this guide demonstrate robust and validated approaches for the quantification of this compound in regulatory studies. The choice of method will depend on the specific matrix, the required limits of detection and quantification, and the available instrumentation. For the analysis of total 2,4-D residues, methods incorporating a hydrolysis step are necessary to convert the ester and other conjugated forms to the parent acid prior to analysis. The detailed protocols and performance data provided herein should serve as a valuable resource for researchers in the field.
References
A Comparative Guide to HPLC and GC Methods for the Analysis of 2,4-D 2-Ethylhexyl Ester
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the quantitative analysis of 2,4-D 2-Ethylhexyl ester (2,4-D EHE). Below, we present a detailed comparison of the experimental protocols and performance data to assist researchers in selecting the optimal analytical method for their specific needs.
Introduction
2,4-Dichlorophenoxyacetic acid (2,4-D) is a widely used herbicide, and its 2-ethylhexyl ester (2,4-D EHE) is a common active ingredient in many commercial formulations. Accurate and reliable quantification of 2,4-D EHE in various matrices is crucial for environmental monitoring, food safety, and toxicological studies. Both HPLC and GC are powerful chromatographic techniques that can be employed for this purpose, each with its own set of advantages and limitations.
The choice between HPLC and GC for the analysis of 2,4-D EHE depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity and selectivity. 2,4-D EHE is a semi-volatile compound, making it amenable to analysis by both techniques. However, the analytical approach often differs. GC methods can directly analyze the intact ester, while HPLC methods may involve a hydrolysis step to convert the ester to its parent acid, 2,4-D, prior to analysis.[1][2]
This guide will explore both a direct GC-MS method and an HPLC-UV method following alkaline hydrolysis.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is suitable for the direct analysis of the volatile this compound.
1. Sample Preparation (QuEChERS Extraction)
-
Homogenization: Weigh 10 g of the homogenized sample (e.g., soil, produce) into a 50 mL centrifuge tube.
-
Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
Salting Out: Add the contents of a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.
-
Cleanup (d-SPE): Transfer the acetonitrile supernatant to a dispersive SPE (d-SPE) tube containing primary secondary amine (PSA) sorbent and MgSO₄. Vortex for 30 seconds and centrifuge at ≥3000 rcf for 5 minutes.
-
Final Extract: The resulting supernatant is ready for GC-MS analysis.
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 1 minute.
-
Ramp: 25°C/min to 200°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantifier and Qualifier Ions: Specific ions for 2,4-D EHE would be selected based on its mass spectrum.
High-Performance Liquid Chromatography (HPLC-UV) Method with Hydrolysis
This method involves the conversion of 2,4-D EHE to 2,4-D acid, which is then analyzed by HPLC.[1][3] This approach is beneficial as it can also quantify any 2,4-D acid present in the sample.
1. Sample Preparation and Hydrolysis
-
Extraction: An initial extraction is performed as described in the GC-MS sample preparation (steps 1-4).
-
Hydrolysis:
-
Take an aliquot of the acetonitrile extract and add 1 M Sodium Hydroxide (NaOH).
-
Heat the mixture at 60°C for 30 minutes to hydrolyze the ester to the 2,4-D acid.
-
Cool the solution and acidify to a pH < 2 with a strong acid (e.g., Hydrochloric Acid or Sulfuric Acid). This ensures the 2,4-D is in its protonated form.
-
-
Solid Phase Extraction (SPE) Cleanup:
-
Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.
-
Load the acidified sample onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the 2,4-D acid with a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
Final Extract: Evaporate the eluate to dryness and reconstitute in the mobile phase for HPLC analysis.
2. HPLC-UV Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acidified water (e.g., with 0.1% formic or acetic acid) and acetonitrile or methanol. A typical starting condition could be 60:40 (v/v) acetonitrile:acidified water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 228 nm.[4]
Comparative Analytical Workflow
Caption: Comparative workflow for GC-MS and HPLC-UV analysis of 2,4-D EHE.
Data Presentation: Performance Comparison
The following table summarizes the typical performance characteristics of the GC-MS and HPLC-UV methods for the analysis of 2,4-D EHE. The data is compiled from various sources to provide a comparative overview.
| Parameter | GC-MS Method (Direct Analysis of 2,4-D EHE) | HPLC-UV Method (Analysis of 2,4-D after Hydrolysis) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.001 - 0.005 mg/kg | 0.003 - 0.005 ppm[4] |
| Limit of Quantitation (LOQ) | 0.005 - 0.01 mg/kg | 0.006 - 0.010 ppm[4] |
| Accuracy (Recovery %) | 85 - 110% | 85 - 100%[4] |
| Precision (RSD %) | < 15% | < 10% |
Discussion
GC-MS:
The direct analysis of 2,4-D EHE by GC-MS offers a more streamlined workflow by avoiding the need for a hydrolysis step. This method is highly sensitive and selective, particularly when using mass spectrometry for detection. The volatility of the ester makes it well-suited for gas chromatography.[5] However, matrix effects can be a concern, and a thorough cleanup procedure like QuEChERS is often necessary. The high temperatures used in the GC inlet and column can potentially cause degradation of thermolabile compounds, although 2,4-D EHE is generally stable under typical GC conditions.
HPLC-UV:
The HPLC-UV method, while involving an additional hydrolysis step, provides a robust and reliable means of quantification. By converting the ester to the parent acid, this method can also determine the total 2,4-D content (both from the ester and any free acid present in the sample). This can be advantageous for regulatory purposes where the total acid equivalent is of interest. HPLC is well-suited for the analysis of the less volatile 2,4-D acid and operates at ambient temperatures, eliminating the risk of thermal degradation.[5] The use of a UV detector is a cost-effective option, though it may be less selective than mass spectrometry, potentially requiring more rigorous sample cleanup to avoid interferences.
Conclusion
Both GC-MS and HPLC-UV are suitable methods for the analysis of this compound, each with its own advantages.
-
GC-MS is the preferred method for the direct and rapid analysis of the intact ester , offering high sensitivity and a more streamlined sample preparation process.
-
HPLC-UV after hydrolysis is a robust alternative that is particularly useful for determining the total 2,4-D acid equivalent . This method avoids high temperatures and can be more cost-effective if a mass spectrometer is not available.
The choice of method should be guided by the specific analytical requirements, including the need to analyze the intact ester versus the total acid, the available instrumentation, and the nature of the sample matrix. For both methods, proper validation is essential to ensure accurate and reliable results.
References
Comparative analysis of the environmental persistence of different 2,4-D esters
A detailed analysis of the environmental fate of various 2,4-D ester formulations, focusing on their hydrolysis to the active 2,4-D acid and subsequent degradation. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by available experimental data and methodologies.
The environmental persistence of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) is critically influenced by its formulation, particularly when applied as an ester. While numerous ester forms of 2,4-D exist, their ultimate environmental fate is largely dictated by their conversion to the herbicidally active 2,4-D acid. This guide provides a comparative analysis of the environmental persistence of different 2,4-D esters, focusing on the key degradation pathways of hydrolysis, photolysis, and microbial degradation.
Rapid Hydrolysis: The Gateway to Degradation
Once released into the environment, 2,4-D esters undergo hydrolysis, a chemical reaction with water, to form the parent 2,4-D acid and the corresponding alcohol. This initial transformation is a pivotal step in their degradation cascade. The rate of this hydrolysis is a key determinant of the ester's persistence and is influenced by several factors, including the chemical structure of the ester and the characteristics of the surrounding environment.
Generally, the hydrolysis of 2,4-D esters is a rapid process, particularly in moist soils and alkaline waters.[1] In soil, it is reported that over 72% of various 2,4-D esters can be hydrolyzed within 72 hours under non-sterile conditions. This rapid conversion means that the persistence of the intact ester is often short-lived, and the environmental focus shifts to the degradation of the resulting 2,4-D acid.
The structure of the alcohol component of the ester plays a significant role in the rate of hydrolysis. The rate of ester hydrolysis tends to decrease with increasing molecular weight of the alcohol portion.[1] This suggests that shorter-chain esters, such as the isopropyl ester, may hydrolyze more quickly than longer-chain esters like the 2-ethylhexyl ester.
Environmental conditions, particularly pH and moisture, also exert a strong influence. Hydrolysis is significantly faster in alkaline conditions. For instance, the half-life of the 2-ethylhexyl (EH) ester is reported to be 48 days at a neutral pH of 7, but this decreases dramatically to 2.2 days at a more alkaline pH of 9. In acidic soils, the degradation of 2,4-D has been shown to be slower.
Comparative Persistence Data
While comprehensive side-by-side comparative studies on a wide range of 2,4-D esters are limited, the available data underscores the transient nature of the ester forms and the subsequent persistence of the 2,4-D acid.
| Compound | Environmental Compartment | Half-life | Conditions | Citation |
| 2,4-D Esters (various) | Soil | >72% hydrolysis within 72h | Non-sterile | |
| 2,4-D 2-Ethylhexyl (EH) Ester | Water | 48 days | pH 7 | |
| 2,4-D 2-Ethylhexyl (EH) Ester | Water | 2.2 days | pH 9 | |
| 2,4-D Butoxyethyl Ester | Aquatic Sediment | 186 days | - | [2] |
| 2,4-D Acid | Soil | 1-14 days | Aerobic | [2] |
| 2,4-D Acid | Water | 4.5 days | Aerobic | |
| 2,4-D Acid | Water | 312 days | Anaerobic |
Note: The data presented is a compilation from various sources and may not have been generated under identical experimental conditions.
A field study comparing the dissipation of the 2,4-D dimethylamine salt and the 2,4-D 2-ethylhexyl ester found equivalent rates of dissipation in soil. This was attributed to the rapid conversion of both forms to the 2,4-D acid.
Primary Degradation Pathways
The environmental persistence of 2,4-D esters is governed by a combination of abiotic and biotic degradation processes. The following diagram illustrates the primary pathways involved in their breakdown.
Primary degradation pathways for 2,4-D esters.
Hydrolysis: As previously discussed, this is the initial and often rapid step where the ester bond is cleaved, releasing the 2,4-D acid.
Microbial Degradation: This is the major route for the breakdown of the 2,4-D acid in soil and water.[1] A diverse range of soil microorganisms can utilize 2,4-D as a source of carbon and energy. The rate of microbial degradation is influenced by factors such as soil type, temperature, moisture, and the presence of a microbial population adapted to the herbicide. In aerobic conditions, microbial degradation is significantly faster, with a half-life of around 15 days for 2,4-D in water, compared to 312 days in anaerobic conditions.
Photodegradation: 2,4-D can be slowly degraded by photolysis, which is the breakdown of the molecule by sunlight.[3] The estimated half-life for photolysis in lab studies is approximately two weeks.
Experimental Protocols
The determination of the environmental persistence of 2,4-D esters involves a combination of laboratory and field studies. The following provides a general overview of the methodologies employed.
Hydrolysis Studies:
These studies are typically conducted in sterile aqueous buffer solutions at different pH levels (e.g., 5, 7, and 9) and a constant temperature in the dark to preclude microbial degradation and photolysis.
-
Preparation of Test Solutions: A stock solution of the 2,4-D ester is prepared in a suitable solvent and added to sterile buffer solutions to achieve a known initial concentration.
-
Incubation: The test solutions are incubated in the dark at a constant temperature (e.g., 25°C).
-
Sampling: Aliquots of the solutions are collected at predetermined time intervals.
-
Analysis: The concentration of the remaining 2,4-D ester and the formation of the 2,4-D acid are quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Data Analysis: The rate of hydrolysis and the half-life of the ester are calculated from the concentration data over time.
Soil Degradation Studies:
These experiments are designed to assess the persistence of 2,4-D esters in soil, taking into account both biotic and abiotic degradation processes.
-
Soil Collection and Characterization: Soil is collected from a relevant location and characterized for properties such as texture, organic matter content, pH, and microbial biomass.
-
Application of Test Substance: The 2,4-D ester is applied to the soil samples at a rate representative of agricultural use.
-
Incubation: The treated soil samples are incubated under controlled conditions of temperature and moisture.
-
Extraction and Analysis: At various time points, soil subsamples are taken, and the residues of the 2,4-D ester and its degradation products are extracted using an appropriate solvent. The extracts are then analyzed by HPLC or GC-MS.
-
Data Analysis: The dissipation half-life of the 2,4-D ester in the soil is determined from the decline in its concentration over time.
The following diagram outlines a general experimental workflow for determining the persistence of 2,4-D esters in soil.
Experimental workflow for soil persistence studies.
Conclusion
The environmental persistence of different 2,4-D esters is primarily a function of their hydrolysis rate to the active 2,4-D acid. While the ester forms are generally short-lived, the resulting 2,4-D acid can persist in the environment for days to months, depending on conditions. Factors that slow down hydrolysis, such as higher molecular weight of the ester and acidic and dry conditions, will prolong the presence of the intact ester. However, the rapid conversion to the acid is the dominant feature of their environmental fate. Consequently, the assessment of the long-term environmental impact of 2,4-D ester formulations should focus on the persistence and degradation of the 2,4-D acid. Further side-by-side comparative studies under standardized conditions would be beneficial to provide a more precise quantitative ranking of the persistence of various 2,4-D esters.
References
Validating the Selective Action of 2,4-D 2-Ethylhexyl Ester on Broadleaf Weeds Versus Grasses: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective herbicidal action of 2,4-D 2-Ethylhexyl ester (2,4-D EHE) on broadleaf weeds versus grasses. The information presented is supported by experimental data and detailed methodologies to assist in research and development.
Executive Summary
2,4-Dichlorophenoxyacetic acid (2,4-D) is a synthetic auxin herbicide widely used for the selective control of broadleaf (dicotyledonous) weeds in grass (monocotyledonous) crops and turf.[1][2][3] The 2-Ethylhexyl ester (EHE) formulation of 2,4-D is a post-emergence herbicide known for its enhanced foliar uptake.[4] The selectivity of 2,4-D EHE is primarily attributed to differences in auxin perception, signal transduction, and metabolic deactivation between broadleaf plants and grasses. Broadleaf weeds are highly sensitive to the hormonal imbalance caused by 2,4-D, leading to uncontrolled growth and eventual death, while grasses possess mechanisms to metabolize the herbicide into inactive forms more rapidly.
Mechanism of Selective Action
The selective action of 2,4-D EHE is a multifaceted process rooted in the fundamental physiological and anatomical differences between broadleaf weeds and grasses.
1. Differential Auxin Signaling:
In broadleaf weeds, 2,4-D mimics the natural plant hormone indole-3-acetic acid (IAA) but in overwhelming concentrations.[5] This leads to the overstimulation of the auxin signaling pathway. The herbicide binds to the TIR1/AFB family of auxin receptors, promoting the degradation of Aux/IAA transcriptional repressor proteins.[6][7] This, in turn, unleashes Auxin Response Factors (ARFs), leading to the unregulated transcription of auxin-responsive genes.[5][6] The result is uncontrolled cell division and elongation, epinasty (downward bending of leaves), stem twisting, and ultimately, plant death.[5]
Grasses, while possessing the same basic auxin signaling components, are thought to have a less sensitive response or are able to better regulate this pathway, preventing the catastrophic effects seen in broadleaf species.
2. Enhanced Metabolism in Grasses:
A key factor in the tolerance of grasses to 2,4-D is their ability to rapidly metabolize the herbicide. Grasses can detoxify 2,4-D through processes such as hydroxylation, followed by conjugation with sugars or amino acids, rendering it inactive. In contrast, sensitive broadleaf weeds metabolize 2,4-D much more slowly, allowing the active form of the herbicide to accumulate to lethal concentrations.
3. Anatomical and Morphological Differences:
The physical structure of grasses also contributes to their tolerance. Their upright, narrow leaves and protected growing points (meristems) can result in less herbicide interception and retention compared to the broad, horizontally oriented leaves of many dicot weeds. Furthermore, differences in vascular tissue arrangement may influence the translocation of the herbicide to critical sites of action.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of 2,4-D formulations on various broadleaf weeds and the phytotoxicity to grasses. It is important to note that specific dose-response data for 2,4-D EHE across a wide range of species is limited in publicly available literature. The data presented is a compilation from studies on 2,4-D and its various formulations.
Table 1: Efficacy of 2,4-D Formulations on Selected Broadleaf Weeds
| Weed Species | Common Name | 2,4-D Formulation | Application Rate (kg a.i./ha) | Control Efficiency (%) | Reference |
| Chenopodium album | Lamb's Quarters | 2,4-D + MCPA | 0.108 | Significant reduction in dry weight | [8] |
| Amaranthus retroflexus | Redroot Pigweed | 2,4-D + MCPA | 0.108 | No significant effect | [8] |
| Amaranthus retroflexus | Redroot Pigweed | 2,4-D | Not specified | 31% survival (Wake County population) | [9] |
| Descurainia sophia | Flixweed | S-2,4-D EHE | Not specified | Significantly higher inhibition than R-enantiomer | [10] |
| Euphorbia helioscopia | Sun Spurge | S-2,4-D EHE | Not specified | Significantly higher inhibition than R-enantiomer | [10] |
Table 2: Phytotoxicity of 2,4-D Formulations on Selected Grass Species
| Grass Species | Common Name | 2,4-D Formulation | Application Rate (kg a.i./ha) | Observed Effect | Reference |
| Triticum aestivum | Wheat | 2,4-D Ethyl Ester 80% EC | 0.900 | No phytotoxicity symptoms | [11] |
| Various Turfgrasses | Turfgrass | 2,4-D | Not specified | Bentgrass species are susceptible to damage | [12] |
| Zea mays | Maize | R/S-2,4-D EHE | Not specified | No stereoselectivity in fresh-weight inhibition | [10] |
| Non-crop area with mixed grasses | Mixed Grasses | 2,4-D EHE 60% EC | 1.296 | No phytotoxicity symptoms | [4][13] |
Comparison with Alternative Herbicides
Several other herbicides are available for the selective control of broadleaf weeds in grasses. The choice of herbicide often depends on the target weed spectrum, crop or turf species, and environmental conditions.
Table 3: Performance of Alternative Broadleaf Herbicides
| Active Ingredient | Common Trade Names | Target Weeds | Notes |
| Dicamba | Banvel, Clarity | Broadleaf weeds, including those resistant to 2,4-D | Can be more effective on certain deep-rooted perennials. Higher potential for off-target movement (volatility and drift). |
| MCPA | Various | Similar spectrum to 2,4-D | Often used in combination with 2,4-D and other herbicides to broaden the weed control spectrum. |
| Triclopyr | Garlon, Turflon | Woody plants, brush, and broadleaf weeds | Particularly effective on tough, woody, and vine-type weeds. |
| Fluroxypyr | Starane, Vista | Broadleaf weeds, including kochia and Russian thistle | Effective in a wide range of temperatures. |
Experimental Protocols
Whole-Plant Dose-Response Bioassay for Efficacy and Selectivity
This protocol is designed to determine the dose-dependent response of various broadleaf weed and grass species to 2,4-D EHE and to calculate the effective dose for 50% growth reduction (ED50) or growth reduction by 50% (GR50).
a. Plant Material and Growth Conditions:
-
Grow selected broadleaf weed species (e.g., Chenopodium album, Amaranthus retroflexus) and grass species (e.g., Lolium perenne, Poa annua, and the crop of interest) from seed in pots containing a standardized greenhouse potting mix.
-
Maintain plants in a controlled environment greenhouse with a 16:8 hour light:dark cycle, 25/18°C day/night temperatures, and adequate irrigation.
-
Thin seedlings to one plant per pot after emergence.
b. Herbicide Application:
-
Apply 2,4-D EHE at a range of doses (e.g., 0, 0.125, 0.25, 0.5, 1, 2, and 4 times the recommended field rate) when the plants have reached the 3-4 leaf stage.
-
Use a laboratory spray chamber calibrated to deliver a consistent spray volume (e.g., 200 L/ha) to ensure uniform application.
c. Data Collection and Analysis:
-
Harvest the above-ground biomass of the plants 21 days after treatment.
-
Dry the biomass in an oven at 70°C for 72 hours and record the dry weight.
-
Express the dry weight of each treated plant as a percentage of the mean dry weight of the untreated control plants.
-
Analyze the dose-response data using a non-linear regression model (e.g., a four-parameter log-logistic model) to estimate the GR50 values for each species.
-
The selectivity index can be calculated as the ratio of the GR50 of the grass species to the GR50 of the broadleaf weed species.
Absorption, Translocation, and Metabolism Study Using Radiolabeled 2,4-D EHE
This protocol outlines a method to trace the fate of 2,4-D EHE within tolerant (grass) and susceptible (broadleaf) plant species.
a. Plant Treatment:
-
Grow plants as described in the dose-response bioassay.
-
Apply a known amount of 14C-labeled 2,4-D EHE to a single, fully expanded leaf of each plant.
b. Absorption Measurement:
-
At various time points after application (e.g., 6, 24, 48, and 72 hours), wash the treated leaf with a solvent (e.g., acetone:water mixture) to remove unabsorbed herbicide.
-
Quantify the amount of radioactivity in the leaf wash using liquid scintillation counting (LSC).
-
Calculate the amount of absorbed herbicide by subtracting the amount recovered in the wash from the total amount applied.
c. Translocation Analysis:
-
After the leaf wash, section the plant into different parts (e.g., treated leaf, other leaves, stem, roots).
-
Combust each plant part in a biological oxidizer to convert the 14C to 14CO2, which is then trapped and quantified by LSC.
-
Express the amount of radioactivity in each plant part as a percentage of the total absorbed radioactivity to determine the translocation pattern.
d. Metabolism Analysis:
-
Extract the radioactive compounds from the plant tissues using appropriate solvents.
-
Separate the parent 2,4-D EHE from its metabolites using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Identify and quantify the parent herbicide and its metabolites by comparing their retention times with known standards and measuring their radioactivity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Auxin signaling pathway in susceptible broadleaf weeds.
Caption: Experimental workflow for assessing herbicide selectivity.
References
- 1. us.fsc.org [us.fsc.org]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. thepharmajournal.com [thepharmajournal.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms of auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. awsjournal.org [awsjournal.org]
- 10. Evaluating efficacy of preemergence soybean herbicides using field treated soil in greenhouse bioassays | Weed Technology | Cambridge Core [cambridge.org]
- 11. cwss.in [cwss.in]
- 12. Lawn and Turf: 2,4-D damage | Hortsense | Washington State University [hortsense.cahnrs.wsu.edu]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Efficacy of 2,4-D 2-Ethylhexyl Ester and Other Synthetic Auxin Herbicides
This guide provides a detailed comparison of the efficacy of 2,4-D 2-Ethylhexyl ester (2,4-D 2-EHE) with other prominent synthetic auxin herbicides, including dicamba, MCPA, and triclopyr. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes experimental data to offer an objective performance analysis of these widely used agricultural chemicals.
Introduction to Synthetic Auxin Herbicides
Synthetic auxin herbicides are a class of organic compounds that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA)[1]. First commercialized in the 1940s with the introduction of 2,4-D, these herbicides have become indispensable tools for the selective control of broadleaf weeds in a variety of agricultural and non-crop settings[1][2]. Their mode of action involves inducing uncontrolled and disorganized cell growth, ultimately leading to the death of susceptible plants[3]. This guide focuses on the 2-ethylhexyl ester formulation of 2,4-D, a commonly used ester, and compares its efficacy and environmental characteristics with three other key synthetic auxins: dicamba, MCPA, and triclopyr.
Mechanism of Action and Signaling Pathway
Synthetic auxin herbicides exert their phytotoxic effects by overwhelming the natural auxin regulatory mechanisms in susceptible plants. They bind to and activate auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin-signaling F-Box) family of proteins[2][4][5]. This binding initiates a cascade of molecular events that lead to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors unleashes auxin response factors (ARFs), which in turn activate the expression of numerous auxin-responsive genes. This leads to a host of physiological disruptions, including epinasty (twisting and curling of stems and leaves), uncontrolled cell division and elongation, and ultimately, vascular tissue disruption and plant death.[4][6]
Below is a diagram illustrating the generalized signaling pathway for synthetic auxin herbicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Mode of Action of a Novel Synthetic Auxin Herbicide Halauxifen-Methyl [mdpi.com]
- 3. 2,4-D Technical Fact Sheet [npic.orst.edu]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. Signal Transduction | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]
Unveiling the Metabolic Journey of 2,4-D 2-Ethylhexyl Ester in Plants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathway of 2,4-D 2-Ethylhexyl ester (2,4-D-EHE) in plants, contrasted with alternative 2,4-D formulations. It is designed to offer an objective overview supported by experimental data to inform research and development in herbicide science.
Executive Summary
The herbicide 2,4-D, in its various formulations, is a cornerstone of modern agriculture for the selective control of broadleaf weeds. The 2-Ethylhexyl ester (2,4-D-EHE) formulation is characterized by its rapid uptake into plant tissues. Once absorbed, it is swiftly hydrolyzed to its biologically active form, 2,4-D acid. This initial conversion is a critical step in its mode of action. The subsequent metabolic fate of the 2,4-D acid dictates the tolerance or susceptibility of the plant. Tolerant species, such as monocotyledonous crops like maize and wheat, rapidly detoxify 2,4-D acid through processes like hydroxylation and conjugation. In contrast, susceptible dicotyledonous weeds exhibit slower metabolism, leading to the accumulation of the phytotoxic 2,4-D acid and eventual cell death. This guide delves into the quantitative aspects of this metabolic process, presents detailed experimental protocols for its study, and provides visual representations of the key pathways and workflows.
Data Presentation: Comparative Metabolism of 2,4-D Formulations
| Herbicide Form | Plant Species | Tissue Type | Key Metabolic Step | Half-life of 2,4-D Acid | Reference |
| 2,4-D-EHE | Maize (Zea mays) | - | Rapid hydrolysis to 2,4-D acid, followed by rapid degradation of the acid. | Not specified, but degradation is rapid. | [1] |
| 2,4-D-EHE | Flixweed (Descurainia sophia) | - | Rapid hydrolysis to 2,4-D acid, with prolonged persistence of the acid. | Not specified, but persistence is prolonged. | [1] |
| [14C] 2,4-D | Waterhemp (Amaranthus tuberculatus) - Susceptible | - | Slower metabolism. | 105 hours | |
| [14C] 2,4-D | Waterhemp (Amaranthus tuberculatus) - Resistant | - | Rapid metabolic detoxification. | 22 hours | |
| 2,4-D Amine Salt | General (in soil) | Soil | Rapidly dissociates to the 2,4-D acid form. | Soil half-life of 2,4-D acid is approximately 10 days. | |
| 2,4-D-EHE | General (in soil) | Soil | Rapidly degrades to the 2,4-D acid form. | Soil half-life ranges from 1-14 days with a median of 2.9 days. |
Metabolic Pathway of this compound
The metabolic journey of 2,4-D-EHE in a tolerant plant begins with its absorption and rapid conversion to 2,4-D acid. This acid then undergoes detoxification through a two-phase process. Phase I involves hydroxylation, often mediated by cytochrome P450 monooxygenases, which adds a hydroxyl group to the aromatic ring. Phase II consists of the conjugation of the hydroxylated 2,4-D to sugars (glycosylation) or amino acids, a reaction catalyzed by glycosyltransferases. These conjugation reactions render the molecule more water-soluble and less toxic, facilitating its sequestration in the vacuole or cell wall.
Experimental Protocols
Protocol for Plant Treatment and Sample Collection
-
Plant Growth: Cultivate plants (e.g., wheat, soybean, or a target weed species) under controlled environmental conditions (e.g., 25°C day/20°C night, 16-hour photoperiod).
-
Herbicide Application: At the appropriate growth stage (e.g., 3-4 leaf stage), apply the desired formulation of 2,4-D (e.g., 2,4-D-EHE or a 2,4-D amine salt) at a specified rate. For metabolic studies, radiolabeled [14C]2,4-D is often used to facilitate tracking. Application can be done using a precision sprayer or by applying a known volume of the herbicide solution to a specific leaf.
-
Time-Course Sampling: Harvest plant tissue (e.g., treated leaves, systemic leaves, roots) at various time points after treatment (e.g., 0, 6, 12, 24, 48, 72, and 96 hours).
-
Sample Processing: Immediately after harvesting, wash the plant material to remove any unabsorbed herbicide from the surface. For leaf washes, a mild detergent solution can be used. Flash-freeze the samples in liquid nitrogen and store them at -80°C until extraction.
Protocol for Extraction of 2,4-D and its Metabolites
-
Homogenization: Grind the frozen plant tissue to a fine powder using a mortar and pestle with liquid nitrogen or a cryogenic grinder.
-
Solvent Extraction: Transfer a known weight of the powdered tissue to a centrifuge tube. Add an appropriate extraction solvent, such as an 80:20 methanol/water (v/v) solution. The volume of the solvent should be sufficient to immerse the tissue completely (e.g., 10 mL per gram of tissue).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction. Centrifuge the samples at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet the solid plant debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the extracted 2,4-D and its metabolites. For a more exhaustive extraction, the pellet can be re-extracted with the same solvent, and the supernatants can be pooled.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before analysis.
Protocol for HPLC-MS/MS Analysis
-
Instrumentation: Use a high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
-
Chromatographic Separation:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution is commonly employed using two solvents:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute compounds of increasing hydrophobicity.
-
Flow Rate: A flow rate of 0.3-0.5 mL/min is common.
-
Injection Volume: Inject a small volume of the filtered extract (e.g., 5-10 µL).
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Operate the ESI source in negative ion mode for the detection of 2,4-D and its acidic metabolites.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, use the MRM mode. This involves selecting the precursor ion (the molecular ion of the analyte) and one or more specific product ions that are formed upon fragmentation in the collision cell. The transition from the precursor to the product ion is highly specific to the target molecule.
-
Example MRM transitions for 2,4-D: Precursor ion (m/z) -> Product ion(s) (m/z).
-
-
Data Analysis: Quantify the amount of 2,4-D and its metabolites in the samples by comparing the peak areas from the sample chromatograms to a standard curve generated using analytical standards of known concentrations.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a plant herbicide metabolism study.
References
Comparative Risk Assessment of 2,4-D Esters to Endangered Species: A Guide for Researchers
This guide provides a comparative assessment of the environmental risks posed by 2,4-D esters to endangered species, juxtaposed with common alternative herbicides: glyphosate, triclopyr, and dicamba. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions and further investigation into the ecotoxicological impacts of these widely used chemicals.
Executive Summary
2,4-D, a selective herbicide effective against broadleaf weeds, is formulated as acids, amine salts, or esters. The ester formulations, due to their higher lipid solubility, exhibit greater toxicity to aquatic organisms compared to the amine and acid forms.[1][2][3] This heightened aquatic toxicity is a primary concern for endangered aquatic species.
When compared to alternatives, the risk profile of 2,4-D esters varies depending on the species and environmental compartment. Glyphosate, while generally having lower acute toxicity to aquatic fauna than 2,4-D esters, has been identified by the U.S. Environmental Protection Agency (EPA) as likely to adversely affect a vast majority of endangered species and their critical habitats.[4][5][6] Triclopyr and dicamba, both synthetic auxin herbicides like 2,4-D, also present significant risks, with triclopyr esters showing high toxicity to fish and dicamba demonstrating the potential for off-target damage to sensitive terrestrial plants that may constitute critical habitats.[7][8]
A comprehensive evaluation of these herbicides necessitates a detailed examination of their toxicity across various taxa and an understanding of their distinct modes of action. It is crucial to note that ecotoxicological data for officially listed endangered species are scarce; therefore, risk assessments predominantly rely on data from surrogate species (e.g., rainbow trout for fish, daphnia for aquatic invertebrates, bobwhite quail for birds).[9]
Data Presentation: Quantitative Toxicity Comparison
The following tables summarize the acute toxicity of 2,4-D esters and its alternatives to representative surrogate species. This data, presented as LC50 (the concentration lethal to 50% of a test population) for aquatic species and LD50 (the dose lethal to 50% of a test population) for terrestrial species, allows for a quantitative comparison of the potential hazards.
Table 1: Acute Toxicity to Fish (96-hour LC50)
| Herbicide Formulation | Species (Surrogate) | LC50 (mg/L) | Reference(s) |
| 2,4-D Ester | Rainbow Trout (Oncorhynchus mykiss) | 0.74 - 10 | [10][11] |
| Bluegill Sunfish (Lepomis macrochirus) | 0.87 | [3] | |
| Glyphosate | Rainbow Trout (Oncorhynchus mykiss) | 86 | [12] |
| Fathead Minnow (Pimephales promelas) | 97 | [12] | |
| Triclopyr Ester | Rainbow Trout (Oncorhynchus mykiss) | 0.74 | [7] |
| Bluegill Sunfish (Lepomis macrochirus) | 0.87 | [7] | |
| Dicamba | Rainbow Trout (Oncorhynchus mykiss) | >100 | [13] |
| Bluegill Sunfish (Lepomis macrochirus) | >100 | [13] |
Table 2: Acute Toxicity to Aquatic Invertebrates (48-hour LC50/EC50)
| Herbicide Formulation | Species (Surrogate) | LC50/EC50 (mg/L) | Reference(s) |
| 2,4-D Ester | Daphnia magna | 5.2 | [10] |
| Glyphosate | Daphnia magna | 780 | [12] |
| Triclopyr Ester | Daphnia magna | Slightly to moderately toxic | [14] |
| Dicamba | Daphnia magna | >100 | [13] |
Table 3: Acute Oral Toxicity to Birds (LD50)
| Herbicide Formulation | Species (Surrogate) | LD50 (mg/kg) | Reference(s) |
| 2,4-D | Bobwhite Quail (Colinus virginianus) | 500 | [11] |
| Mallard Duck (Anas platyrhynchos) | >1000 | [11] | |
| Glyphosate | Bobwhite Quail (Colinus virginianus) | >3851 | [12] |
| Triclopyr | Bobwhite Quail (Colinus virginianus) | 1698 | [14] |
| Mallard Duck (Anas platyrhynchos) | 2950 | [14] | |
| Dicamba | Bobwhite Quail (Colinus virginianus) | 278 | [13] |
| Mallard Duck (Anas platyrhynchos) | 2000 | [13] |
Table 4: Acute Toxicity to Amphibians (96-hour LC50)
| Herbicide Formulation | Species (Surrogate) | LC50 (mg/L) | Reference(s) |
| 2,4-D Acid | Frog Tadpoles (Rana sp.) | 8 | [10] |
| 2,4-D DMA Salt | Frog Tadpoles (Rana sp.) | 477 | [10] |
| Glyphosate (as Roundup) | Green Frog Tadpoles (Rana clamitans) | 1.31 - 2.62 | [12] |
| Triclopyr | Frog Embryos and Tadpoles | Low concentrations showed effects | [7] |
| Dicamba | Tadpoles (Scinax nasicus) | 0.859 (48-hour) | [15] |
| Tadpoles (Elachistocleis bicolor) | 0.221 (48-hour) | [15] |
Experimental Protocols
The toxicity data presented are primarily derived from standardized laboratory studies conducted according to internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency's Office of Chemical Safety and Pollution Prevention (OCSPP).[5][10][11][16][17][18][19]
Fish Acute Toxicity Test (based on OECD Guideline 203)
This test is designed to determine the median lethal concentration (LC50) of a substance in fish.[5][6][7][20][21]
-
Test Species: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) and Zebra Danio (Danio rerio).
-
Exposure Duration: 96 hours.
-
Test Conditions: Fish are exposed to a range of concentrations of the test substance in a static, semi-static, or flow-through system. Water quality parameters such as temperature, pH, and dissolved oxygen are maintained at optimal levels for the test species.
-
Observations: Mortalities and any sublethal effects are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The LC50 is calculated at the end of the exposure period.
Avian Acute Oral Toxicity Test (based on OECD Guideline 223)
This test determines the acute oral toxicity (LD50) of a substance to birds.[22]
-
Test Species: Commonly used species include the Northern Bobwhite (Colinus virginianus) or the Mallard (Anas platyrhynchos).
-
Administration: A single oral dose of the test substance is administered to the birds.
-
Exposure: Birds are observed for a period of at least 14 days.
-
Observations: Mortalities, clinical signs of toxicity, and effects on body weight are recorded.
-
Endpoint: The LD50 is calculated based on the observed mortalities.
Mandatory Visualization
The following diagrams illustrate the modes of action of 2,4-D and its alternatives, as well as a generalized workflow for ecological risk assessment.
Caption: Signaling pathway for synthetic auxin herbicides.
Caption: Signaling pathway for glyphosate.
Caption: Generalized ecological risk assessment workflow.
References
- 1. Triclopyr Information & Products | Solutions Pest & Lawn [solutionsstores.com]
- 2. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 3. invasive.org [invasive.org]
- 4. google.com [google.com]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]
- 8. Dicamba Technical Fact Sheet [npic.orst.edu]
- 9. Validity of fish, birds and mammals as surrogates for amphibians and reptiles in pesticide toxicity assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Federal Register :: Final Test Guidelines; OCSPP 850 Series; Notice of Availability [federalregister.gov]
- 12. [PDF] Toxicity of glyphosate‐based pesticides to four North American frog species | Semantic Scholar [semanticscholar.org]
- 13. Dicamba Fact Sheet [npic.orst.edu]
- 14. researchgate.net [researchgate.net]
- 15. Effects of the emulsifiable herbicide Dicamba on amphibian tadpoles: an underestimated toxicity risk? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. discover.library.noaa.gov [discover.library.noaa.gov]
- 17. scribd.com [scribd.com]
- 18. epa.gov [epa.gov]
- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 20. fera.co.uk [fera.co.uk]
- 21. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]
- 22. downloads.regulations.gov [downloads.regulations.gov]
Safety Operating Guide
Proper Disposal of 2,4-D 2-Ethylhexyl Ester: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of 2,4-D 2-Ethylhexyl ester is paramount for environmental protection and laboratory safety. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this herbicide in accordance with regulatory standards. Improper disposal of this substance is a violation of federal law and can lead to environmental contamination, particularly of groundwater.[1][2][3]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye and face protection.[4][5] All handling should occur in a well-ventilated area to avoid inhalation of vapors.[4] In case of a spill, immediately contain the material using an inert absorbent such as sand, clay, or vermiculite.[1][6] The collected material should then be placed in a suitable, closed, and labeled container for disposal.[4][6]
Step-by-Step Disposal Procedures
The primary and preferred method for managing excess this compound is to use it according to the product label instructions.[1][2] However, if this is not feasible, the following steps should be taken for its disposal as a hazardous waste:
-
Waste Identification and Classification: this compound and its resulting wastes are considered toxic.[1][2][3] Under the Resource Conservation and Recovery Act (RCRA), it is the responsibility of the waste generator to determine if a chemical waste should be classified as hazardous.[1] The EPA hazardous waste code for 2,4-D, its salts, and esters is U240.[3][7]
-
Contacting Regulatory Authorities: For guidance on disposal, it is recommended to contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office.[1][2][3] They can provide specific instructions based on local regulations.
-
Licensed Chemical Destruction: The most appropriate disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge this chemical into sewer systems or contaminate water, foodstuffs, or feed during storage or disposal.[2][4]
-
Container Management: Empty containers must be handled properly to prevent environmental contamination.
-
Triple Rinsing: Non-refillable containers should be triple rinsed (or the equivalent).[2][4] The rinsate, which is the liquid from rinsing, should be collected and used as part of a spray mixture if possible, or disposed of as hazardous waste.[3]
-
Recycling or Reconditioning: After triple rinsing, the container can be offered for recycling or reconditioning.[2][4]
-
Disposal: If recycling is not available, the empty container may be disposed of in a sanitary landfill or by incineration, if permitted by state and local authorities.[1]
-
Quantitative Data for Disposal
| Parameter | Value/Instruction | Source |
| EPA Hazardous Waste Code | U240 | [3][7] |
| Reportable Quantity (RQ) under CERCLA | 100 lbs for 2,4-D acid (approximately 18 gallons of 2,4-D LV 6) | [2] |
| UN Number (for transport) | UN3082 | [1][2] |
| Transport Hazard Class | Class 9 (Miscellaneous hazardous materials) | [2] |
| Packing Group | III | [2] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 2,4-D 2-Ethylhexyl Ester
For Immediate Use by Laboratory Professionals: This document provides critical safety protocols and logistical plans for the handling and disposal of 2,4-D 2-Ethylhexyl ester in a research and development setting. Adherence to these procedures is mandatory to ensure personnel safety and environmental compliance.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is the first line of defense against exposure to this compound. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[1] A thickness of at least 8 mils is suggested for incidental contact, with heavier-duty gloves (15 mils or more) for extended contact. |
| Body Protection | Lab Coat/Coveralls | Long-sleeved lab coat or chemical-resistant coveralls. |
| Eye & Face Protection | Safety Glasses/Goggles & Face Shield | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. A face shield should be worn in addition to glasses or goggles when there is a risk of splashing. |
| Respiratory Protection | Air-Purifying Respirator (APR) | A NIOSH-approved half-mask or full-facepiece air-purifying respirator with organic vapor (OV) cartridges is required when handling the compound outside of a certified chemical fume hood.[2][3][4][5] |
Operational Plan: Handling and Disposal Workflow
A systematic approach to handling and disposing of this compound is crucial to minimize risk. The following workflow diagram outlines the necessary steps from preparation to final disposal.
Figure 1. A stepwise workflow for the safe handling and disposal of this compound.
Experimental Protocols: Step-by-Step Guidance
Donning Personal Protective Equipment (PPE)
Proper donning of PPE is critical to establish a protective barrier. Follow this sequence to ensure complete protection.[2][3][5][6]
-
Lab Coat or Gown: Put on a clean, long-sleeved lab coat or chemical-resistant gown. Fasten it completely.
-
Respirator: If required, perform a seal check on your NIOSH-approved respirator before entering the work area. Ensure the cartridges are appropriate for organic vapors.[2][3][4][5]
-
Eye and Face Protection: Put on safety glasses with side shields or chemical splash goggles. If a splash hazard exists, also don a face shield.
-
Gloves: Select the appropriate chemical-resistant gloves. Pull the gloves on, ensuring the cuffs of the gloves extend over the sleeves of the lab coat or gown.
Doffing Personal Protective Equipment (PPE)
The removal of PPE must be done carefully to avoid contaminating yourself. The outside of the PPE should be considered contaminated.[2][3][5][6][7]
-
Gloves: The outer pair of gloves (if double-gloving) or the single pair should be removed first. Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide a finger of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.
-
Face Shield/Goggles: Remove the face shield or goggles from the back by lifting the headband. Avoid touching the front of the device.
-
Lab Coat or Gown: Unfasten the lab coat or gown and peel it away from your body, touching only the inside. Roll it into a bundle with the contaminated side inward.
-
Respirator: Remove the respirator by pulling the straps from the back of your head. Do not touch the front of the respirator.
-
Hand Hygiene: Wash your hands thoroughly with soap and water immediately after removing all PPE.
Disposal Plan
Proper disposal of this compound and associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Contaminated Solids: All disposable PPE (gloves, lab coats, etc.), absorbent materials used for spills, and empty containers must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound must be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's environmental health and safety department.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container for hazardous chemical waste.
Container Decontamination and Disposal
Empty containers that held this compound must be triple-rinsed.[8][9]
-
First Rinse: Fill the empty container about one-quarter full with a suitable solvent (e.g., ethanol or acetone).
-
Shake: Securely cap the container and shake vigorously for at least 30 seconds.
-
Collect Rinsate: Pour the rinsate into the designated liquid hazardous waste container.
-
Repeat: Repeat the rinsing process two more times.
-
Final Disposal: After the third rinse, the container can be punctured to prevent reuse and disposed of in accordance with institutional and local regulations for non-hazardous solid waste, or as directed by your environmental health and safety department.
Final Waste Disposal
All collected hazardous waste must be disposed of through your institution's designated hazardous waste management program. Ensure all containers are properly labeled with the chemical name and associated hazards. Never dispose of this compound down the drain or in the regular trash.[9]
References
- 1. Respirators and Pesticides I: The Right Respirator: Types, NIOSH Numbers, Filter Codes, and Cartridge Colors - Cooperative Extension: Insect Pests, Ticks and Plant Diseases - University of Maine Cooperative Extension [extension.umaine.edu]
- 2. CDC - NIOSH Pocket Guide to Chemical Hazards - 2,4-D [cdc.gov]
- 3. 3m.com [3m.com]
- 4. epa.gov [epa.gov]
- 5. theridgepro.com [theridgepro.com]
- 6. reinders.com [reinders.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. alsglobal.com [alsglobal.com]
- 9. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
